APX-115 free base
Descripción
Propiedades
IUPAC Name |
5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZEELPLKPYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270084-92-8 | |
| Record name | Isuzinaxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISUZINAXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
APX-115 Free Base: A Technical Guide to its Mechanism of Action as a Pan-NADPH Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115 is a potent, orally active small molecule inhibitor of NADPH oxidase (Nox) enzymes. This technical guide provides an in-depth overview of the mechanism of action of APX-115 free base, with a primary focus on its role in mitigating diabetic nephropathy. APX-115 exhibits a pan-inhibitory effect on several Nox isoforms, key sources of reactive oxygen species (ROS) implicated in the pathophysiology of numerous diseases. By attenuating ROS production, APX-115 modulates downstream signaling pathways involved in inflammation and fibrosis, demonstrating significant therapeutic potential. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Pan-NADPH Oxidase Inhibition
APX-115 (also known as Isuzinaxib or Ewha-18278) functions as a non-selective inhibitor of multiple NADPH oxidase isoforms.[1] These enzymes are critical mediators of oxidative stress through the production of ROS. The inhibitory potency of APX-115 has been quantified against several key Nox isoforms, as detailed in the table below.
| Target Isoform | Inhibitory Constant (Ki) |
| Nox1 | 1.08 µM |
| Nox2 | 0.57 µM |
| Nox4 | 0.63 µM |
| Table 1: Inhibitory activity of this compound against NADPH oxidase isoforms.[2] |
By inhibiting these isoforms, APX-115 effectively reduces the generation of superoxide and other reactive oxygen species, which are known to contribute to cellular damage and the progression of diseases such as diabetic nephropathy.[3]
Downstream Signaling Pathways
The overproduction of ROS by NADPH oxidases in pathological states such as diabetic nephropathy leads to the activation of pro-inflammatory and pro-fibrotic signaling cascades. APX-115, by reducing ROS levels, has been shown to attenuate these downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways.
Preclinical Efficacy in Diabetic Nephropathy
The therapeutic potential of APX-115 has been extensively evaluated in preclinical models of diabetic nephropathy, demonstrating its ability to ameliorate key pathological features of the disease.
In Vivo Studies
In streptozotocin (STZ)-induced diabetic mice, oral administration of APX-115 (60 mg/kg/day for 12 weeks) led to significant improvements in renal function and pathology.[3]
| Parameter | Diabetic Control | APX-115 Treated |
| Urinary Albumin Excretion | Increased | Markedly Decreased |
| Creatinine Clearance | Increased | Attenuated |
| Glomerular Hypertrophy | Present | Attenuated |
| Macrophage Infiltration (F4/80+) | Increased | Attenuated |
| Renal Fibrosis (Collagen IV) | Increased | Inhibited |
| Renal Inflammation (TNFα, MCP1 mRNA) | Increased | Significantly Reduced |
| Table 2: Summary of in vivo efficacy of APX-115 in STZ-induced diabetic mice.[3] |
Similar protective effects were observed in db/db mice, a model of type 2 diabetes.
In Vitro Studies
In cultured mouse podocytes, APX-115 (5 µM for 60 minutes) effectively suppressed high glucose-induced expression of pro-inflammatory and pro-fibrotic molecules.
| Molecule | High Glucose | High Glucose + APX-115 |
| NF-κB p65 | Upregulated | Suppressed |
| Nox2, Nox4 | Upregulated | Suppressed |
| MCP1 | Upregulated | Suppressed |
| TGFβ1 | Upregulated | Suppressed |
| Collagen IV | Upregulated | Suppressed |
| Table 3: In vitro effects of APX-115 on high glucose-induced molecular changes in podocytes. |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of APX-115.
Animal Models and Drug Administration
-
Streptozotocin (STZ)-Induced Diabetes: Diabetes was induced in C57BL/6J mice by intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days.
-
db/db Mice: Eight-week-old db/db mice were used as a model of type 2 diabetes.
-
Drug Administration: APX-115 was administered via oral gavage at a dose of 60 mg/kg/day for 12 weeks.
Measurement of Reactive Oxygen Species (ROS)
-
Dihydroethidium (DHE) Staining (In Vivo): Frozen kidney sections were stained with 5 µM DHE to detect superoxide.
-
DCF-DA Staining (In Vitro): Intracellular ROS in mesangial cells was measured using 2',7'-dichlorofluorescin diacetate (DCF-DA) staining.
Assessment of Renal Inflammation
-
Real-Time RT-PCR: Total RNA was extracted from kidney tissue, and the mRNA expression levels of inflammatory markers such as TNFα and MCP1 were quantified using real-time RT-PCR.
-
Immunohistochemistry for Macrophage Infiltration: Paraffin-embedded kidney sections were stained with an anti-F4/80 antibody (1:200 dilution) to identify and quantify macrophage infiltration.
Evaluation of Renal Fibrosis
-
Picrosirius Red Staining: Paraffin-embedded kidney sections were stained with Picrosirius Red solution to visualize and quantify collagen deposition.
-
Immunohistochemistry for Collagen IV: The expression of collagen IV was assessed in paraffin-embedded kidney sections using a specific primary antibody.
NF-κB Activation Assay
-
Luciferase Reporter Assay: Podocytes were co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Following treatment, cells were lysed, and luciferase activity was measured to determine NF-κB transcriptional activity.
Conclusion
APX-115 is a promising therapeutic candidate that targets a fundamental driver of pathology in diabetic nephropathy and potentially other diseases characterized by oxidative stress. Its mechanism of action, centered on the pan-inhibition of NADPH oxidase enzymes, leads to a significant reduction in ROS production and the subsequent attenuation of pro-inflammatory and pro-fibrotic signaling pathways. The robust preclinical data, supported by detailed experimental evidence, provides a strong rationale for the continued clinical development of APX-115. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science underpinning this novel therapeutic agent.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Ewha-18278 Free Base: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ewha-18278 is a novel pyrazole derivative that has emerged as a promising therapeutic candidate for the treatment of osteoporosis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Ewha-18278 free base. It is designed to serve as a detailed resource for researchers and professionals in the field of drug development. Ewha-18278 functions as a potent inhibitor of NADPH oxidase (Nox) isozymes, specifically Nox1, Nox2, and Nox4. By targeting these enzymes, it effectively suppresses the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade, a critical pathway in osteoclast differentiation and activation. This inhibitory action on osteoclasts mitigates bone resorption, leading to improved bone mineral density and strength, as demonstrated in preclinical models of osteoporosis. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Discovery and Rationale
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key driver of osteoporotic bone loss is the excessive activity of osteoclasts, the cells responsible for bone resorption. The RANKL signaling pathway plays a pivotal role in the differentiation and function of osteoclasts. Activation of this pathway leads to the generation of reactive oxygen species (ROS) by NADPH oxidase enzymes, which act as crucial second messengers in the signaling cascade that promotes osteoclastogenesis.
Ewha-18278 was developed as a specific inhibitor of Nox1, Nox2, and Nox4, the key Nox isozymes involved in RANKL-mediated ROS production in osteoclast precursors.[1] The rationale for its development was to create a targeted therapy for osteoporosis that works by disrupting the signaling events downstream of RANKL, thereby reducing osteoclast activity and preventing bone loss. To enhance its pharmaceutical properties, the hydrochloride salt form of the initial compound was prepared to improve its solubility.[2]
Synthesis of Ewha-18278 Free Base
While the definitive, step-by-step synthesis protocol for Ewha-18278 is not detailed in the reviewed publicly available literature, it is described as a novel pyrazole derivative. The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. Generally, the construction of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
A common synthetic route to substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. The regioselectivity of this reaction can be controlled by the choice of reaction conditions and the nature of the substituents on both reactants. Other methods for pyrazole synthesis include 1,3-dipolar cycloadditions and multicomponent reactions. Researchers at Ewha Womans University have published on the regioselective synthesis of pyrazoles, indicating expertise in this area of synthetic chemistry.
Mechanism of Action
Ewha-18278 exerts its anti-osteoporotic effects by inhibiting the activity of NADPH oxidase isozymes 1, 2, and 4.[1] This inhibition disrupts the RANKL-induced signaling cascade in bone marrow-derived macrophages (BMMs), the precursor cells of osteoclasts.[1]
The key steps in the mechanism of action are:
-
Inhibition of Nox Enzymes: Ewha-18278 directly inhibits the enzymatic activity of Nox1, Nox2, and Nox4.
-
Reduction of ROS Generation: By inhibiting Nox enzymes, Ewha-18278 blocks the RANKL-stimulated production of reactive oxygen species (ROS) within BMMs.[1]
-
Suppression of Downstream Signaling: The reduction in ROS levels leads to the suppression of downstream signaling pathways, including the mitogen-activated protein (MAP) kinases (JNK, p38, and ERK) and the NF-κB pathway.
-
Inhibition of Osteoclast Differentiation: The disruption of these critical signaling pathways ultimately inhibits the differentiation of BMMs into mature, multinucleated osteoclasts.
This mechanism is visualized in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the key quantitative data for Ewha-18278 from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | Inhibition Constant (Ki) |
| Human Nox1 | 0.57 - 1.08 µM |
| Human Nox2 | 0.57 - 1.08 µM |
| Human Nox4 | 0.57 - 1.08 µM |
| Xanthine Oxidase | No Inhibition |
| Glucose Oxidase | No Inhibition |
Data sourced from a study on a novel pyrazole derivative for osteoporosis.
Table 2: Pharmacokinetic Parameters in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (µg·h/mL) | t1/2 (h) |
| DMSO-based | IV | 2 | 7.24 ± 2.45 (C0) | - | 2.86 ± 1.09 | 3.07 ± 2.01 |
| DMSO-based | PO | 20 | 4.68 ± 2.11 | - | 19.4 ± 8.69 | 14.2 ± 4.76 |
| Diazepam-based | IV | 2 | 7.48 ± 3.42 (C0) | - | 2.15 ± 0.693 | 4.07 ± 2.28 |
| Diazepam-based | PO | 20 (2 mg/mL) | - | - | 9.25 ± 4.42 | 8.96 ± 2.92 |
| Diazepam-based | PO | 20 (1 mg/mL) | - | - | 14.4 ± 8.71 | 14.4 ± 3.73 |
Data presented as mean ± S.D. (n=5-6). C0 is the initial plasma concentration for IV administration. Data sourced from a pharmacokinetic study of Ewha-18278.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NADPH Oxidase Inhibition Assay
This assay measures the inhibitory effect of Ewha-18278 on Nox isozyme activity.
-
Membrane Preparation: Membranes from Drosophila S2 cells specifically overexpressing human Nox1, Nox2, or Nox4 are prepared.
-
Reaction Mixture: The membranes are incubated with the chemiluminescent substrate Diogene, NADPH, and varying concentrations of Ewha-18278.
-
ROS Measurement: The generation of ROS is measured by detecting the chemiluminescence produced by the Diogene reagent.
-
Data Analysis: Concentration-dependent inhibition curves are plotted, and the inhibitory constant (Ki) for each isozyme is calculated.
Osteoclast Differentiation Assay
This assay evaluates the effect of Ewha-18278 on the differentiation of osteoclast precursors.
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate BMMs.
-
Induction of Differentiation: BMMs are treated with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of increasing concentrations of Ewha-18278.
-
TRAP Staining: After a period of incubation to allow for differentiation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells (containing more than 3 nuclei) are counted to quantify osteoclast formation.
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
This animal model is used to assess the in vivo efficacy of Ewha-18278 in preventing estrogen deficiency-induced bone loss.
References
Isuzinaxib: A Technical Guide to its Pan-Nox Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pan-NADPH oxidase (Nox) inhibitory activity of Isuzinaxib (formerly APX-115). Isuzinaxib is a first-in-class, orally active small molecule inhibitor of the Nox enzyme family, which are key mediators of reactive oxygen species (ROS) production and have been implicated in the pathophysiology of various diseases, including diabetic nephropathy.[1][2] This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Core Inhibitory Activity: Quantitative Data
Isuzinaxib has demonstrated potent inhibitory activity against multiple Nox isoforms. The following table summarizes the reported inhibition constant (Ki) values for Isuzinaxib against Nox1, Nox2, and Nox4.[3][4]
| Target Isoform | Inhibition Constant (Ki) |
| Nox1 | 1.08 µM |
| Nox2 | 0.57 µM |
| Nox4 | 0.63 µM |
Signaling Pathway Inhibition
Isuzinaxib, as a pan-Nox inhibitor, targets a critical node in cellular signaling pathways that lead to oxidative stress and subsequent pathological conditions. The following diagram illustrates the central role of Nox enzymes in generating ROS and the point of intervention for Isuzinaxib.
Experimental Protocols
This section details the methodologies for assessing the pan-Nox inhibitory activity of Isuzinaxib, from in vitro enzyme kinetics to in vivo disease models.
In Vitro Determination of Inhibitory Constants (Ki)
A plausible experimental protocol for determining the Ki of Isuzinaxib against Nox isoforms using a cell-free assay is described below. This is a representative protocol based on common methodologies for assessing NADPH oxidase activity.
Objective: To determine the inhibition constant (Ki) of Isuzinaxib for Nox1, Nox2, and Nox4.
Materials:
-
Recombinant human Nox1, Nox2, and Nox4 enzymes and their associated subunits (e.g., p22phox, p47phox, p67phox, Rac1 for Nox1/2).
-
NADPH (substrate).
-
Lucigenin (chemiluminescent probe for superoxide).
-
Isuzinaxib (test inhibitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 150 mM NaCl, and protease inhibitors).
-
96-well white microplates.
-
Luminometer.
Procedure:
-
Enzyme Preparation: Reconstitute and prepare the recombinant Nox enzymes and their subunits according to the manufacturer's instructions. For Nox1 and Nox2, pre-incubate the catalytic subunit with its regulatory subunits to form the active complex.
-
Assay Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the respective Nox enzyme complex, and lucigenin.
-
Inhibitor Addition: Add varying concentrations of Isuzinaxib (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone).
-
Substrate Addition and Measurement: Initiate the reaction by adding a fixed concentration of NADPH. Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals for a specified period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Determine the initial rate of the reaction (V) for each Isuzinaxib concentration.
-
Vary the substrate (NADPH) concentration at several fixed concentrations of Isuzinaxib.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk) or perform non-linear regression analysis to determine the mode of inhibition and calculate the Ki value.
-
In Vivo Assessment in a Diabetic Nephropathy Mouse Model
The following protocol outlines the in vivo evaluation of Isuzinaxib in a streptozotocin (STZ)-induced diabetic mouse model, a common model for studying diabetic nephropathy.[5]
Objective: To evaluate the efficacy of Isuzinaxib in preventing or treating diabetic kidney injury in vivo.
Animal Model:
-
Six-week-old male C57BL/6 mice.
Experimental Groups:
-
Control group (non-diabetic).
-
Diabetic group (STZ-induced).
-
Diabetic group treated with Isuzinaxib.
-
Diabetic group treated with a positive control (e.g., losartan).
Procedure:
-
Induction of Diabetes: Induce diabetes in the designated groups by intraperitoneal injection of STZ (50 mg/kg/day) for 5 consecutive days. Control mice receive citrate buffer.
-
Treatment: Following the induction of diabetes, administer Isuzinaxib (e.g., 60 mg/kg/day) or the positive control orally to the respective treatment groups for a duration of 12 weeks.
-
Monitoring: Monitor key parameters throughout the study, including body weight, blood glucose levels, and urinary albumin excretion.
-
Endpoint Analysis: At the end of the 12-week treatment period, collect blood and kidney tissues for analysis.
-
Biochemical Analysis: Measure plasma creatinine, blood urea nitrogen (BUN), and lipid profiles.
-
Histological Analysis: Perform histological staining (e.g., PAS, Masson's trichrome) on kidney sections to assess glomerular and tubulointerstitial changes.
-
Immunohistochemistry/Western Blotting: Analyze the expression of markers for inflammation (e.g., F4/80), fibrosis (e.g., TGF-β, collagen IV), and oxidative stress (e.g., 8-OHdG) in kidney tissues.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nox isoforms and inflammatory cytokines.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel pan-Nox inhibitor like Isuzinaxib.
This technical guide provides a foundational understanding of Isuzinaxib's pan-Nox inhibitory activity. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound. For more detailed information, it is recommended to consult the primary research articles cited herein.
References
- 1. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor for Combating Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a pivotal pathological factor in a multitude of diseases, including diabetic complications, cardiovascular disorders, and neurodegenerative conditions. A key enzymatic source of cellular ROS is the NADPH oxidase (Nox) family. APX-115 free base has emerged as a potent, orally active, first-in-class pan-Nox inhibitor, demonstrating significant therapeutic potential by mitigating oxidative stress. This technical guide provides a comprehensive overview of the role of APX-115 in oxidative stress, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.
Introduction to this compound
APX-115 (also known as Ewha-18278 or Isuzinaxib) is a novel small molecule that acts as a pan-inhibitor of the NADPH oxidase enzyme family. By targeting multiple Nox isoforms, APX-115 effectively curtails the excessive production of ROS, thereby alleviating oxidative stress and its downstream pathological consequences. Its broad inhibitory profile offers a comprehensive approach to tackling diseases where multiple Nox isoforms are implicated.
Mechanism of Action: Pan-Nox Inhibition
APX-115 exerts its antioxidant effects by directly inhibiting the activity of several key NADPH oxidase isoforms. This inhibition reduces the cellular production of superoxide and other reactive oxygen species.
Key Molecular Targets
APX-115 has been shown to be a potent inhibitor of the following Nox isoforms with the following inhibitory constants (Ki):
| Nox Isoform | Ki Value |
| Nox1 | 1.08 µM[1][2] |
| Nox2 | 0.57 µM[1][2] |
| Nox4 | 0.63 µM[1] |
By inhibiting these key isoforms, APX-115 effectively reduces ROS generation in various cell types and tissues where these enzymes are expressed.
In Vivo and In Vitro Efficacy: Quantitative Data Summary
Numerous preclinical studies have demonstrated the efficacy of APX-115 in attenuating oxidative stress and ameliorating disease pathology, particularly in the context of diabetic nephropathy.
In Vivo Studies (Diabetic Mouse Models)
| Parameter | Model | Treatment | Outcome | Reference |
| Oxidative Stress | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly inhibited plasma, urine, and kidney lipid hydroperoxide (LPO). Reversed diabetes-induced superoxide production (DHE staining). | |
| db/db mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Decreased plasma 8-isoprostane levels. | ||
| Aging diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Reduced urinary 8-isoprostane levels. | ||
| Inflammation | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly reduced mRNA levels of TNFα and MCP1 in the kidney. Attenuated macrophage infiltration (F4/80 staining). | |
| Renal Function | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Markedly decreased urinary albumin excretion. | |
| db/db mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Decreased urinary albumin excretion and preserved creatinine levels. | ||
| Gene Expression | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly decreased mRNA levels of Nox1, Nox2, and Nox4 in the kidney. Restored NRF1 and TFAM mRNA expression. | |
| Aging diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Attenuated Nox1, Nox2, and Nox4 protein expression. Restored Klotho expression. |
In Vitro Studies
| Cell Type | Condition | APX-115 Concentration | Outcome | Reference |
| Mouse podocyte cell line | High glucose | 5 µM | Almost completely suppressed high glucose-induced proinflammatory and profibrotic molecule expression. | |
| Mesangial cells | Angiotensin II ± high glucose | Not specified | Inhibited intracellular ROS generation (DCF-DA staining). |
Signaling Pathways Modulated by APX-115
APX-115's inhibition of Nox-derived ROS production initiates a cascade of downstream effects on various signaling pathways implicated in oxidative stress, inflammation, and fibrosis.
a) Inhibition of Pro-inflammatory and Pro-fibrotic Pathways
High glucose and other stimuli in pathological conditions lead to the activation of NADPH oxidases, resulting in increased ROS production. This oxidative stress activates the NF-κB and TGF-β1 signaling pathways, which are central to inflammation and fibrosis. APX-115, by blocking ROS production at its source, prevents the activation of these deleterious pathways.
b) Restoration of Protective Signaling Pathways
APX-115 has been shown to restore the expression of protective proteins like Klotho and to modulate the Nrf2 pathway, which is a master regulator of the antioxidant response. Oxidative stress is known to suppress Klotho expression. By reducing oxidative stress, APX-115 helps to restore Klotho levels. Furthermore, by modulating the cellular redox state, APX-115 can influence the Nrf2-Keap1 signaling axis, leading to the expression of antioxidant enzymes.
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the effect of APX-115 on oxidative stress.
a) In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Diabetes: Diabetes is induced by intraperitoneal injections of STZ at a dose of 50 mg/kg/day for 5 consecutive days.
-
APX-115 Administration: APX-115 is administered orally via gavage at a dose of 60 mg/kg/day for a period of 12 weeks.
-
Control Groups: A vehicle-treated diabetic group and a non-diabetic control group are included. Often, a positive control group treated with a standard therapeutic agent like losartan (1.5 mg/kg/day) is also used.
b) Measurement of Lipid Peroxidation (LPO)
-
Principle: LPO is a marker of oxidative damage to lipids. Assays often measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation.
-
Sample Types: Plasma, urine, and tissue homogenates can be used.
-
General Protocol:
-
Samples are mixed with a chromogenic reagent (e.g., N-methyl-2-phenylindole) in an acidic medium.
-
The mixture is incubated at an elevated temperature (e.g., 40-45°C) for a defined period (e.g., 40-60 minutes).
-
The reaction produces a stable chromophore, and the absorbance is measured at a specific wavelength (e.g., 586 nm).
-
The concentration of LPO products is determined by comparison to a standard curve.
-
-
Commercial Kits: Commercially available LPO assay kits (e.g., from Cayman Chemical Co.) are frequently used.
c) Dihydroethidium (DHE) Staining for Superoxide Detection
-
Principle: DHE is a fluorescent probe that is oxidized in the presence of superoxide to ethidium, which intercalates with DNA and fluoresces red.
-
Application: Used for in situ detection of superoxide in frozen tissue sections.
-
General Protocol for Tissue Staining:
-
Frozen kidney sections are prepared.
-
Sections are incubated with DHE solution (e.g., 5 µM) in a dark, humidified chamber at 37°C for approximately 30 minutes.
-
After incubation, the sections are washed to remove excess probe.
-
Fluorescence is visualized using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~606 nm).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for a wide range of diseases underpinned by oxidative stress. Its ability to act as a pan-Nox inhibitor allows for a comprehensive reduction in ROS production, leading to the attenuation of inflammation, fibrosis, and cellular damage. The preclinical data, particularly in the context of diabetic nephropathy, are compelling and support its continued investigation in clinical settings. Future research should focus on further elucidating the nuanced roles of specific Nox isoforms in different disease states to potentially develop more targeted therapies, as well as exploring the full therapeutic window of pan-Nox inhibition with compounds like APX-115. The detailed understanding of its mechanism and effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to advance the therapeutic application of APX-115.
References
APX-115: A Pan-NADPH Oxidase Inhibitor for Mitigating Oxidative Stress-Related Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APX-115, also known as Isuzinaxib or Ewha-18278, is a potent, orally active, small-molecule inhibitor of the NADPH oxidase (NOX) enzyme family. By targeting multiple NOX isoforms, APX-115 effectively mitigates the excessive production of reactive oxygen species (ROS), a key pathological driver in a range of diseases. This document provides a comprehensive technical overview of APX-115, including its mechanism of action, inhibitory activity, preclinical efficacy in various disease models, and available clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.
Introduction to NADPH Oxidase and Oxidative Stress
The NADPH oxidase (NOX) family of enzymes are transmembrane proteins whose primary function is the generation of ROS, specifically superoxide, by transferring electrons from NADPH to molecular oxygen.[1] While ROS at physiological levels are crucial for cellular signaling and immune responses, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and renal disorders.[1][2] The NOX family comprises seven isoforms (NOX1-5 and DUOX1/2), each with distinct tissue distribution and regulatory mechanisms, making them attractive targets for therapeutic intervention.[1][3] APX-115 has emerged as a promising pan-NOX inhibitor, demonstrating therapeutic potential by addressing the root cause of oxidative stress in various pathological conditions.
Mechanism of Action of APX-115
APX-115 functions as a direct inhibitor of multiple NOX isoforms, thereby reducing the catalytic conversion of oxygen to superoxide. Its pan-inhibitory profile allows for broad-spectrum suppression of pathological ROS production across different tissues and cell types where various NOX isoforms are implicated.
Quantitative Data: Inhibitory Activity and Efficacy
The inhibitory potency and preclinical/clinical efficacy of APX-115 have been quantified across various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of APX-115
| Target Isoform | Inhibition Constant (Ki) | Reference |
| NOX1 | 1.08 µM | |
| NOX2 | 0.57 µM | |
| NOX4 | 0.63 µM |
Table 2: Preclinical Efficacy of APX-115 in Animal Models
| Disease Model | Species | APX-115 Dose | Key Outcomes | Reference |
| Diabetic Kidney Disease (STZ-induced) | Mouse | 60 mg/kg/day (oral) | Decreased albuminuria, glomerular hypertrophy, tubular injury, podocyte injury, fibrosis, and inflammation. | |
| Diabetic Kidney Disease (db/db mice) | Mouse | 60 mg/kg/day (oral) | Improved insulin resistance, decreased plasma 8-isoprostane, reduced urinary albumin excretion, and improved mesangial expansion. | |
| Diabetic Kidney Disease (NOX5 transgenic) | Mouse | 60 mg/kg/day (oral) | Improved pancreatic beta-cell function, decreased fasting blood glucose, reduced serum cholesterol and triglycerides, and decreased urinary albumin/creatinine ratio. | |
| Diabetic Dry Eye (STZ-induced) | Rat | N/A (topical) | Increased tear secretion and ameliorated histological changes in the cornea and lacrimal glands. |
Table 3: Clinical Trial Data for APX-115 (Isuzinaxib)
| Trial Phase | Condition | N | Key Findings | Reference |
| Phase 2 | Type 2 Diabetes with Chronic Kidney Disease | 140 | Significantly reduced Urine Albumin Creatinine Ratio (UACR), particularly in patients with low kidney function (CKD Grade 3b), with a -47% difference in the Isuzinaxib group compared to placebo after 12 weeks. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments involving APX-115.
In Vivo Diabetic Kidney Disease Model (Streptozotocin-Induced)
This protocol describes the induction of diabetes in mice using streptozotocin (STZ) and subsequent treatment with APX-115 to evaluate its renoprotective effects.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Diabetes Induction: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of citrate buffer.
-
Treatment: APX-115 is administered via oral gavage at a dose of 60 mg/kg/day for a duration of 12 weeks. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% methylcellulose).
-
Monitoring: Blood glucose levels and body weight are monitored weekly.
-
Endpoint Analysis: After 12 weeks, urine and blood samples are collected to measure urinary albumin excretion, albumin-to-creatinine ratio, and creatinine clearance. Kidneys are harvested for histological analysis (e.g., PAS staining for glomerular volume and mesangial area), immunohistochemistry for markers of fibrosis and inflammation, and molecular analysis of gene and protein expression.
In Vitro Measurement of Reactive Oxygen Species
This protocol outlines a cell-based assay to measure intracellular ROS production and the inhibitory effect of APX-115.
Methodology:
-
Cell Culture: Mouse podocyte or mesangial cells are cultured under standard conditions.
-
Stimulation: Cells are treated with a pro-oxidant stimulus, such as high glucose or angiotensin II, to induce ROS production.
-
Inhibitor Treatment: Cells are pre-incubated with APX-115 (e.g., 5 µM for 60 minutes) prior to stimulation.
-
ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate reader to quantify the relative levels of intracellular ROS.
Signaling Pathways
APX-115's therapeutic effects are mediated through the modulation of signaling pathways downstream of NOX activation.
In diabetic kidney disease, for instance, high glucose levels lead to the activation of NOX enzymes, resulting in increased ROS production. This oxidative stress, in turn, activates downstream signaling pathways, including NF-κB and TGF-β1, which promote inflammation and fibrosis, leading to kidney damage. APX-115, by inhibiting NOX at the apex of this cascade, prevents the activation of these downstream pathological processes.
Conclusion
APX-115 is a well-characterized, orally active pan-NOX inhibitor with a robust preclinical data package demonstrating its efficacy in mitigating oxidative stress-driven pathologies, particularly in the context of diabetic complications. The positive results from a Phase 2 clinical trial in patients with diabetic kidney disease further underscore its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of APX-115 and advance its development toward clinical use.
References
APX-115 Free Base and Reactive Oxygen Species Signaling: A Technical Guide for Drug Development Professionals
November 2025
Abstract
This technical guide provides an in-depth overview of APX-115 free base, a first-in-class, orally active pan-NADPH oxidase (NOX) inhibitor, and its role in modulating reactive oxygen species (ROS) signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ROS in various disease contexts, with a particular focus on oncology. We will explore the core mechanism of action of APX-115, present available quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks involved.
Introduction: The Double-Edged Sword of ROS in Cancer
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and immune responses, an imbalance in ROS production and detoxification can lead to oxidative stress. This state of elevated ROS is a hallmark of many pathological conditions, including cancer.
In the context of oncology, ROS play a dual role. On one hand, elevated ROS can promote tumorigenesis by inducing DNA damage, genomic instability, and activating pro-survival signaling pathways. On the other hand, excessive ROS levels can trigger cancer cell death through apoptosis and other mechanisms, a principle exploited by many chemotherapeutic agents and radiation therapy.
The NADPH oxidase (NOX) family of enzymes are major sources of regulated ROS production in mammalian cells. Different NOX isoforms (NOX1-5 and DUOX1-2) are expressed in various tissues and have been implicated in cancer progression through their contribution to proliferation, angiogenesis, and metastasis. This makes the NOX family an attractive target for therapeutic intervention.
APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, small-molecule inhibitor of multiple NOX isoforms, positioning it as a tool to modulate ROS-dependent signaling. While its clinical development has primarily focused on diabetic nephropathy and other inflammatory conditions, its mechanism of action holds significant preclinical promise for oncological applications.
APX-115: Mechanism of Action
APX-115 is a pyrazole derivative that functions as a pan-NOX inhibitor. It competitively binds to the NADPH binding site of the NOX enzymes, thereby preventing the transfer of electrons to molecular oxygen and subsequent superoxide production. By inhibiting multiple NOX isoforms, APX-115 can broadly suppress ROS generation from this key enzymatic source.
Investigating the Targets of APX-115 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115, also known as Isuzinaxib, is a potent, orally active small molecule inhibitor that has garnered significant interest for its therapeutic potential, primarily in the context of diabetic kidney disease and other conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the known molecular targets of APX-115, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. The primary targets of APX-115 are members of the NADPH oxidase (Nox) family of enzymes, which are critical mediators of reactive oxygen species (ROS) production. By inhibiting these enzymes, APX-115 effectively mitigates oxidative stress and downstream inflammatory and fibrotic signaling pathways. This guide will detail the quantitative inhibitory activity of APX-115, provide protocols for key in vitro and in vivo experiments, and visualize the associated signaling pathways.
Introduction
Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological processes. However, their overproduction, often mediated by NADPH oxidases (Nox), leads to oxidative stress, a pathological condition implicated in a wide range of diseases, including diabetic nephropathy, cardiovascular disorders, and neurodegenerative diseases. APX-115 has emerged as a first-in-class, pan-Nox inhibitor, demonstrating significant promise in preclinical and clinical studies.[1][2][3] Understanding the specific molecular interactions and cellular consequences of APX-115 is paramount for its continued development and clinical application. This document serves as a technical resource for researchers, summarizing the current knowledge of APX-115's targets and providing detailed experimental frameworks for its investigation.
Molecular Targets of APX-115
The primary molecular targets of APX-115 are the NADPH oxidase (Nox) enzymes. APX-115 exhibits potent inhibitory activity against several Nox isoforms, thereby functioning as a pan-Nox inhibitor.
Quantitative Inhibitory Activity
The inhibitory potency of APX-115 against key Nox isoforms has been determined through biochemical assays. The inhibition constant (Ki) values are summarized in the table below.
| Target | Ki (μM) | Source |
| Nox1 | 1.08 | [4][5] |
| Nox2 | 0.57 | |
| Nox4 | 0.63 | |
| Nox5 | Inhibitory effect demonstrated in a transgenic mouse model |
Table 1: Inhibitory activity of APX-115 against NADPH oxidase isoforms.
Selectivity Profile
While APX-115 is characterized as a pan-Nox inhibitor, a comprehensive public selectivity profile against a broad range of kinases and other off-target enzymes is not currently available. Such data would be invaluable for a complete understanding of its pharmacological profile and potential for off-target effects.
Mechanism of Action
APX-115 exerts its therapeutic effects by inhibiting the catalytic activity of Nox enzymes. This, in turn, reduces the production of superoxide (O₂⁻) and subsequently other ROS, such as hydrogen peroxide (H₂O₂). The reduction in oxidative stress has profound downstream effects on cellular signaling pathways implicated in inflammation and fibrosis.
Signaling Pathways Modulated by APX-115
APX-115 has been shown to suppress the expression of key pro-inflammatory and pro-fibrotic molecules, including:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation.
-
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A chemokine that recruits monocytes to sites of inflammation.
-
Transforming Growth Factor-beta 1 (TGF-β1): A key cytokine promoting fibrosis.
-
Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): A pro-inflammatory cytokine.
The inhibition of these pathways underlies the protective effects of APX-115 observed in models of diabetic nephropathy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of APX-115.
In Vitro Assays
A specific protocol for determining the Ki values of APX-115 is not publicly available. However, a general biochemical assay to measure NADPH oxidase activity can be performed using commercially available kits or by monitoring the consumption of NADPH or the production of superoxide.
Principle: This assay measures the enzymatic activity of NADPH oxidase by detecting the production of superoxide or the consumption of NADPH. The inhibitory effect of APX-115 is determined by measuring the reduction in enzyme activity in the presence of the compound.
Materials:
-
Isolated cell membranes or recombinant Nox enzymes
-
NADPH (substrate)
-
Detection reagent (e.g., Cytochrome c for superoxide detection, or a fluorometric probe)
-
Assay buffer
-
APX-115 (or other inhibitors)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols. Prepare a serial dilution of APX-115.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the Nox enzyme preparation, and the detection reagent.
-
Inhibitor Addition: Add different concentrations of APX-115 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the APX-115 concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Principle: This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels in cells treated with APX-115. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cultured cells (e.g., mesangial cells)
-
Cell culture medium
-
APX-115
-
Stimulus for ROS production (e.g., high glucose, angiotensin II)
-
DCF-DA probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with APX-115 at the desired concentration for a specified time before inducing ROS production with a stimulus.
-
Probe Loading: Wash the cells with HBSS and then incubate them with DCF-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells with HBSS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of APX-115 on intracellular ROS levels.
In Vivo Experiments
Principle: This model is used to induce type 1 diabetes in mice through the cytotoxic effects of STZ on pancreatic β-cells, leading to hyperglycemia and subsequent diabetic complications like nephropathy.
Animals:
-
Male C57BL/6J mice (6-8 weeks old)
Procedure:
-
Induction of Diabetes: Administer STZ (dissolved in citrate buffer, pH 4.5) via intraperitoneal injection at a dose of 50 mg/kg/day for 5 consecutive days.
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
APX-115 Treatment: Administer APX-115 orally (e.g., by gavage) at a dose of 60 mg/kg/day for a period of 12 weeks. A vehicle control group should be included.
-
Endpoint Analysis: At the end of the treatment period, collect blood and urine samples for biochemical analysis (e.g., blood glucose, creatinine, urinary albumin). Harvest kidneys for histological and molecular analysis (e.g., PAS staining for glomerulosclerosis, immunohistochemistry for inflammatory and fibrotic markers).
Principle: The db/db mouse is a genetic model of type 2 diabetes and obesity, which spontaneously develops diabetic nephropathy, making it a relevant model for studying the effects of therapeutic interventions.
Animals:
-
Male db/db mice and their non-diabetic db/m littermates (8 weeks old)
Procedure:
-
Animal Groups: Divide the animals into groups: non-diabetic control (db/m), diabetic control (db/db), and diabetic treated with APX-115 (db/db + APX-115).
-
APX-115 Treatment: Administer APX-115 orally (e.g., by gavage) at a dose of 60 mg/kg/day for 12 weeks.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels throughout the study.
-
Endpoint Analysis: After 12 weeks of treatment, perform comprehensive analysis as described for the STZ model, including measurements of urinary albumin-to-creatinine ratio (UACR), plasma creatinine, and histological evaluation of kidney sections.
Target Engagement
Cellular Thermal Shift Assay (CETSA) (General Protocol)
A specific CETSA protocol for APX-115 has not been published. However, this powerful technique can be used to confirm the direct binding of APX-115 to its Nox targets in a cellular context.
Principle: CETSA is based on the principle that the binding of a ligand (e.g., APX-115) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Materials:
-
Intact cells expressing the target Nox enzymes
-
APX-115
-
Lysis buffer
-
Antibodies against the target Nox isoforms
-
Western blotting reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat intact cells with APX-115 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target Nox protein using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of APX-115 indicates target engagement.
Conclusion
APX-115 is a potent pan-NADPH oxidase inhibitor with a clear mechanism of action centered on the reduction of oxidative stress. Its primary targets are Nox1, Nox2, and Nox4, and it has also shown efficacy in a model of Nox5-mediated pathology. The inhibition of these enzymes leads to the downregulation of key inflammatory and fibrotic signaling pathways, such as NF-κB and TGF-β. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of APX-115 and other Nox inhibitors. Further studies, including comprehensive selectivity profiling and target engagement confirmation using methods like CETSA, will be crucial for a complete understanding of the pharmacology of APX-115 and its full therapeutic potential.
References
- 1. Isuzinaxib effective in patients with CKD and T2D - Medical Conferences [conferences.medicom-publishers.com]
- 2. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]
- 3. isuzinaxib (APX-115) / AptaBio [delta.larvol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor for the Investigation of Diabetic Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic complications, stemming from chronic hyperglycemia, represent a significant global health burden. A key pathological driver is oxidative stress, largely mediated by the overactivation of NADPH oxidase (Nox) enzymes. APX-115, a novel, orally active, pan-Nox inhibitor, has emerged as a promising therapeutic candidate for mitigating these complications. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of APX-115 free base in studying and treating diabetic complications, with a primary focus on diabetic nephropathy. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.
Introduction
Diabetes mellitus is characterized by chronic hyperglycemia, which leads to a cascade of cellular damage and the development of debilitating micro- and macrovascular complications. Among these, diabetic nephropathy (DN) is a leading cause of end-stage renal disease[1]. A central mechanism underlying the pathogenesis of diabetic complications is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and fibrosis[1][2]. The family of NADPH oxidase (Nox) enzymes are major sources of ROS in mammalian cells, and their upregulation is strongly implicated in the progression of diabetic kidney disease[1][3].
APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1,5-hydroxypyrazol HCl) is a first-in-class, orally bioavailable pan-Nox inhibitor that has demonstrated significant therapeutic potential in various preclinical models of diabetic complications. By targeting multiple Nox isoforms, including Nox1, Nox2, and Nox4, APX-115 offers a comprehensive approach to reducing oxidative stress and its downstream pathological consequences. This guide synthesizes the current knowledge on APX-115, providing researchers with the necessary information to design and execute studies aimed at further elucidating its therapeutic utility.
Mechanism of Action and Signaling Pathways
APX-115 exerts its protective effects by directly inhibiting the activity of multiple NADPH oxidase isoforms, thereby reducing the production of superoxide and other reactive oxygen species. This interruption of the primary source of diabetes-induced oxidative stress leads to the attenuation of several downstream pathological signaling pathways.
In the context of diabetic nephropathy, hyperglycemia and other metabolic insults activate Nox enzymes in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells. The resulting increase in ROS production triggers a cascade of events, including the activation of pro-inflammatory transcription factors like NF-κB, leading to the expression of cytokines and chemokines such as TNF-α and MCP-1. This inflammatory response promotes the infiltration of macrophages and other immune cells into the kidney, further exacerbating tissue damage.
Furthermore, ROS can activate pro-fibrotic signaling pathways, most notably the transforming growth factor-beta 1 (TGF-β1) pathway. This leads to the overproduction of extracellular matrix proteins, such as collagen IV, and the inhibition of matrix degradation, resulting in glomerulosclerosis and tubulointerstitial fibrosis—hallmarks of diabetic nephropathy.
APX-115, by inhibiting Nox-derived ROS, effectively dampens these inflammatory and fibrotic cascades. Studies have shown that APX-115 treatment suppresses the expression of NF-κB, MCP-1, TNF-α, TGF-β1, and collagen IV in the diabetic kidney.
Preclinical Efficacy Data
APX-115 has been evaluated in multiple rodent models of type 1 and type 2 diabetes, consistently demonstrating protective effects against diabetic complications. The following tables summarize the key quantitative findings from these studies.
Effects on General Physiological Parameters
APX-115 treatment generally does not affect blood glucose levels or body weight in diabetic animal models, indicating that its therapeutic effects are independent of glycemic control.
| Parameter | Animal Model | Treatment Group | Control | Diabetic | APX-115 | Losartan | Reference |
| Body Weight (g) | STZ-induced C57BL/6J mice | 12 weeks | 29.8 ± 0.7 | 21.5 ± 0.6 | 22.3 ± 0.5 | 22.1 ± 0.6 | |
| Blood Glucose (mg/dL) | STZ-induced C57BL/6J mice | 12 weeks | 135 ± 8 | 489 ± 23 | 478 ± 25 | 492 ± 21 | |
| HbA1c (%) | STZ-induced C57BL/6J mice | 12 weeks | 4.2 ± 0.1 | 11.8 ± 0.5 | 11.5 ± 0.4 | 11.9 ± 0.6 | |
| Fasting Blood Glucose (mg/dL) | NOX5 pod+ mice (HFD) | 14 weeks | - | 289.3 ± 15.7 | 198.7 ± 11.2 | - | |
| Serum Insulin (ng/mL) | NOX5 pod+ mice (HFD) | 14 weeks | - | 0.4 ± 0.1 | 1.1 ± 0.2 | - |
Effects on Renal Function and Injury Markers
APX-115 significantly ameliorates key indicators of diabetic kidney disease, including albuminuria and glomerular hyperfiltration. Its efficacy in reducing urinary albumin excretion is comparable to that of losartan, the standard of care for diabetic nephropathy.
| Parameter | Animal Model | Treatment Group | Control | Diabetic | APX-115 | Losartan | Reference |
| Urinary Albumin Excretion (μ g/24h ) | STZ-induced C57BL/6J mice | 12 weeks | 21.3 ± 3.5 | 148.7 ± 15.2 | 75.6 ± 9.8 | 68.9 ± 8.7 | |
| Creatinine Clearance (μL/min) | STZ-induced C57BL/6J mice | 12 weeks | 289 ± 25 | 456 ± 38 | 321 ± 29 | 315 ± 31 | |
| Urinary Albumin/Creatinine Ratio | NOX5 pod+ mice (HFD) | 14 weeks | - | 189.5 ± 23.4 | 89.7 ± 11.3 | - |
Effects on Oxidative Stress Markers
As a direct inhibitor of ROS production, APX-115 markedly reduces markers of oxidative stress in the plasma, urine, and kidney tissue of diabetic animals.
| Parameter | Animal Model | Measurement | Control | Diabetic | APX-115 | Losartan | Reference |
| Plasma Lipid Hydroperoxide (LPO) (μM) | STZ-induced C57BL/6J mice | 12 weeks | 2.1 ± 0.2 | 4.8 ± 0.5 | 2.9 ± 0.3 | 3.1 ± 0.4 | |
| Urine LPO (μM) | STZ-induced C57BL/6J mice | 12 weeks | 1.8 ± 0.2 | 3.9 ± 0.4 | 2.3 ± 0.3 | 2.5 ± 0.3 | |
| Kidney LPO (μM/mg protein) | STZ-induced C57BL/6J mice | 12 weeks | 0.8 ± 0.1 | 1.9 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.1 | |
| Plasma 8-isoprostane | db/db mice | 12 weeks | - | Increased | Decreased | - |
Effects on Inflammatory and Fibrotic Markers
APX-115 demonstrates potent anti-inflammatory and anti-fibrotic effects in the diabetic kidney by downregulating the expression of key mediators of these processes.
| Gene/Protein | Animal Model | Measurement | Diabetic vs. Control | APX-115 vs. Diabetic | Losartan vs. Diabetic | Reference |
| TNF-α (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Reduced | Significantly Reduced | |
| MCP-1 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Reduced | Significantly Reduced | |
| F4/80 (macrophage infiltration) | STZ-induced C57BL/6J mice | Kidney | Increased | Attenuated | Attenuated | |
| Nox1 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |
| Nox2 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |
| Nox4 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |
| TRAF6 | NOX5 pod+ mice (HFD) | Kidney | - | Inhibited | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of APX-115 for diabetic complications.
Animal Models and Drug Administration
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
-
Animals: Six-week-old male C57BL/6J mice.
-
Induction of Diabetes: Intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of sodium citrate buffer.
-
Drug Administration: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally by gavage for 12 weeks.
db/db Mouse Model of Type 2 Diabetes
-
Animals: Eight-week-old male db/m (control) and db/db mice.
-
Drug Administration: APX-115 is administered by oral gavage at a dose of 60 mg/kg per day for 12 weeks.
Podocyte-Specific NOX5 Transgenic Mouse Model
-
Animals: Wild-type and renal podocyte-specific NOX5 transgenic (NOX5 pod+) mice.
-
Diet: Fed a high-fat diet (60% kcal fat).
-
Drug Administration: APX-115 (60 mg/kg) is administered by oral gavage for 14 weeks.
Measurement of Oxidative Stress
Dihydroethidium (DHE) Staining for Superoxide Production
-
Embed fresh kidney tissue in OCT compound and freeze.
-
Cut 10 µm cryosections and place them on glass slides.
-
Incubate sections with 10 µM DHE in a light-protected humidified chamber at 37°C for 30 minutes.
-
Wash sections with PBS.
-
Mount with a coverslip and immediately visualize using a fluorescence microscope.
2',7'-Dichlorofluorescin Diacetate (DCF-DA) Staining for Intracellular ROS
-
Culture mesangial cells in appropriate conditions.
-
Treat cells with high glucose and/or angiotensin II in the presence or absence of APX-115 or losartan.
-
Load cells with 10 µM DCF-DA for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence intensity using a fluorescence plate reader or microscope.
Assessment of Inflammation and Fibrosis
Real-Time PCR for Gene Expression Analysis
-
Isolate total RNA from kidney tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for target genes (e.g., TNF-α, MCP-1, Nox1, Nox2, Nox4) and a housekeeping gene (e.g., GAPDH).
-
Quantify relative gene expression using the ΔΔCt method.
Immunohistochemistry for Macrophage Infiltration
-
Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
-
Perform antigen retrieval by heating sections in citrate buffer.
-
Block non-specific binding with blocking serum.
-
Incubate sections with a primary antibody against F4/80.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of F4/80-positive cells per field of view.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a pan-Nox inhibitor for the treatment of diabetic complications, particularly diabetic nephropathy. Its ability to mitigate oxidative stress, inflammation, and fibrosis, independent of glycemic control, positions it as a valuable tool for both mechanistic studies and clinical development. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon. Future studies should continue to explore the efficacy of APX-115 in other diabetic complications, such as retinopathy and neuropathy, and further delineate the specific roles of different Nox isoforms in these pathologies. The ongoing clinical trials of APX-115 will be crucial in translating these promising preclinical findings into tangible benefits for patients with diabetes.
References
- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krcp-ksn.org [krcp-ksn.org]
Ewha-18278 Free Base in Renal Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is no direct published research investigating the effects of Ewha-18278 free base specifically in the context of renal fibrosis. This technical guide is formulated based on the compound's known mechanism of action as a NADPH oxidase (NOX) inhibitor and the established roles of its targets—NOX1, NOX2, and NOX4—in the pathogenesis of renal fibrosis. The experimental protocols and proposed mechanisms outlined herein are intended to serve as a foundational framework for future research in this area.
Introduction: The Rationale for Investigating Ewha-18278 in Renal Fibrosis
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway for virtually all chronic kidney diseases (CKD), leading to end-stage renal disease. A key driver of this fibrotic process is oxidative stress, largely mediated by the NADPH oxidase (NOX) family of enzymes. Ewha-18278 has been identified as an inhibitor of NOX1, NOX2, and NOX4. This positions it as a compelling candidate for investigation as an anti-fibrotic agent in the kidney. This guide provides a comprehensive overview of the potential role of Ewha-18278 in renal fibrosis, detailing the underlying signaling pathways and offering a roadmap for its preclinical evaluation.
The Role of NOX Isoforms in Renal Fibrosis
The NOX family of enzymes are critical producers of reactive oxygen species (ROS) in the kidney. Different isoforms are implicated in the progression of renal fibrosis, with both overlapping and distinct functions.
-
NOX1 and NOX2: Generally considered pathogenic in renal fibrosis. Their activation in various kidney cell types, including mesangial cells and infiltrating macrophages, leads to increased ROS production.[1][2] This oxidative stress promotes inflammation, endothelial dysfunction, and the activation of myofibroblasts—the primary collagen-producing cells.[1][2][3] Inhibition of NOX2 has been shown to ameliorate renal fibrosis in preclinical models.
-
NOX4: The role of NOX4 is more complex and appears to be context-dependent. It is the most abundantly expressed NOX isoform in the kidney. Some studies suggest that NOX4-derived ROS are crucial for TGF-β1-induced myofibroblast differentiation, a key step in fibrosis, making it a pro-fibrotic enzyme. However, other research, particularly in the unilateral ureteral obstruction (UUO) model, indicates that NOX4 may have a protective function. In these studies, the absence of NOX4 exacerbated fibrosis, suggesting its role in maintaining tubular cell integrity and survival.
This dual role of NOX4 highlights the need for careful investigation when considering pan-NOX inhibitors like Ewha-18278. The net effect of inhibiting NOX1, NOX2, and NOX4 simultaneously will depend on the dominant pathogenic pathway in a given model of renal disease.
Proposed Mechanism of Action for Ewha-18278 in Renal Fibrosis
Based on its known targets, Ewha-18278 is hypothesized to mitigate renal fibrosis through the simultaneous inhibition of NOX1, NOX2, and NOX4. The proposed signaling pathway is as follows:
Quantitative Data Summary
As research on Ewha-18278 in renal fibrosis is not yet available, this table summarizes its known properties from existing pharmacokinetic studies. This information is crucial for designing future in vivo experiments.
| Parameter | Value | Context | Source |
| Targets | NOX1, NOX2, NOX4 | Enzyme Inhibition | - |
| Molecular Formula | C₁₇H₁₇N₅O | - | - |
| Molecular Weight | 307.35 g/mol | - | - |
| Formulation | Free Base | - | - |
| Solubility | Highly insoluble in water | Preclinical Formulation | - |
Note: The high insolubility in water necessitates the use of co-solvent systems for in vivo administration, such as a DMSO-based formulation.
Proposed Experimental Workflow for Preclinical Evaluation
To rigorously assess the anti-fibrotic potential of Ewha-18278, a well-defined experimental workflow is essential. The unilateral ureteral obstruction (UUO) model is a robust and widely used method for inducing renal fibrosis in rodents.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in the workflow.
Unilateral Ureteral Obstruction (UUO) Animal Model
This protocol describes the surgical procedure to induce renal fibrosis in rodents.
-
Animal Preparation: Use male mice (e.g., C57BL/6, 8-10 weeks old). Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical Procedure:
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently move the intestines to locate the left kidney and ureter.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Return the kidney and intestines to their original positions.
-
Suture the muscle layer and skin.
-
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for recovery. The contralateral (right) kidney serves as an internal control.
-
Treatment: Begin administration of Ewha-18278 (dissolved in a suitable vehicle) or vehicle alone at the desired dose and frequency, typically starting on the day of surgery.
-
Endpoint: Sacrifice the animals at a predetermined time point (e.g., 7 or 14 days after UUO) for tissue and blood collection.
Masson's Trichrome Staining for Collagen Deposition
This staining technique is used to visualize collagen fibers in tissue sections, which appear blue.
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Staining Procedure:
-
Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Results: Collagen will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.
Immunohistochemistry (IHC) for Alpha-Smooth Muscle Actin (α-SMA)
IHC is used to detect the presence of α-SMA, a marker for activated myofibroblasts.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded kidney sections as described for Masson's trichrome.
-
Deparaffinization and Rehydration: Follow the same procedure as for Masson's trichrome.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., goat serum) for 30 minutes.
-
Incubate with the primary antibody against α-SMA (e.g., clone 1A4) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize nuclei.
-
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
-
Analysis: Quantify the α-SMA-positive area using image analysis software.
Western Blot for Fibrotic Markers
Western blotting is used to quantify the expression levels of specific proteins such as fibronectin and collagen I.
-
Protein Extraction: Homogenize kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against fibronectin, collagen I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
Ewha-18278, as a pan-inhibitor of NOX1, NOX2, and NOX4, presents a novel, albeit hypothetical, therapeutic avenue for renal fibrosis. Its potential efficacy is rooted in the central role of NOX-mediated oxidative stress in the progression of CKD. However, the conflicting reports on the role of NOX4 underscore the importance of empirical investigation. The experimental framework provided in this guide offers a systematic approach to evaluating the anti-fibrotic potential of Ewha-18278 in a preclinical setting. Future research should focus on elucidating the net effect of combined NOX1/2/4 inhibition in different models of renal disease and exploring the dose-dependent efficacy and safety of Ewha-18278. Such studies will be critical in determining its viability as a future therapeutic agent for patients with chronic kidney disease.
References
- 1. Upregulation of NADPH Oxidase 2 Contributes to Renal Fibrosis in pcy Mice: An Experimental Model of Nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nox-2 is a modulator of fibrogenesis in kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Isuzinaxib's Impact on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isuzinaxib (formerly APX-115) is an orally active, small-molecule, pan-NADPH oxidase (NOX) inhibitor. It has demonstrated significant potential in mitigating inflammatory processes, particularly in the context of diabetic nephropathy and other inflammatory conditions. This technical guide provides an in-depth overview of Isuzinaxib's mechanism of action, its effects on key inflammatory signaling pathways, a summary of quantitative preclinical and clinical data, and detailed experimental protocols for assays used to evaluate its efficacy.
Core Mechanism of Action: Pan-NOX Inhibition
Isuzinaxib's primary mechanism of action is the inhibition of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) enzymes. NOX enzymes are a major source of reactive oxygen species (ROS) in the kidney and other tissues. Overproduction of ROS is a key driver of oxidative stress, which in turn triggers a cascade of inflammatory and fibrotic responses.
Isuzinaxib is a potent inhibitor of multiple NOX isoforms, including NOX1, NOX2, and NOX4. By blocking the activity of these enzymes, Isuzinaxib effectively reduces the generation of ROS, thereby attenuating downstream inflammatory signaling.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Isuzinaxib are mediated through its influence on several critical signaling pathways. The reduction in ROS production leads to the downstream modulation of pro-inflammatory transcription factors and signaling cascades.
NOX-ROS-Mediated Inflammation
The foundational pathway influenced by Isuzinaxib involves the direct inhibition of NOX enzymes, leading to a reduction in ROS. This mitigates the activation of downstream inflammatory processes.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In preclinical studies, Isuzinaxib has been shown to suppress the activation of the NF-κB pathway. This is likely mediated through the reduction of ROS, which are known activators of this pathway, and potentially through the inhibition of upstream signaling components like TRAF6. Specifically, Isuzinaxib has been observed to suppress the high glucose-induced upregulation of the NF-κB p65 subunit in cultured podocytes.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK, are crucial in mediating cellular responses to a variety of stimuli, including oxidative stress, and play a significant role in inflammation. While direct evidence of Isuzinaxib's effect on the phosphorylation of JNK, p38, and ERK is still emerging, its inhibitory action on TRAF6, an upstream activator of MAPK pathways, suggests an indirect modulatory role. By inhibiting TRAF6, Isuzinaxib likely dampens the activation of the MAPK cascades, contributing to its overall anti-inflammatory profile.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on Isuzinaxib.
Table 1: Preclinical Efficacy of Isuzinaxib in Models of Diabetic Nephropathy
| Parameter | Model | Treatment | Outcome | Reference |
| Inflammatory Markers | ||||
| TNF-α mRNA Expression | Streptozotocin-induced diabetic mice | 60 mg/kg/day for 12 weeks | Significant reduction in diabetic kidneys | [1] |
| MCP-1 mRNA Expression | Streptozotocin-induced diabetic mice | 60 mg/kg/day for 12 weeks | Significant reduction in diabetic kidneys | [1] |
| Macrophage Infiltration (F4/80 staining) | Streptozotocin-induced diabetic aging mice | 60 mg/kg/day for 12 weeks | Markedly improved in the tubulointerstitium | [1] |
| TRAF6 Protein Expression | NOX5 transgenic diabetic mice | 60 mg/kg/day for 14 weeks | Inhibited expression in the kidney | [2] |
| Oxidative Stress | ||||
| Urinary 8-isoprostane | Streptozotocin-induced diabetic aging mice | 60 mg/kg/day for 12 weeks | Significant reduction | [1] |
| Renal Function and Structure | ||||
| Mesangial Expansion | Streptozotocin-induced diabetic aging mice | 60 mg/kg/day for 12 weeks | Markedly improved | |
| Urinary Albumin Excretion | Streptozotocin-induced diabetic mice | 60 mg/kg/day for 12 weeks | Markedly decreased |
Table 2: Clinical Efficacy of Isuzinaxib in Patients with Diabetic Nephropathy (Phase II)
| Parameter | Patient Population | Treatment | Outcome | Reference |
| Urine Albumin to Creatinine Ratio (UACR) | Type 2 Diabetes with Chronic Kidney Disease (CKD Grade 3b) | 400 mg/day for 12 weeks | -47% difference compared to placebo (P=0.0197) | |
| Urine Albumin to Creatinine Ratio (UACR) | All patients in the study | 400 mg/day for 12 weeks | -21% mean change (19% difference vs. placebo, not significant) |
Experimental Protocols
Animal Models of Diabetic Nephropathy
-
Streptozotocin (STZ)-Induced Diabetes:
-
Animals: C57BL/6J mice.
-
Induction: Intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days.
-
Treatment: Isuzinaxib (60 mg/kg/day) administered by oral gavage for 12 weeks.
-
-
NOX5 Transgenic Diabetic Mice:
-
Animals: Renal podocyte-specific NOX5 transgenic mice.
-
Induction: High-fat diet (60% kcal fat).
-
Treatment: Isuzinaxib (60 mg/kg/day) by oral gavage for 14 weeks.
-
Western Blotting for Phosphorylated NF-κB p65
-
Tissue Preparation:
-
Kidney tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
40 µg of total protein per lane is loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated NF-κB p65 (e.g., at Ser536).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Real-Time PCR for Inflammatory Markers (TNF-α, MCP-1)
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from kidney tissue using a commercial kit (e.g., RNeasy kit) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed.
-
First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using a SYBR Green-based master mix and specific primers for TNF-α, MCP-1, and a housekeeping gene (e.g., GAPDH).
-
The reaction is run on a real-time PCR system.
-
Relative gene expression is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Workflow for Preclinical Evaluation of Isuzinaxib
Conclusion
Isuzinaxib demonstrates a potent anti-inflammatory effect primarily through the inhibition of pan-NOX enzymes and the subsequent reduction of oxidative stress. This mechanism leads to the downregulation of key inflammatory signaling pathways, including the NF-κB pathway, and likely the MAPK pathway, resulting in decreased expression of pro-inflammatory cytokines and reduced inflammatory cell infiltration in target tissues. Preclinical and Phase II clinical data in diabetic nephropathy support its therapeutic potential. Further investigation is warranted to fully elucidate its effects on the MAPK pathway and to confirm its efficacy and safety in larger clinical trials for various inflammatory diseases.
References
An In-depth Technical Guide to APX-115 Free Base (Isuzinaxib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115, also known by its free base form Isuzinaxib or Ewha-18278, is a potent, orally active small molecule inhibitor of the pan-NADPH oxidase (Nox) enzyme family.[1][2][3] Emerging as a significant therapeutic candidate, APX-115 has demonstrated considerable efficacy in preclinical models of diseases where oxidative stress is a key pathological driver, most notably in diabetic nephropathy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to APX-115 free base. It is intended to serve as a core resource for researchers engaged in the study of oxidative stress, inflammation, and the development of novel therapeutics targeting these pathways.
Chemical Structure and Physicochemical Properties
This compound is a pyrazole derivative with a distinct chemical architecture that facilitates its inhibitory action on Nox enzymes. Its core properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol | |
| Synonyms | Isuzinaxib free base, Ewha-18278 free base | |
| CAS Number | 1270084-92-8 | |
| Molecular Formula | C₁₇H₁₇N₃O | |
| Molecular Weight | 279.34 g/mol | |
| SMILES | CCCc1c(c2ccccc2)nn(c2ccccn2)c1O | |
| InChI Key | LQKQLKMTJOMCMJ-UHFFFAOYSA-N | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 250 mg/mL), sparingly soluble in Ethanol. Insoluble in water. | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |
Pharmacology and Mechanism of Action
APX-115 functions as a pan-NADPH oxidase inhibitor, targeting multiple isoforms of the Nox enzyme family, which are major sources of cellular reactive oxygen species (ROS). By inhibiting these enzymes, APX-115 effectively mitigates oxidative stress, a key pathogenic factor in numerous diseases.
Target Profile
APX-115 demonstrates potent inhibitory activity against several key Nox isoforms. The inhibitory constants (Ki) are detailed in the table below.
| Target Enzyme | Ki Value (μM) | Reference |
| Human NOX1 | 1.08 | |
| Human NOX2 | 0.57 | |
| Human NOX4 | 0.63 | |
| Human NOX5 | Inhibitory activity demonstrated | |
| Xanthine Oxidase | >100 | |
| Glucose Oxidase | >100 |
Signaling Pathway
The primary mechanism of APX-115 involves the direct inhibition of Nox enzymes, leading to a reduction in ROS production. This dampens downstream inflammatory and fibrotic signaling cascades. Pathological stimuli, such as high glucose in diabetic conditions, activate Nox enzymes. The resulting increase in ROS leads to the activation of pro-inflammatory transcription factors like NF-κB and the upregulation of cytokines (e.g., MCP-1/CCL2, IL-6, TNFα) and pro-fibrotic factors (e.g., TGF-β1). APX-115 intervenes at the source, blocking ROS generation and thereby preventing these downstream pathological events.
Key Experimental Protocols
The renoprotective effects of APX-115 have been extensively studied in various preclinical models. Below are detailed methodologies from key studies.
In Vivo Diabetic Nephropathy Model (STZ-induced)
This protocol describes the evaluation of APX-115 in a type 1 diabetes model induced by streptozotocin (STZ).
-
Animal Model: 6-week-old male C57BL/6J mice.
-
Induction of Diabetes: Diabetes is induced by intraperitoneal (IP) injections of STZ at 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of sodium citrate buffer.
-
Treatment Groups:
-
Control (non-diabetic)
-
Diabetic + Vehicle
-
Diabetic + APX-115 (60 mg/kg/day)
-
Diabetic + Losartan (1.5 mg/kg/day, as a positive control)
-
-
Drug Administration: APX-115 or Losartan is administered daily via oral gavage for a duration of 12 weeks.
-
Key Endpoints & Analysis:
-
Metabolic Parameters: Blood glucose, HbA1c, body weight, and kidney weight are monitored.
-
Renal Function: Urinary albumin excretion and plasma creatinine levels are measured to assess kidney injury.
-
Oxidative Stress Markers: Levels of 8-isoprostane in plasma or urine are quantified. Intracellular ROS in kidney tissue or cultured cells can be measured using probes like 2′,7′-dichlorofluorescin diacetate (DCF-DA).
-
Histopathology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerular hypertrophy and fibrosis.
-
Immunohistochemistry/Western Blot: Expression of inflammatory (e.g., F4/80 for macrophages) and fibrotic (e.g., TGF-β1) markers, as well as Nox isoforms, is assessed in kidney tissue.
-
In Vitro High Glucose-Induced Podocyte Injury Model
This protocol outlines the assessment of APX-115's protective effects on cultured podocytes under hyperglycemic conditions.
-
Cell Line: Mouse podocyte cell line.
-
Experimental Conditions:
-
Normal Glucose (5.5 mM)
-
High Glucose (30 mM)
-
High Glucose + APX-115 (e.g., 5 μM)
-
-
Protocol:
-
Podocytes are cultured to near-confluence and then serum-starved.
-
Cells are incubated in normal or high glucose media.
-
APX-115 is added to the treatment group 60 minutes prior to or concurrently with high-glucose stimulation.
-
-
Analysis:
-
Gene Expression: mRNA levels of proinflammatory (MCP-1, IL-6) and profibrotic (TGF-β1, Collagen IV) molecules are quantified using RT-qPCR.
-
Protein Expression: Western blotting is used to measure the protein levels of Nox isoforms and other relevant markers.
-
ROS Measurement: Intracellular ROS production is measured using fluorescent probes like DCF-DA.
-
Summary of Preclinical Findings
APX-115 has consistently demonstrated therapeutic potential across multiple preclinical studies.
-
Reduces Renal Injury: In diabetic mouse models (both STZ-induced and db/db mice), APX-115 treatment significantly decreases urinary albumin excretion, preserves creatinine levels, and attenuates glomerular hypertrophy and mesangial expansion.
-
Suppresses Inflammation and Fibrosis: The compound effectively reduces the infiltration of inflammatory cells (macrophages) into the kidney and adipose tissue. It also suppresses the expression of key pro-inflammatory and pro-fibrotic molecules, including MCP-1, TNFα, and TGF-β1.
-
Improves Metabolic Parameters: APX-115 treatment has been shown to improve insulin resistance in diabetic mice. It can also improve lipid profiles.
-
Inhibits NOX5: While mice lack the NOX5 gene, studies using NOX5 transgenic mice have shown that APX-115 can inhibit NOX5-mediated pathology, suggesting its relevance for human diabetic nephropathy where NOX5 is upregulated.
-
Maintains Mitochondrial and Peroxisomal Health: Studies suggest that APX-115 can restore mitochondrial and peroxisomal biogenesis and function, which are often impaired in diabetic kidneys.
Clinical Development
Based on its strong preclinical profile, APX-115 (Isuzinaxib) has advanced into clinical trials. A Phase 2 study was initiated to evaluate its safety and efficacy in patients with diabetic nephropathy (NCT04534439). Another Phase 2 trial is assessing its utility in preventing contrast-induced acute kidney injury in patients undergoing percutaneous coronary intervention (NCT05758896).
Conclusion
This compound is a first-in-class pan-NADPH oxidase inhibitor with a well-defined mechanism of action centered on the reduction of oxidative stress and subsequent inflammation and fibrosis. Extensive preclinical data robustly support its renoprotective effects and therapeutic potential for diabetic kidney disease and other conditions driven by Nox-mediated pathology. The ongoing clinical trials will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APX-115, also known as Isuzinaxib, is a potent, orally active small molecule that functions as a pan-inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (Nox) enzyme family. Primarily investigated for its therapeutic potential in diabetic kidney disease, APX-115 mitigates oxidative stress and inflammation by targeting the primary sources of reactive oxygen species (ROS) in pathological conditions. This technical guide provides a comprehensive overview of the pharmacodynamics of APX-115 free base, detailing its mechanism of action, target engagement, and effects on key signaling pathways. The information is supported by a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.
Mechanism of Action
APX-115 exerts its pharmacological effects by inhibiting multiple isoforms of the NADPH oxidase enzyme. Nox enzymes are critical mediators of cellular ROS production, which, in excess, contribute to cellular damage, inflammation, and fibrosis. By inhibiting these enzymes, APX-115 effectively reduces oxidative stress, a key pathogenic factor in various diseases, including diabetic nephropathy.
The primary molecular targets of APX-115 are the Nox1, Nox2, and Nox4 isoforms. Inhibition of these enzymes leads to a downstream cascade of effects, including the suppression of pro-inflammatory and pro-fibrotic signaling pathways.
Quantitative Data: Target Affinity and Efficacy
The inhibitory activity of APX-115 against key Nox isoforms has been quantified, demonstrating its potency as a pan-Nox inhibitor.[1][2][3]
| Target Isoform | Inhibition Constant (Ki) |
| Nox1 | 1.08 µM |
| Nox2 | 0.57 µM |
| Nox4 | 0.63 µM |
| Table 1: Inhibitory constants (Ki) of APX-115 for human NADPH oxidase isoforms.[1][2] |
Preclinical and clinical studies have demonstrated the in vivo efficacy of APX-115 in models of diabetic kidney disease.
| Study Type | Model | Dosage | Key Findings | Reference |
| Preclinical | Streptozotocin-induced diabetic mice | 60 mg/kg/day (oral gavage) for 12 weeks | Significantly improved insulin resistance; Decreased urinary albumin excretion and plasma creatinine levels. | |
| Preclinical | db/db mice (Type 2 diabetes model) | 60 mg/kg/day (oral gavage) for 12 weeks | Significantly improved mesangial expansion; Decreased urinary albumin excretion. | |
| Preclinical | NOX5 Transgenic Mice with high-fat diet | 60 mg/kg (oral gavage) for 14 weeks | Improved pancreatic beta-cell function; Decreased fasting blood glucose and increased insulin levels; Decreased serum total cholesterol, triglycerides, and urinary albumin/creatinine levels. | |
| Clinical | Phase 2 in Type 2 Diabetes with Nephropathy | 400 mg (oral) for 12 weeks | Significantly reduced Urine Albumin Creatinine Ratio (UACR), particularly in patients with low kidney function. | |
| Table 2: Summary of in vivo efficacy data for APX-115. |
Signaling Pathways Modulated by APX-115
APX-115, by inhibiting NADPH oxidase and reducing ROS production, modulates key signaling pathways implicated in inflammation and fibrosis, namely the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
Attenuation of the TGF-β Pro-fibrotic Pathway
TGF-β is a central mediator of fibrosis. ROS are known to activate the latent TGF-β complex and act as downstream signaling molecules. By reducing ROS levels, APX-115 can interfere with this pro-fibrotic signaling cascade.
References
- 1. Role of reactive oxygen species in TGF-beta1-induced mitogen-activated protein kinase activation and epithelial-mesenchymal transition in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for APX-115 Free Base in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor. It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1] Dysregulation of Nox activity and subsequent oxidative stress are implicated in the pathogenesis of numerous diseases, including diabetic kidney disease, inflammation, and fibrosis. These application notes provide detailed protocols for in vitro experiments to investigate the efficacy and mechanism of action of APX-115 free base.
Mechanism of Action
APX-115 exerts its inhibitory effects on several Nox isoforms, thereby reducing the cellular production of ROS. This reduction in oxidative stress can, in turn, modulate downstream signaling pathways involved in inflammation and fibrosis. One of the key pathways influenced by APX-115 is the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β is a pro-fibrotic cytokine that can stimulate ROS production through Nox enzymes, creating a vicious cycle that promotes tissue damage. By inhibiting Nox, APX-115 can break this cycle and attenuate the pathological effects of TGF-β.[2]
Quantitative Data
The inhibitory activity of APX-115 against various Nox isoforms has been quantified, providing essential data for experimental design.
| Target | Kᵢ (μM) |
| Nox1 | 1.08[1] |
| Nox2 | 0.57[1] |
| Nox4 | 0.63[1] |
Table 1: Inhibitory constants (Kᵢ) of APX-115 for human Nox isoforms.
In vitro studies have demonstrated the efficacy of APX-115 in various cell-based assays. For instance, in a mouse podocyte cell line, APX-115 at a concentration of 5 μM for 60 minutes almost completely suppresses high glucose-induced pro-inflammatory and pro-fibrotic molecule expression.
Signaling Pathway Diagram
Experimental Workflow Diagram
Detailed Experimental Protocols
Reactive Oxygen Species (ROS) Detection Assay (DCF-DA)
This protocol is designed to measure intracellular ROS levels in murine mesangial cells.
Materials:
-
Murine mesangial cell line (e.g., MES-13)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5.6 mM glucose
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
D-Glucose
-
Angiotensin II (Ang II)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed mesangial cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 5% FBS. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours.
-
APX-115 Pre-treatment: Prepare a stock solution of APX-115 in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 1 µM). Remove the medium from the cells and add the APX-115 containing medium. Incubate for 30 minutes.
-
Cell Stimulation: Prepare stimulation media:
-
Normal Glucose (NG): DMEM with 5.6 mM glucose.
-
High Glucose (HG): DMEM with 30 mM glucose.
-
HG + Ang II: DMEM with 30 mM glucose and 1 µM Ang II.
-
-
Remove the pre-treatment medium and add the respective stimulation media to the wells. Incubate for 24 hours for glucose stimulation, followed by a 30-minute incubation with Ang II where applicable.
-
DCF-DA Staining: Prepare a 10 µM working solution of DCF-DA in pre-warmed HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the 10 µM DCF-DA working solution to each well and incubate for 10 minutes in the dark at 37°C.
-
Fluorescence Measurement: After incubation, immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm. Alternatively, visualize and capture images using a fluorescence microscope.
Cell Viability Assay (MTS)
This protocol assesses the effect of APX-115 on the viability of a chosen cell line.
Materials:
-
Chosen cell line (e.g., mouse podocytes)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear plates
-
Absorbance microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of APX-115 in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the APX-115 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Express the viability of treated cells as a percentage of the vehicle control.
Western Blot for Nox Protein Expression
This protocol is for detecting changes in Nox1, Nox2, and Nox4 protein levels in kidney cells following APX-115 treatment.
Materials:
-
Kidney cells (e.g., podocytes or mesangial cells)
-
This compound
-
Cell lysis buffer for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Nox1 (1:1000 dilution)
-
Rabbit anti-Nox2 (1:1000 dilution)
-
Antibody for Nox4
-
Antibody for a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with APX-115 as desired. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes (for most proteins; for multi-pass transmembrane proteins, heating may need to be optimized or avoided).
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Nox1, anti-Nox2, anti-Nox4, and loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
Quantitative PCR (qPCR) for Inflammatory and Fibrotic Gene Expression
This protocol is for measuring the mRNA levels of TNFα, MCP-1, and TGFβ1 in mouse podocytes.
Materials:
-
Mouse podocytes
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Validated qPCR primers for mouse genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNFα | (Example) GGTCCCTGTCATGCTTCTG | (Example) GGGATCATCTTGCTGGTGAA |
| MCP-1 | (Example) GGTCCCTGTCATGCTTCTG | (Example) GGGATCATCTTGCTGGTGAA |
| TGFβ1 | (Example) CTCCCGTGGCTTCTAGTGC | (Example) GCCTTAGTTTGGACAGGATCTG |
| β-actin (housekeeping) | (Example) CCTGTATGCCTCTGGTCGTA | (Example) CCATCTCCTGCTCGAAGTCT |
Note: It is crucial to use validated primer sets. The sequences provided are examples and should be verified or obtained from a reliable source.
Protocol:
-
Cell Treatment and RNA Extraction: Culture and treat mouse podocytes with APX-115 and/or stimuli (e.g., high glucose). Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers (final concentration of each primer is typically 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). Include a melt curve analysis to verify the specificity of the amplification.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (e.g., β-actin).
References
APX-115 Free Base: Application Notes and Protocols for In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor. It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1][2] By inhibiting these enzymes, APX-115 effectively reduces oxidative stress, a key pathological factor in a variety of diseases. In preclinical mouse models, APX-115 has demonstrated significant therapeutic potential, particularly in the context of diabetic kidney disease, where it has been shown to mitigate kidney injury, inflammation, and fibrosis.[3][4] This document provides detailed application notes and protocols for the in vivo administration of APX-115 free base in mice, intended to guide researchers in their preclinical studies.
Mechanism of Action
APX-115 functions by inhibiting the catalytic activity of NADPH oxidase enzymes. These enzymes, primarily located on the cell membrane, transfer electrons from NADPH to molecular oxygen, generating superoxide anions (O₂⁻) and other reactive oxygen species. Elevated Nox activity is implicated in the pathophysiology of numerous diseases by inducing oxidative stress, which in turn triggers inflammatory and fibrotic signaling pathways. APX-115, by blocking this initial step in ROS production, helps to restore cellular redox balance and attenuate downstream pathological processes.[3]
Data Presentation
The following tables summarize the quantitative effects of APX-115 administration in mouse models of diabetic nephropathy.
Table 1: Effect of APX-115 on Renal Function and Oxidative Stress Markers in Diabetic Mice
| Parameter | Diabetic Control | APX-115 (60 mg/kg/day) | % Change | Reference |
| Urinary Albumin Excretion | Increased | Significantly Decreased | Varies | |
| Plasma Creatinine | Increased | Decreased | Varies | |
| Plasma 8-isoprostane | Increased | Decreased | Varies | |
| Kidney Lipid Hydroperoxide (LPO) | Increased | Significantly Decreased | Varies |
Table 2: Effect of APX-115 on Inflammatory and Fibrotic Markers in the Kidneys of Diabetic Mice
| Parameter | Diabetic Control | APX-115 (60 mg/kg/day) | % Change | Reference |
| TNF-α mRNA Expression | Increased | Significantly Reduced | Varies | |
| MCP-1 mRNA Expression | Increased | Significantly Reduced | Varies | |
| Macrophage Infiltration (F4/80) | Increased | Attenuated | Varies | |
| Nox1, Nox2, Nox4 Protein Expression | Increased | Decreased | Varies |
Experimental Protocols
Protocol 1: Preparation of APX-115 Formulation for Oral Gavage
This protocol describes two methods for preparing APX-115 for oral administration in mice.
Method A: Suspension in Methylcellulose
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of APX-115 based on the desired dose (e.g., 60 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of APX-115 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% methylcellulose solution to achieve the final desired concentration.
-
Vortex the tube vigorously until a homogenous suspension is formed. Ensure the suspension is well-mixed before each administration.
-
Method B: Solubilization with DMSO, PEG300, and Tween-80
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile ddH₂O
-
Sterile microcentrifuge tubes
-
Pipettes
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of APX-115 in DMSO (e.g., 56 mg/mL).
-
In a sterile tube, add 50 µL of the APX-115 DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately.
-
Protocol 2: In Vivo Administration of APX-115 in a Diabetic Mouse Model
This protocol outlines the induction of diabetes and subsequent oral administration of APX-115.
-
Animal Model:
-
Six-week-old male C57BL/6J mice are commonly used.
-
db/db mice (C57BLKS/J-leprdb/leprdb) are a suitable model for type 2 diabetes.
-
-
Induction of Diabetes (for C57BL/6J mice):
-
Induce diabetes by intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.
-
Prepare STZ fresh in a sodium citrate buffer (pH 4.5).
-
Monitor blood glucose levels to confirm the onset of diabetes.
-
-
APX-115 Administration:
-
Dosage: A commonly used and effective dose is 60 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Frequency: Administer once daily.
-
Duration: Treatment duration typically ranges from 12 to 14 weeks.
-
Procedure:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the APX-115 formulation to be administered.
-
Use a proper-sized gavage needle to administer the solution directly into the stomach.
-
The vehicle control group should receive the same volume of the vehicle used to prepare the APX-115 formulation (e.g., 0.5% methylcellulose or the DMSO/PEG300/Tween-80 mixture).
-
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Collect urine samples at specified time points to measure albumin and creatinine levels.
-
At the end of the study, collect blood and kidney tissues for analysis of inflammatory markers, oxidative stress markers, and histological changes.
-
Mandatory Visualizations
Caption: Mechanism of action of APX-115 on the NADPH oxidase signaling pathway.
Caption: General experimental workflow for in vivo studies of APX-115 in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing APX-115 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115, also known as Isuzinaxib, is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1][2] It targets Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1][2] Elevated ROS levels are implicated in the pathophysiology of various diseases, including diabetic nephropathy, by promoting inflammation, fibrosis, and apoptosis.[3] APX-115 mitigates these effects by reducing oxidative stress. In preclinical studies, APX-115 has been shown to suppress the expression of proinflammatory and profibrotic molecules in kidney cells.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of APX-115 in vitro. The described assays will enable researchers to assess the impact of APX-115 on ROS production, the expression of key proteins and genes involved in inflammatory and fibrotic signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes from cell-based assays investigating the efficacy of APX-115. These tables are designed for easy comparison of results obtained from the protocols detailed below.
Table 1: Effect of APX-115 on Intracellular ROS Production
| Cell Type | Treatment | APX-115 Concentration | Fold Change in ROS Production (vs. Stimulated Control) |
| Mouse Podocytes | High Glucose (HG) | 1 µM | Significant Decrease |
| Mouse Mesangial Cells | Angiotensin II (AngII) + HG | 1 µM | Significant Decrease |
| Human Platelets | Collagen | Various | Dose-dependent inhibition |
Table 2: Effect of APX-115 on Pro-inflammatory and Pro-fibrotic Marker Expression
| Cell Type | Treatment | Marker | Assay | APX-115 Concentration | Expected Outcome |
| Mouse Podocytes | High Glucose (HG) | NF-κB p65 | Western Blot | 5 µM | Suppression of expression |
| Mouse Podocytes | High Glucose (HG) | MCP-1 | Real-Time PCR | 5 µM | Suppression of mRNA expression |
| Mouse Podocytes | High Glucose (HG) | TGF-β1 | Western Blot/RT-PCR | 5 µM | Suppression of expression |
| Mouse Podocytes | High Glucose (HG) | Collagen IV | Western Blot/RT-PCR | 5 µM | Suppression of expression |
| Mouse Podocytes | High Glucose (HG) | Nox2 | Western Blot/RT-PCR | 5 µM | Suppression of expression |
| Mouse Podocytes | High Glucose (HG) | Nox4 | Western Blot/RT-PCR | 5 µM | Suppression of expression |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of APX-115 in inhibiting Nox-mediated ROS production and downstream pathological effects.
Caption: Experimental workflow for measuring intracellular ROS production using H2DCFDA.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted for adherent cells, such as podocytes or mesangial cells, to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Adherent cells (e.g., mouse podocytes, mesangial cells)
-
96-well, black, clear-bottom tissue culture plates
-
APX-115 (solubilized in a suitable solvent, e.g., DMSO)
-
Stimulus for ROS production (e.g., high glucose, Angiotensin II)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Reagents for protein quantification (e.g., BCA or Bradford assay kit)
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.
-
APX-115 Treatment: Pre-treat the cells with various concentrations of APX-115 (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
ROS Induction: Following pre-treatment, add the ROS-inducing stimulus (e.g., 30 mM glucose or 1 µM Angiotensin II) to the appropriate wells. Include an unstimulated control. Incubate for the desired period (e.g., 30 minutes to 24 hours).
-
H2DCFDA Loading:
-
Prepare a 20 µM working solution of H2DCFDA in pre-warmed HBSS or phenol red-free medium immediately before use.
-
Remove the treatment media from the cells and wash once with HBSS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Normalization:
-
After reading the fluorescence, lyse the cells in the plate.
-
Determine the total protein concentration in each well using a BCA or Bradford assay.
-
Normalize the fluorescence intensity of each well to its protein concentration.
-
Western Blot Analysis for Protein Expression
This protocol allows for the semi-quantitative analysis of specific protein levels (e.g., Nox4, TGF-β1, Collagen IV) in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., anti-Nox4, anti-TGF-β1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Culture and treat cells with APX-115 and/or a stimulus as described in the ROS assay protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of target genes (e.g., MCP-1, TGF-β1, Collagen IV).
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Culture and treat cells with APX-115 and/or a stimulus.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers (to a final concentration of ~200-500 nM each), and diluted cDNA template.
-
Set up the following thermal cycling conditions on a real-time PCR instrument:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
-
References
Application Notes and Protocols for APX-115 Free Base in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor that has demonstrated significant therapeutic potential in preclinical models of diabetic complications, particularly diabetic nephropathy. By targeting multiple Nox isoforms (Nox1, Nox2, and Nox4), APX-115 effectively mitigates oxidative stress, inflammation, and fibrosis, which are key pathological drivers in the progression of diabetes-related end-organ damage. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and expected outcomes when using APX-115 free base in various diabetic mouse models.
Mechanism of Action
APX-115 functions by inhibiting the catalytic activity of NADPH oxidase enzymes, which are a major source of reactive oxygen species (ROS) in the kidney and other tissues. In the context of diabetes, hyperglycemia and other metabolic insults lead to the over-activation of Nox enzymes. This results in excessive ROS production, triggering a cascade of downstream signaling events that promote cellular damage. APX-115 intervenes by blocking this initial step of ROS generation.
The key signaling pathways modulated by APX-115 in diabetic models include the downregulation of pro-inflammatory and pro-fibrotic pathways. This is achieved through the inhibition of key mediators such as nuclear factor-kappa B (NF-κB), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-beta 1 (TGF-β1). By suppressing these pathways, APX-115 helps to preserve tissue architecture and function.
Caption: Signaling pathway of APX-115 in diabetic nephropathy.
Data Presentation: Efficacy of APX-115 in Diabetic Mouse Models
The following tables summarize the quantitative data from key studies evaluating APX-115 at a dosage of 60 mg/kg/day (oral gavage) .
Table 1: Effects of APX-115 on Type 1 Diabetes (STZ-Induced C57BL/6J Mice)
Treatment duration: 12 weeks[1]
| Parameter | Control | Diabetic (Vehicle) | Diabetic + APX-115 |
| Body Weight (g) | 26.4 ± 0.3 | 22.4 ± 0.5 | 22.4 ± 0.4 |
| Blood Glucose (mg/dL) | 143.4 ± 4.4 | 487.4 ± 24.3 | 495.9 ± 18.2 |
| HbA1c (%) | 4.4 ± 0.1 | 11.2 ± 0.4 | 11.1 ± 0.3 |
| Urine Volume (mL/day) | 1.4 ± 0.1 | 13.9 ± 1.2 | 13.5 ± 0.9 |
| Kidney Weight/Body Weight (mg/g) | 10.4 ± 0.2 | 19.3 ± 0.7 | 18.9 ± 0.5 |
| Urinary Albumin/Creatinine Ratio (μg/mg) | 25.1 ± 3.2 | 158.7 ± 21.4 | 75.3 ± 10.1† |
| Creatinine Clearance (mL/min) | 0.21 ± 0.02 | 0.45 ± 0.05 | 0.28 ± 0.03† |
| Plasma Cystatin C (ng/mL) | 25.3 ± 1.1 | 18.2 ± 0.9* | 23.1 ± 1.2† |
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle)
Table 2: Effects of APX-115 on Type 2 Diabetes (db/db Mice)
Treatment duration: 12 weeks
| Parameter | db/m (Control) | db/db (Diabetic) | db/db + APX-115 |
| Fasting Blood Glucose (mg/dL) | ~150 | ~550 | ~450† |
| Urinary Albumin Excretion (μ g/24h ) | ~20 | ~400 | ~200† |
| Plasma 8-isoprostane (pg/mL) | ~150 | ~350 | ~200† |
| Kidney/Body Weight Ratio | ~0.005 | ~0.012 | ~0.010† |
| Mesangial Area Expansion (%) | ~20 | ~45 | ~30† |
| Renal F4/80+ Macrophage Infiltration | Low | High | Moderate† |
*Qualitative representation based on reported significant differences; precise numerical values with error bars require access to full-text figures. p < 0.05 vs. db/m; †p < 0.05 vs. db/db.
Table 3: Effects of APX-115 on NOX5 Transgenic Mice with High-Fat Diet-Induced Diabetes
Treatment duration: 14 weeks[1][2]
| Parameter | Wild Type (HFD) | NOX5 tg (HFD) | NOX5 tg (HFD) + APX-115 |
| Fasting Blood Glucose (mg/dL) | ~180 | ~300 | ~200† |
| Insulin (ng/mL) | ~1.0 | ~0.5 | ~0.9† |
| Total Cholesterol (mg/dL) | ~200 | ~280 | ~220† |
| Triglycerides (mg/dL) | ~100 | ~150 | ~110† |
| Urinary Albumin/Creatinine Ratio | Low | High | Low† |
| Renal NOX5 mRNA Expression | N/A | High | Low† |
| Renal TRAF6 Expression | Low | High | Low† |
*p < 0.05 vs. Wild Type (HFD); †p < 0.05 vs. NOX5 tg (HFD). Qualitative representation for some parameters.
Experimental Protocols
A generalized experimental workflow is depicted below. Detailed protocols for specific diabetic mouse models follow.
Caption: General experimental workflow for APX-115 studies.
Protocol 1: Streptozotocin (STZ)-Induced Type 1 Diabetic Mouse Model
This protocol is designed to induce diabetes in mice via intraperitoneal injections of streptozotocin, which is toxic to pancreatic beta cells.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Vehicle for APX-115 (e.g., 0.5% carboxymethylcellulose)
-
6-week-old male C57BL/6J mice
-
Blood glucose monitoring system
-
Oral gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week upon arrival.
-
Induction of Diabetes:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg/day for 5 consecutive days .[1]
-
Administer an equivalent volume of citrate buffer to the non-diabetic control group.
-
-
Confirmation of Diabetes: One week after the final STZ injection, measure fasting blood glucose levels. Mice with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Grouping and Treatment:
-
Randomly assign diabetic mice to a vehicle control group or an APX-115 treatment group.
-
Prepare APX-115 suspension in the chosen vehicle.
-
Administer APX-115 at 60 mg/kg/day via oral gavage for 12 weeks .[1] The control and diabetic vehicle groups receive the vehicle alone.
-
-
Monitoring: Monitor body weight and blood glucose levels weekly.
-
Endpoint Analysis:
-
At the end of the 12-week treatment period, place mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine.
-
Collect blood samples for analysis of HbA1c, plasma cystatin C, and other biochemical markers.
-
Euthanize mice and harvest kidneys for histological (e.g., PAS staining) and molecular (e.g., qPCR for inflammatory and fibrotic markers) analyses.
-
Protocol 2: Type 2 Diabetic db/db Mouse Model
This protocol utilizes the genetically diabetic db/db mouse, which exhibits obesity, insulin resistance, and hyperglycemia.
Materials:
-
This compound
-
Vehicle for APX-115
-
8-week-old male db/db mice (C57BLKS/J-leprdb/leprdb) and their lean db/m littermates as controls.
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize 8-week-old db/db mice and db/m control mice for one week.
-
Divide db/db mice into a vehicle control group and an APX-115 treatment group.
-
-
Treatment:
-
Administer APX-115 at 60 mg/kg/day via oral gavage for 12 weeks . The db/m and db/db control groups receive the vehicle.
-
-
Monitoring and Endpoint Analysis: Follow steps 5 and 6 as described in Protocol 1. Analyses should include assessments of insulin resistance (e.g., HOMA-IR), plasma lipids, and markers of oxidative stress (e.g., 8-isoprostane).
Protocol 3: NOX5 Transgenic Mouse Model with High-Fat Diet
This model is used to investigate the specific role of NOX5, which is not naturally present in mice, in the context of diet-induced obesity and diabetes.
Materials:
-
This compound
-
Vehicle for APX-115
-
Renal podocyte-specific NOX5 transgenic mice and wild-type littermates.
-
High-fat diet (HFD; typically 60% kcal from fat)
-
Standard chow
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Dietary Induction and Grouping:
-
At an appropriate age (e.g., 6-8 weeks), place NOX5 transgenic mice and wild-type controls on a high-fat diet.
-
Divide the NOX5 transgenic mice on HFD into a vehicle control group and an APX-115 treatment group. A wild-type group on HFD serves as a control for the diabetic phenotype.
-
-
Treatment:
-
Concurrently with the HFD, begin administration of APX-115 at 60 mg/kg/day via oral gavage for 14 weeks . Control groups receive the vehicle.
-
-
Monitoring and Endpoint Analysis: Follow steps 5 and 6 as described in Protocol 1. Specific analyses for this model should include qPCR for NOX5 expression in the kidney, as well as markers of podocyte injury (e.g., desmin, podocin) and inflammation (e.g., TRAF6).
Conclusion
This compound is a valuable tool for investigating the role of NADPH oxidase-mediated oxidative stress in the pathogenesis of diabetic complications. The recommended oral dosage of 60 mg/kg/day has been shown to be effective in ameliorating diabetic nephropathy across multiple mouse models without affecting hyperglycemia. The protocols outlined above provide a robust framework for evaluating the efficacy of APX-115 and similar compounds in a preclinical setting. Researchers should expect to observe improvements in renal function, reduced inflammation, and attenuated fibrosis following treatment with APX-115.
References
- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ewha-18278 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewha-18278, also known as APX-115, is a potent, orally active pyrazole derivative that functions as a pan-inhibitor of NADPH oxidase (Nox) enzymes.[1][2] It demonstrates high inhibitory potency against Nox1, Nox2, and Nox4 isoforms.[2][3] The primary mechanism of action of Ewha-18278 involves the suppression of reactive oxygen species (ROS) generation. This inhibition of ROS production interferes with downstream signaling pathways, including those mediated by mitogen-activated protein (MAP) kinases and nuclear factor-kappa B (NF-κB).[1] A significant application of Ewha-18278 is in the study of osteoporosis, where it has been shown to inhibit the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) induced by the receptor activator of nuclear factor κB ligand (RANKL).
Data Presentation
Quantitative data for Ewha-18278 are summarized in the table below for easy reference and comparison.
| Parameter | Value | Target/System | Reference |
| Ki (Nox1) | 1.08 µM | Human NADPH Oxidase 1 | |
| Ki (Nox2) | 0.57 µM | Human NADPH Oxidase 2 | |
| Ki (Nox4) | 0.63 µM | Human NADPH Oxidase 4 | |
| Effective Concentration | 1.1 - 10 µM | Inhibition of RANKL-induced osteoclast differentiation in primary mouse BMMs | |
| Selectivity | >100 µM (Ki) | Xanthine Oxidase, Glucose Oxidase |
Signaling Pathway
The following diagram illustrates the inhibitory effect of Ewha-18278 on the RANKL-induced signaling pathway leading to osteoclast differentiation.
Experimental Protocols
1. Preparation of Ewha-18278 Stock Solution
Ewha-18278 free base is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is recommended.
-
Materials:
-
Ewha-18278 free base powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Aseptically weigh the desired amount of Ewha-18278 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.16 mg of Ewha-18278 (MW: 315.8 g/mol ) in 1 mL of DMSO.
-
Vortex or gently warm the solution (e.g., at 37°C) to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
-
2. Preparation of Working Solution for Cell Culture
It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1%.
-
Protocol:
-
Thaw an aliquot of the Ewha-18278 DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock solution, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of cell culture medium).
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.
-
The following diagram outlines the workflow for preparing Ewha-18278 for cell culture experiments.
3. In Vitro Osteoclast Differentiation Assay
This protocol describes how to assess the inhibitory effect of Ewha-18278 on RANKL-induced osteoclast differentiation using bone marrow-derived macrophages (BMMs).
-
Materials:
-
Primary mouse bone marrow-derived macrophages (BMMs)
-
Alpha-MEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor κB ligand)
-
Ewha-18278 working solutions (e.g., 1.1, 3.3, 10 µM) and vehicle control
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
96-well plates
-
-
Protocol:
-
Seed BMMs in a 96-well plate at an appropriate density in culture medium containing M-CSF and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing M-CSF and RANKL to induce osteoclast differentiation.
-
Concurrently, treat the cells with different concentrations of Ewha-18278 working solutions (e.g., 0, 1.1, 3.3, and 10 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective treatments every 2 days.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts. Quantify the number of osteoclasts per well using a microscope.
-
A dose-dependent decrease in the number of TRAP-positive multinucleated cells in the Ewha-18278-treated wells compared to the vehicle control indicates inhibition of osteoclast differentiation.
-
References
Application Notes and Protocols: Investigating Isuzinaxib in a Streptozotocin-Induced Diabetes Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isuzinaxib (APX-115) is a novel, orally active, pan-NADPH oxidase (NOX) inhibitor that has shown potential in treating diabetic kidney disease by modulating oxidative stress.[1][2] While clinical trials have focused on patients with type 2 diabetes and diabetic kidney disease[1][3][4], preclinical investigations in relevant animal models are crucial for elucidating its fundamental mechanisms of action. The streptozotocin (STZ)-induced diabetes model in rodents is a widely used and well-characterized model of type 1 diabetes, precipitating hyperglycemia through the destruction of pancreatic β-cells. This document provides detailed protocols and application notes for evaluating the therapeutic potential of Isuzinaxib in an STZ-induced diabetes model.
Mechanism of Action
Isuzinaxib is a potent inhibitor of NADPH oxidase (NOX) isozymes, including NOX1, NOX2, and NOX4, with Kᵢ values of 1.08 μM, 0.57 μM, and 0.63 μM, respectively. NOX enzymes are a major source of reactive oxygen species (ROS), and their overactivation is a key pathogenic factor in the onset and progression of diabetic complications. By inhibiting these enzymes, Isuzinaxib can suppress the expression of inflammatory molecules such as MCP-1/CCL2, IL-6, and TNFα in the diabetic kidney. The generation of ROS by NOX enzymes contributes to increased oxidative metabolism, leading to inflammatory responses and the production of profibrotic factors. Therefore, targeting NOX enzymes with a pan-inhibitor like Isuzinaxib presents a promising therapeutic strategy to mitigate oxidative stress at an early stage of ROS production.
Signaling Pathway of Isuzinaxib in Diabetes
Caption: Isuzinaxib inhibits NOX, reducing ROS and downstream inflammation.
Experimental Protocols
1. Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in rodents using STZ. Two common methods are presented: a multiple low-dose and a single high-dose protocol. The multiple low-dose method is often preferred as it more closely mimics the pathogenesis of type 1 diabetes, with chronic inflammation of the pancreatic islets.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer (pH 4.5), sterile
-
Sterile 0.9% Saline
-
Insulin syringes (26-28 gauge)
-
Glucometer and test strips
-
Rodents (e.g., male Sprague-Dawley rats, 250-300g, or C57BL/6 mice).
Protocol 1: Multiple Low-Dose STZ Induction (Mice)
-
Fast mice for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold sodium citrate buffer (pH 4.5) immediately before use, as STZ degrades within 15-20 minutes. The final concentration should be calculated to deliver 40-60 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (IP) injection for 5 consecutive days.
-
Provide 10% sucrose water to the mice after each injection to prevent sudden hypoglycemia.
-
Monitor blood glucose levels from tail vein blood 2 days after the final injection and then weekly. Diabetes is typically confirmed when non-fasting blood glucose levels are ≥ 250 mg/dL (or ≥ 15 mM).
Protocol 2: Single High-Dose STZ Induction (Rats)
-
Fast rats for 4 hours prior to STZ administration.
-
Prepare a fresh solution of STZ in cold 0.9% sterile saline immediately before injection.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 40-70 mg/kg body weight.
-
Return the animals to their cages with free access to food and water. Consider providing 10% sucrose water for the first 48 hours to mitigate potential hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 3 days post-injection. Animals with blood glucose levels > 300 mg/dL are considered diabetic.
2. Isuzinaxib Treatment Protocol
This proposed protocol outlines the administration of Isuzinaxib to STZ-induced diabetic rodents.
Materials:
-
Isuzinaxib (APX-115)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Experimental Groups:
-
Group 1: Non-diabetic Control: Healthy animals receiving vehicle.
-
Group 2: Diabetic Control: STZ-induced diabetic animals receiving vehicle.
-
Group 3: Isuzinaxib Treatment (Low Dose): STZ-induced diabetic animals receiving a low dose of Isuzinaxib.
-
Group 4: Isuzinaxib Treatment (High Dose): STZ-induced diabetic animals receiving a high dose of Isuzinaxib.
-
Group 5: Positive Control (Optional): STZ-induced diabetic animals receiving a standard-of-care treatment (e.g., insulin or another anti-diabetic agent).
Procedure:
-
Once diabetes is confirmed, randomly assign the diabetic animals to the treatment and control groups.
-
Prepare Isuzinaxib in the appropriate vehicle for oral administration.
-
Administer Isuzinaxib or vehicle via oral gavage once daily for the duration of the study (e.g., 4-12 weeks).
-
Monitor body weight and blood glucose levels weekly.
-
At the end of the treatment period, collect blood and tissue samples for further analysis.
Experimental Workflow
Caption: Workflow for evaluating Isuzinaxib in STZ-induced diabetic rodents.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between experimental groups.
Table 1: Hypothetical Metabolic Parameters in STZ-Induced Diabetic Rats Treated with Isuzinaxib
| Parameter | Non-diabetic Control | Diabetic Control | Isuzinaxib (Low Dose) | Isuzinaxib (High Dose) |
| Initial Body Weight (g) | 255 ± 10 | 253 ± 12 | 256 ± 11 | 254 ± 13 |
| Final Body Weight (g) | 350 ± 15 | 210 ± 20 | 235 ± 18# | 250 ± 16# |
| Initial Blood Glucose (mg/dL) | 95 ± 8 | 450 ± 35 | 445 ± 40 | 452 ± 38 |
| Final Blood Glucose (mg/dL) | 100 ± 10 | 510 ± 45 | 420 ± 30# | 380 ± 25# |
| HbA1c (%) | 4.5 ± 0.3 | 11.2 ± 1.5 | 9.8 ± 1.2# | 8.5 ± 1.0# |
*p < 0.05 compared to Non-diabetic Control; #p < 0.05 compared to Diabetic Control. Data are presented as mean ± SD.
Table 2: Hypothetical Biomarker Levels in STZ-Induced Diabetic Rats Treated with Isuzinaxib
| Biomarker | Non-diabetic Control | Diabetic Control | Isuzinaxib (Low Dose) | Isuzinaxib (High Dose) |
| Serum Insulin (ng/mL) | 2.5 ± 0.4 | 0.8 ± 0.2 | 1.2 ± 0.3# | 1.5 ± 0.4# |
| Kidney MCP-1 (pg/mg protein) | 50 ± 10 | 250 ± 40 | 180 ± 30# | 120 ± 25# |
| Renal NOX4 Expression (fold change) | 1.0 ± 0.2 | 4.5 ± 0.8 | 2.8 ± 0.5# | 1.9 ± 0.4# |
| Urine Albumin-to-Creatinine Ratio (mg/g) | 20 ± 5 | 150 ± 25 | 100 ± 20# | 75 ± 15# |
*p < 0.05 compared to Non-diabetic Control; #p < 0.05 compared to Diabetic Control. Data are presented as mean ± SD.
Key Experiments and Assays
-
Metabolic Monitoring: Regular measurement of blood glucose, body weight, food and water intake.
-
Glycated Hemoglobin (HbA1c): To assess long-term glycemic control.
-
Insulin Levels: Measurement of serum or plasma insulin by ELISA to determine the effect on β-cell function or insulin sensitivity.
-
Histopathology: Histological examination of the pancreas (for islet morphology and β-cell mass) and kidneys (for signs of diabetic nephropathy).
-
Biomarker Analysis: Quantification of inflammatory markers (e.g., MCP-1, IL-6, TNFα) and oxidative stress markers (e.g., NOX enzyme expression, ROS levels) in plasma and tissues (kidney, pancreas) using techniques like ELISA, qPCR, or Western blotting.
-
Renal Function Tests: Measurement of urine albumin-to-creatinine ratio (UACR) and serum creatinine to assess kidney function.
These protocols provide a framework for the preclinical evaluation of Isuzinaxib in a streptozotocin-induced diabetes model. Investigating the effects of Isuzinaxib in this model will provide valuable insights into its potential as a therapeutic agent for diabetes and its complications, complementing the ongoing clinical research in diabetic kidney disease. The focus on its pan-NOX inhibitory mechanism allows for a targeted investigation into the role of oxidative stress in the pathophysiology of diabetes.
References
Application Notes and Protocols for APX-115 Free Base in Nox5 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of APX-115 free base, a pan-NADPH oxidase (Nox) inhibitor, in preclinical studies utilizing Nox5 transgenic mice, particularly in the context of diabetic nephropathy. The protocols outlined below are based on established methodologies from peer-reviewed research.[1][2][3][4][5]
Introduction
APX-115 is a potent, orally active, small-molecule inhibitor of the NADPH oxidase (Nox) family of enzymes, which are significant sources of reactive oxygen species (ROS). Specifically, APX-115 has been shown to inhibit Nox1, Nox2, and Nox4. The Nox5 isoform, which is absent in rodents but expressed in humans, is implicated in the pathogenesis of diabetic nephropathy. Therefore, transgenic mice expressing human Nox5 in specific cell types, such as renal podocytes, serve as a valuable tool to investigate the therapeutic potential of Nox inhibitors like APX-115.
This document details the application of APX-115 in a high-fat diet-induced model of diabetic nephropathy in renal podocyte-specific Nox5 transgenic mice (Nox5 pod+).
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of APX-115 in high-fat diet-fed Nox5 pod+ mice.
Table 1: Effects of APX-115 on Key Biochemical Parameters
| Parameter | Non-Transgenic + High-Fat Diet | Nox5 pod+ + High-Fat Diet (Vehicle) | Nox5 pod+ + High-Fat Diet + APX-115 (60 mg/kg) |
| Fasting Blood Glucose | Decreased | Increased | Significantly Decreased |
| Insulin Levels | Increased | Decreased | Significantly Increased |
| Serum Total Cholesterol | Decreased | Increased | Significantly Decreased |
| Serum Triglycerides | Decreased | Increased | Significantly Decreased |
| Urinary Albumin/Creatinine Ratio (ACR) | Decreased | Increased | Significantly Decreased |
Data compiled from Lee et al., 2020.
Table 2: Effects of APX-115 on Renal Protein Expression
| Protein Marker | Non-Transgenic + High-Fat Diet | Nox5 pod+ + High-Fat Diet (Vehicle) | Nox5 pod+ + High-Fat Diet + APX-115 (60 mg/kg) |
| Nox5 (mRNA) | Not Applicable | Increased | Significantly Decreased |
| Desmin | Decreased | Increased | Significantly Decreased |
| Podocin | Increased | Decreased | Significantly Increased |
| TRAF6 | Decreased | Increased | Significantly Decreased |
Data compiled from Lee et al., 2020.
Signaling Pathways and Experimental Workflow
Nox5 Signaling Pathway in Podocytes
The following diagram illustrates the signaling pathway of Nox5 in podocytes, leading to renal injury, and the inhibitory action of APX-115.
Caption: Nox5 signaling cascade in podocytes and the inhibitory effect of APX-115.
Experimental Workflow
This diagram outlines the typical experimental workflow for evaluating APX-115 in Nox5 transgenic mice with high-fat diet-induced diabetic nephropathy.
Caption: Experimental workflow for APX-115 treatment in Nox5 transgenic mice.
Experimental Protocols
Animal Model and Induction of Diabetic Nephropathy
-
Animal Model: Use renal podocyte-specific Nox5 transgenic mice (Nox5 pod+) and their wild-type littermates as controls.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Induction of Diabetic Nephropathy:
-
At an appropriate age (e.g., 6-8 weeks), switch the diet of both Nox5 pod+ and wild-type mice to a high-fat diet (60% kcal from fat).
-
Maintain the mice on the high-fat diet for the entire duration of the study (14 weeks).
-
Preparation and Administration of APX-115
-
Formulation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat approximately one-third of the total required water volume to 60-80°C. Add the methylcellulose powder and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the water as cold water (2-8°C) and continue to stir until the solution is uniform and clear. Store at 4°C.
-
On the day of administration, weigh the appropriate amount of this compound and suspend it in the 0.5% methylcellulose vehicle to achieve a final concentration suitable for a 60 mg/kg dosage based on the average weight of the mice. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Administer APX-115 (60 mg/kg) or the vehicle (0.5% methylcellulose) daily via oral gavage.
-
The volume of administration should be consistent, typically 5-10 mL/kg body weight.
-
Continue the treatment for 14 weeks.
-
Measurement of Urinary Albumin and Creatinine
-
Urine Collection:
-
Place mice in metabolic cages for 24 hours for urine collection at the beginning and end of the 14-week treatment period.
-
Centrifuge the collected urine to remove any debris and store at -80°C until analysis.
-
-
Albumin Assay:
-
Use a commercially available mouse albumin ELISA kit.
-
Dilute urine samples according to the kit's instructions.
-
Perform the ELISA as per the manufacturer's protocol.
-
-
Creatinine Assay:
-
Use a commercially available creatinine assay kit.
-
Dilute urine samples as required.
-
Perform the assay according to the manufacturer's protocol.
-
-
Calculation:
-
Calculate the urinary albumin to creatinine ratio (ACR) by dividing the albumin concentration (in µg or mg) by the creatinine concentration (in mg).
-
Immunohistochemistry (IHC) for Desmin and Podocin
-
Tissue Preparation:
-
At the end of the study, perfuse the mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the kidneys and fix them in 4% PFA overnight at 4°C.
-
Process the kidneys for paraffin embedding and sectioning (4-5 µm sections).
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval (e.g., using a citrate buffer, pH 6.0, in a heat-mediated manner).
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Anti-Desmin antibody (Dilution will vary, start with a 1:100 to 1:500 range).
-
Anti-Podocin antibody (Dilution will vary, start with a 1:100 to 1:500 range).
-
-
Wash with PBS and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Western Blotting for TRAF6
-
Protein Extraction:
-
Homogenize a portion of the kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Protocol:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Anti-TRAF6 antibody (Dilution will vary, a starting point of 1:1000 is common).
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the results to a loading control such as GAPDH or β-actin.
-
Conclusion
The pan-Nox inhibitor APX-115 demonstrates significant therapeutic potential in a preclinical model of diabetic nephropathy driven by Nox5. The protocols provided herein offer a detailed framework for researchers to investigate the efficacy and mechanism of action of APX-115 and other Nox inhibitors in the context of this disease model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. APX-115, a pan-NADPH oxidase inhibitor, protects development of diabetic nephropathy in podocyte specific NOX5 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-fat diet promotes lipotoxicity in the podocytes of uninephrectomized mice: a targeted lipidomics and kidney podocyte-specific analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring NADPH Oxidase (Nox) Activity Following APX-115 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS)[1]. The Nox family includes several isoforms (Nox1-5 and Duox1-2) that generate superoxide (O₂•⁻) or hydrogen peroxide (H₂O₂) by transferring electrons from NADPH to molecular oxygen[1][2]. Aberrant Nox activity is implicated in numerous pathologies, including diabetic complications, cardiovascular diseases, neurodegenerative disorders, and cancer, making Nox enzymes significant therapeutic targets[2][3].
APX-115 (also known as Isuzinaxib or Ewha-18278) is a first-in-class, orally active, pan-Nox inhibitor. It demonstrates potent inhibitory effects against multiple Nox isoforms, including Nox1, Nox2, Nox4, and Nox5. As a research tool and potential therapeutic agent, APX-115 allows for the investigation of the role of Nox-derived ROS in various disease models. Accurate and reliable measurement of Nox activity after APX-115 treatment is crucial for elucidating its mechanism of action and therapeutic efficacy.
These application notes provide detailed protocols for assessing the inhibitory effect of APX-115 on Nox activity in various experimental systems.
APX-115 Mechanism of Action
APX-115 functions as a pan-Nox inhibitor, broadly suppressing the activity of multiple Nox isoforms. The generation of ROS by Nox enzymes is a multi-step process involving the assembly of a multi-protein complex at the cell membrane and the subsequent transfer of electrons from NADPH to oxygen. APX-115 interferes with this process, leading to a reduction in ROS production. This inhibition helps to mitigate downstream pathological events driven by oxidative stress, such as inflammation, fibrosis, and apoptosis.
Quantitative Data for APX-115
The inhibitory potency of APX-115 has been characterized against several Nox isoforms. This data is essential for determining appropriate experimental concentrations.
| Parameter | Nox1 | Nox2 | Nox4 | Reference |
| Ki (Inhibition constant) | 1.08 µM | 0.57 µM | 0.63 µM | |
| Effective in vitro Conc. | 5 µM | 5 µM | 5 µM | |
| Effective in vivo Dosage | 60 mg/kg/day (mice) | 60 mg/kg/day (mice) | 60 mg/kg/day (mice) |
Experimental Protocols
The selection of an appropriate assay for measuring Nox activity depends on the specific Nox isoform of interest, the sample type (e.g., cell lysate, intact cells, tissue homogenate), and the specific ROS molecule being detected (superoxide vs. hydrogen peroxide).
Experimental Workflow Overview
The general workflow for assessing the impact of APX-115 on Nox activity involves several key stages, from sample preparation to data analysis.
Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is suitable for detecting intracellular superoxide production in cell cultures. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
-
APX-115 stock solution (dissolved in DMSO)
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Nox activator (e.g., Phorbol 12-myristate 13-acetate (PMA), Angiotensin II), if required
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
APX-115 Pre-treatment:
-
Prepare serial dilutions of APX-115 in culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing APX-115 or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
DHE Loading:
-
Prepare a 5 µM DHE working solution in pre-warmed HBSS or serum-free medium.
-
Remove the APX-115 containing medium and wash the cells once with warm HBSS.
-
Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Stimulation and Measurement:
-
After incubation, wash the cells again with warm HBSS to remove excess DHE.
-
Add warm HBSS (containing APX-115 and vehicle, if desired) to each well.
-
If using a Nox activator, add it to the appropriate wells.
-
Immediately measure the fluorescence using a microplate reader (Excitation: ~518 nm, Emission: ~606 nm) or analyze by flow cytometry.
-
For kinetic measurements, read the fluorescence every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of APX-115 treated cells to the vehicle-treated control.
-
Calculate the percentage of inhibition of ROS production.
-
Protocol 2: Measurement of Hydrogen Peroxide using Amplex® Red Assay
This assay is highly sensitive for detecting H₂O₂ released from cells or in cell-free systems. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Sample (cell suspension, tissue homogenate, or purified enzyme preparation)
-
APX-115
-
NADPH (as substrate)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Cells: Harvest and resuspend cells in reaction buffer.
-
Tissues: Homogenize tissue in an appropriate ice-cold lysis buffer and centrifuge to obtain the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
-
Reaction Setup:
-
Prepare a master mix containing Amplex® Red (e.g., 50 µM final concentration) and HRP (e.g., 0.1 U/mL final concentration) in the reaction buffer.
-
In a 96-well black plate, add your sample (e.g., 20-50 µg of protein).
-
Add APX-115 at various final concentrations (and a vehicle control).
-
Add the Amplex® Red/HRP master mix to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding NADPH (e.g., 100 µM final concentration).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically (Excitation: ~530-560 nm, Emission: ~590 nm) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production (slope of the linear portion of the kinetic curve).
-
Compare the rates of APX-115 treated samples to the vehicle control to determine the percent inhibition.
-
Protocol 3: Measuring Nox Activity via NADPH Consumption
This is a direct, probe-free method suitable for cell-free systems (e.g., membrane fractions) that measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Isolated membrane fractions or purified Nox enzyme preparations
-
Assay Buffer (e.g., phosphate buffer, pH 7.0)
-
APX-115
-
NADPH stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a UV-transparent plate, add the membrane preparation (e.g., 10-50 µg protein) to the assay buffer.
-
Add APX-115 at desired final concentrations or vehicle control.
-
Pre-incubate the mixture for 5-10 minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the slope of the linear portion of the absorbance vs. time curve. Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the change in absorbance to the rate of NADPH consumed.
-
Determine the percent inhibition of Nox activity by comparing the rates in APX-115-treated samples to the vehicle control.
-
Protocol 4: Measuring Nox Isoform Expression using RT-qPCR
APX-115 treatment can sometimes lead to changes in the expression levels of Nox enzymes. Reverse Transcription-quantitative PCR (RT-qPCR) is used to measure Nox isoform mRNA levels.
Materials:
-
Cells or tissues treated with APX-115 or vehicle
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for Nox isoforms (Nox1, Nox2, Nox4, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from samples according to the manufacturer's protocol. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each gene.
-
Calculate the relative expression of Nox genes using the ΔΔCq method, normalizing to the housekeeping gene and comparing APX-115-treated samples to the vehicle control.
-
APX-115 is a valuable pharmacological tool for studying the roles of Nox enzymes in health and disease. The protocols outlined above provide robust methods for quantifying the inhibitory effects of APX-115 on Nox activity and expression. The choice of assay should be carefully considered based on the specific research question and experimental model to ensure accurate and meaningful results. Proper controls, including vehicle-treated and unstimulated samples, are critical for the correct interpretation of the data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APX-115 Free Base in Podocyte Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a critical initiating event in the pathogenesis of proteinuric kidney diseases, including diabetic kidney disease (DKD). Podocytes are highly specialized, terminally differentiated cells that form a crucial component of the glomerular filtration barrier. Their injury leads to foot process effacement, detachment, and apoptosis, resulting in proteinuria and progressive loss of renal function. A key driver of podocyte injury in diabetic nephropathy is oxidative stress, largely mediated by the overactivation of NADPH oxidase (Nox) enzymes.
APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, first-in-class, orally active pan-NADPH oxidase inhibitor. By targeting multiple Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, APX-115 effectively reduces the production of reactive oxygen species (ROS), thereby mitigating downstream inflammatory and fibrotic signaling pathways that contribute to podocyte damage.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing APX-115 free base in preclinical studies of podocyte injury.
Mechanism of Action
In the context of diabetic kidney disease, high glucose levels stimulate the upregulation and activation of Nox enzymes within podocytes. This leads to a surge in ROS production, which acts as a second messenger, triggering pathological intracellular signaling cascades. Key pathways activated by ROS include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway promotes the transcription of pro-inflammatory cytokines and chemokines, such as MCP-1, leading to an inflammatory response within the glomerulus.
-
TGF-β1 (Transforming Growth Factor-beta 1): This pathway is a major driver of fibrosis, stimulating the production of extracellular matrix proteins like collagen IV and fibronectin, leading to glomerulosclerosis.
APX-115 intervenes at the apex of this cascade by directly inhibiting Nox enzymes, thus preventing the initial burst of ROS. This single intervention effectively suppresses both the subsequent inflammatory and fibrotic damage to podocytes.
Data Presentation: Efficacy of APX-115
The following tables summarize the quantitative data from preclinical studies demonstrating the efficacy of APX-115.
Table 1: In Vitro Inhibitory Activity of APX-115
| Target | Inhibition Constant (Ki) | Reference |
| Nox1 | 1.08 μM | |
| Nox2 | 0.57 μM | |
| Nox4 | 0.63 μM |
Table 2: In Vitro Efficacy of APX-115 in High Glucose-Induced Podocyte Injury
| Cell Line | Injury Model | APX-115 Concentration | Duration | Key Findings | Reference |
| Mouse Podocyte Cell Line | High Glucose | 5 μM | 60 min | Suppressed expression of NF-κB, MCP-1, Nox2, Nox4, TGF-β1, PAI-1, and Collagen IV. | |
| Mesangial Cells | High Glucose (30mM) + Angiotensin II | 1 µM | 30 min pretreatment | Inhibited intracellular ROS production. |
Table 3: In Vivo Efficacy of APX-115 in Diabetic Mouse Models
| Animal Model | APX-115 Dosage | Duration | Key Renal Protection Outcomes | Reference |
| STZ-Induced Diabetic Mice | 60 mg/kg/day (oral) | 12 weeks | Prevented albuminuria, glomerular hypertrophy, tubular & podocyte injury. Reversed inhibition of nephrin expression. Inhibited fibrosis and inflammation. | |
| db/db Mice | Not specified | Not specified | Suppressed mesangial expansion and urinary albumin excretion. | |
| Podocyte-Specific NOX5 Transgenic Mice (High-Fat Diet) | 60 mg/kg/day (oral) | 14 weeks | Decreased urinary albumin/creatinine ratio. Restored podocin protein expression and reduced desmin levels. Inhibited inflammation (TRAF6). |
Experimental Protocols
Protocol 1: In Vitro High Glucose-Induced Podocyte Injury Model
This protocol details the culture of conditionally immortalized mouse podocytes, induction of injury with high glucose, and treatment with APX-115.
Materials:
-
Conditionally immortalized mouse podocyte cell line (e.g., MPC5)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant mouse interferon-gamma (IFN-γ)
-
Collagen I-coated culture flasks/plates
-
D-Glucose and L-Glucose
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Podocyte Culture (Permissive Conditions): Culture mouse podocytes on collagen I-coated plates in RPMI-1640 medium supplemented with 10% FBS and 10 U/mL IFN-γ. Maintain cells in a humidified incubator at 33°C with 5% CO₂.
-
Podocyte Differentiation (Non-permissive Conditions): To induce differentiation, allow cells to reach ~80% confluency. Remove the IFN-γ containing medium, wash with PBS, and replace with fresh medium without IFN-γ. Transfer the cells to a 37°C incubator for 10-14 days to allow for maturation, characterized by the expression of podocyte-specific markers like synaptopodin.
-
Serum Starvation: Prior to treatment, replace the medium with serum-free RPMI-1640 and incubate for 24 hours. This synchronizes the cells and reduces baseline signaling activity.
-
APX-115 Treatment: Prepare working solutions of this compound in serum-free medium (e.g., 1 µM or 5 µM). Pre-incubate the differentiated podocytes with the APX-115 solution or vehicle control for 1 hour.
-
High Glucose Injury:
-
High Glucose (HG) group: Add a concentrated D-glucose solution to the APX-115/vehicle-containing medium to achieve a final concentration of 25-30 mM.
-
Normal Glucose (NG) control: Add vehicle and maintain the D-glucose concentration at 5 mM.
-
Osmotic control: To control for hyperosmolar effects, add 20-25 mM of L-glucose to the normal glucose (5 mM D-glucose) medium.
-
-
Incubation and Analysis: Incubate the cells for 24 to 72 hours at 37°C. After incubation, harvest the cell lysates for Western blot (protein analysis) or RNA extraction (for qPCR), and collect the supernatant for ELISA (secreted protein analysis).
Protocol 2: In Vivo Streptozotocin (STZ)-Induced Diabetic Kidney Disease Model
This protocol describes the induction of type 1 diabetes in mice and subsequent long-term treatment with APX-115 to assess its renoprotective effects.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Sodium citrate buffer (pH 4.5)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
Methodology:
-
Diabetes Induction:
-
Dissolve STZ freshly in cold sodium citrate buffer.
-
Administer STZ via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight for 5 consecutive days.
-
Control mice receive injections of citrate buffer only.
-
-
Confirmation of Diabetes: One week after the final STZ injection, measure blood glucose levels from tail vein blood. Mice with non-fasting glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Grouping and Treatment:
-
Randomly assign diabetic mice to two groups: Diabetic + Vehicle and Diabetic + APX-115. A third group of non-diabetic control mice will receive the vehicle.
-
Prepare a suspension of APX-115 in the vehicle (e.g., 0.5% methylcellulose).
-
Administer APX-115 (60 mg/kg) or vehicle daily via oral gavage for 12 weeks.
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
At regular intervals (e.g., every 4 weeks), place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine levels.
-
-
Endpoint Analysis:
-
At the end of the 12-week treatment period, sacrifice the animals.
-
Collect blood via cardiac puncture for plasma analysis (e.g., creatinine, cystatin C).
-
Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% formalin for histology (PAS staining) and immunohistochemistry (e.g., nephrin), while the other can be snap-frozen in liquid nitrogen for RNA/protein extraction.
-
Conclusion
APX-115 is a promising therapeutic candidate for podocyte injury, demonstrating robust efficacy in various preclinical models. Its mechanism as a pan-Nox inhibitor directly targets the overproduction of ROS, a central pathogenic driver in diabetic kidney disease. The protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic potential of APX-115 and similar compounds in the context of podocyte protection and the treatment of chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Assessment of Oxidative Stress Reduction by APX-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including diabetic complications, cardiovascular disorders, and neurodegenerative diseases. A primary source of cellular ROS is the NADPH oxidase (NOX) family of enzymes.
APX-115 (also known as Isuzinaxib) is a first-in-class, orally active, pan-NADPH oxidase inhibitor.[1][2][3] It does not serve as an imaging agent itself but acts as a therapeutic agent to reduce oxidative stress by inhibiting multiple NOX isoforms, including NOX1, NOX2, and NOX4.[1][2] This document provides detailed protocols for assessing the in vivo efficacy of APX-115 in reducing oxidative stress using established chemiluminescent and fluorescent imaging techniques.
Principle of Efficacy Assessment
The therapeutic effect of APX-115 is quantified by measuring the reduction in ROS levels in animal models of disease following treatment. This is achieved by administering a specialized imaging probe that reacts with specific ROS to generate a detectable signal (light or fluorescence). A decrease in signal intensity in APX-115-treated animals compared to a vehicle-treated control group indicates successful inhibition of NOX-mediated oxidative stress.
Signaling Pathway of APX-115 Action
APX-115 targets the NOX enzyme complex, which is a major source of cellular ROS. By inhibiting this enzyme, APX-115 effectively blocks the downstream cascade of events triggered by excessive ROS production, such as inflammation, fibrosis, and cellular damage.
Application Note 1: Chemiluminescence Imaging with L-012
Principle: L-012 is a luminol derivative that emits a strong chemiluminescent signal upon reaction with ROS, particularly those generated by NADPH oxidase. This method is highly sensitive for detecting ROS in real-time in living animals.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Notes |
| APX-115 Dosing | ||
| Route of Administration | Oral gavage | |
| Dosage | 60 mg/kg/day | Commonly used effective dose in mouse models of diabetic nephropathy. |
| Treatment Duration | 12-14 weeks | For chronic disease models. |
| L-012 Imaging Probe | ||
| Preparation | Dissolve in sterile saline or PBS | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Dosage | 5 mg per 200 g body weight | |
| Imaging Parameters | ||
| Imaging System | In Vivo Imaging System (IVIS) or similar | Capable of detecting bioluminescence. |
| Time to Optimal Signal | ~50 minutes post-injection | |
| Imaging Duration | 60 minutes (time-lapse) | |
| Data Acquisition | 1-minute exposure every 4-5 minutes |
Experimental Protocol: Assessing APX-115 Efficacy in a Murine Model
-
Animal Model and Treatment:
-
Induce the disease model of interest (e.g., diabetic nephropathy via streptozotocin injection).
-
Divide animals into a vehicle control group and an APX-115 treatment group.
-
Administer APX-115 (60 mg/kg/day) or vehicle daily via oral gavage for the duration of the study (e.g., 12 weeks).
-
-
Probe Preparation:
-
Prepare a fresh solution of L-012 in sterile PBS or saline.
-
-
In Vivo Imaging Procedure:
-
Anesthetize the mouse using isoflurane and place it in the imaging chamber of a bioluminescence imaging system.
-
Acquire a baseline bright field and bioluminescence image before probe injection.
-
Administer the prepared L-012 solution via IP injection (5 mg / 200 g body weight).
-
Immediately begin imaging. Acquire images for 1 minute every 4-5 minutes over a 60-minute period.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the target organ or area (e.g., kidneys, wound site).
-
Quantify the total photon flux (photons/second) within the ROI at the time of peak signal (~50 minutes).
-
Compare the mean photon flux between the APX-115-treated group and the vehicle control group. A statistically significant decrease in the signal in the treated group indicates a reduction in oxidative stress.
-
Application Note 2: Near-Infrared (NIR) Fluorescence Imaging with Hydrocyanine Probes
Principle: Hydrocyanine dyes are a class of fluorescent sensors that are initially non-fluorescent but become highly fluorescent upon oxidation by superoxide and hydroxyl radicals. NIR hydrocyanines, such as Hydro-Cy7 or H-800CW, are particularly suited for in vivo imaging due to their deep tissue penetration and low autofluorescence.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Notes |
| APX-115 Dosing | ||
| Route of Administration | Oral gavage | |
| Dosage | 60 mg/kg/day | |
| Treatment Duration | Chronic (e.g., 12 weeks) or acute | |
| Hydrocyanine Imaging Probe | ||
| Example Probe | Hydro-Cy7, H-800CW | |
| Preparation | Dissolve in DMSO, then dilute in saline/PBS | Check manufacturer's instructions. |
| Route of Administration | Intravenous (IV) or Intravitreal | |
| Dosage | 2.5 - 20 mg/kg (IV) | Dose-dependent signal observed. |
| Imaging Parameters | ||
| Imaging System | In Vivo Imaging System (IVIS) or similar | Equipped with appropriate NIR filters. |
| Excitation/Emission | Cy7: ~750 nm / ~780 nm; 800CW: ~785 nm / ~820 nm | |
| Imaging Timepoint | 1-24 hours post-injection | Time may vary based on probe and model. |
Experimental Protocol: Assessing APX-115 Efficacy in a Model of Inflammation
-
Animal Model and Treatment:
-
Induce an inflammatory response (e.g., lipopolysaccharide-mediated inflammation).
-
Pre-treat one group of animals with APX-115 (e.g., 60 mg/kg, oral gavage) and a control group with vehicle.
-
Administer the inflammatory stimulus.
-
-
Probe Preparation:
-
Prepare the hydrocyanine probe solution according to the manufacturer's protocol, typically involving dissolution in a small amount of DMSO followed by dilution in a sterile vehicle like saline.
-
-
In Vivo Imaging Procedure:
-
At a time of expected peak oxidative stress, administer the hydrocyanine probe via IV injection.
-
Anesthetize the animal and place it in a fluorescence imaging system.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24 hours) using the appropriate NIR excitation and emission filter sets.
-
-
Data Analysis:
-
Define an ROI over the site of inflammation or target organ.
-
Quantify the radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in the ROI.
-
Compare the mean fluorescence intensity between the APX-115-treated and vehicle control groups. A significant reduction in fluorescence indicates that APX-115 treatment attenuated the production of superoxide and/or hydroxyl radicals.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for these studies and the logical relationship between treatment and the expected outcome.
References
Application Notes and Protocols for APX-115 Free Base Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of APX-115 free base, a potent pan-NADPH oxidase (Nox) inhibitor. The information is compiled from various preclinical studies, offering insights into its solubility, vehicle preparation, and established in vivo dosing regimens.
Compound Information
APX-115 (Isuzinaxib) is an orally active, small molecule inhibitor targeting multiple Nox isoforms, including Nox1, Nox2, and Nox4.[1][2] It has been investigated for its therapeutic potential in various conditions, notably diabetic kidney disease, by mitigating oxidative stress and inflammation.[3][4]
Chemical Properties:
| Property | Value | Reference |
| Synonyms | Ewha-18278 free base | [1] |
| Molecular Formula | C17H18ClN3O | |
| Molecular Weight | 315.8 g/mol | |
| CAS Number | 1395946-75-4 |
Solubility
This compound exhibits varying solubility in common laboratory solvents. Fresh, anhydrous solvents are recommended for optimal dissolution.
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL (791.64 mM) | |
| Ethanol | 56 mg/mL | |
| Water | Insoluble |
In Vivo Oral Gavage Protocols
The following tables summarize established oral gavage protocols for this compound in murine models, primarily in the context of diabetic nephropathy.
Table 3.1: Dosing Regimen in Preclinical Models
| Animal Model | Dosage | Frequency | Duration | Study Context | Reference |
| db/db mice | 60 mg/kg | Daily | 12 weeks | Diabetic Nephropathy | |
| STZ-induced diabetic mice | 60 mg/kg | Daily | 12 weeks | Diabetic Nephropathy | |
| NOX5 Transgenic mice (High-Fat Diet) | 60 mg/kg | Daily | 14 weeks | Diabetic Nephropathy |
Table 3.2: Vehicle Formulations for Oral Gavage
| Formulation Components | Preparation Steps | Notes | Reference |
| 0.5% Methylcellulose | Suspend APX-115 in 0.5% methylcellulose solution. | Used as a vehicle for the control group as well. | |
| DMSO, PEG300, Tween80, ddH2O | 1. Dissolve APX-115 in fresh DMSO to create a stock solution (e.g., 56 mg/mL). 2. Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear. 3. Add 50 µL of Tween80 to the mixture and mix until clear. 4. Add 500 µL of ddH2O to bring the final volume to 1 mL. | The mixed solution should be used immediately for optimal results. | |
| DMSO, Corn Oil | 1. Prepare a clear stock solution of APX-115 in DMSO (e.g., 28 mg/mL). 2. Add 50 µL of the DMSO stock solution to 950 µL of corn oil and mix evenly. | The mixed solution should be used immediately for optimal results. |
Detailed Experimental Protocol: Oral Gavage of APX-115
This protocol provides a step-by-step guide for the preparation and administration of this compound via oral gavage to mice, based on the formulation with DMSO, PEG300, Tween80, and water.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Distilled or deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Appropriate animal model (e.g., db/db mice)
Procedure:
-
Animal Handling and Acclimation:
-
House animals in accordance with institutional guidelines and allow for an appropriate acclimation period before the start of the experiment.
-
Record the body weight of each animal before dosing to calculate the required volume.
-
-
Preparation of APX-115 Formulation (to be prepared fresh daily):
-
Step 2.1: Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in fresh, anhydrous DMSO to achieve a concentration of 56 mg/mL. Ensure the powder is completely dissolved.
-
Step 2.2: Prepare the Vehicle Mixture: In a sterile tube, combine the formulation components in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of the APX-115 DMSO stock solution (from Step 2.1) to the PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween80. Vortex until the solution is clear.
-
Add 500 µL of ddH2O. Vortex thoroughly to create a homogenous solution. This results in a final volume of 1 mL.
-
-
Step 2.3: Prepare Control Vehicle: For the control group, prepare the same formulation but substitute the APX-115 DMSO stock with an equal volume of pure DMSO.
-
-
Calculation of Dosing Volume:
-
The final concentration of APX-115 in this formulation is 2.8 mg/mL (50 µL of 56 mg/mL stock in 1 mL total volume).
-
Calculate the volume to be administered to each mouse based on its body weight and the target dose of 60 mg/kg.
-
Formula: Dosing Volume (mL) = (60 mg/kg * Body Weight (kg)) / 2.8 mg/mL
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the APX-115 formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Continue daily administration for the duration of the study (e.g., 12 weeks).
-
Visualizations
Caption: Workflow for APX-115 Oral Gavage.
Caption: APX-115 Mechanism of Action.
References
Vehicle Formulations for APX-115 Free Base in Preclinical Animal Studies
Introduction
APX-115 free base, also known as Isuzinaxib, is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1][2][3] It demonstrates inhibitory activity against Nox1, Nox2, and Nox4 isoforms, playing a significant role in reducing oxidative stress and inflammation.[1][2] Due to its therapeutic potential, particularly in conditions like diabetic nephropathy, robust and reproducible preclinical animal models are essential. A critical component of such studies is the appropriate vehicle for in vivo administration of this compound, a compound that is insoluble in water. This document provides detailed application notes and protocols for the preparation of suitable vehicles for this compound in animal studies.
Physicochemical Properties and Solubility
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water. This characteristic necessitates the use of specific solvent systems to achieve appropriate concentrations for in vivo dosing.
| Solvent | Solubility |
| DMSO | 56 mg/mL |
| Ethanol | 56 mg/mL |
| Water | Insoluble |
| Table 1: Solubility of this compound. |
Recommended Vehicle Formulations
Several vehicle formulations have been successfully used for the oral administration of this compound in animal studies. The choice of vehicle can depend on the desired dosing volume, concentration, and the specific requirements of the animal model.
| Formulation Components | Composition Ratio | Administration Route | Notes |
| DMSO, PEG300, Tween 80, ddH₂O | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Oral gavage | The mixed solution should be used immediately for optimal results. |
| DMSO, Corn Oil | 5% DMSO, 95% Corn Oil | Oral gavage | The mixed solution should be used immediately for optimal results. |
| Methylcellulose | 0.5% in water | Oral gavage | Used as a suspensing agent. |
| Table 2: In Vivo Vehicle Formulations for this compound. |
Experimental Protocols
Protocol 1: Preparation of a Solution with DMSO, PEG300, and Tween 80
This protocol is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
Sterile tubes and syringes
Procedure:
-
Prepare the APX-115 Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 56 mg/mL). Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add PEG300: In a separate sterile tube, add the calculated volume of PEG300. To this, add the required volume of the APX-115 DMSO stock solution. Mix thoroughly until a clear solution is obtained.
-
Add Tween 80: To the mixture from step 2, add the calculated volume of Tween 80 and mix until the solution is clear.
-
Add Aqueous Component: Finally, add the calculated volume of ddH₂O or PBS to the mixture and mix thoroughly.
-
Final Formulation: The final formulation should be a clear solution. It is recommended to prepare this formulation fresh before each administration.
Example for a 1 mL final volume:
-
Prepare a 56 mg/mL stock solution of APX-115 in DMSO.
-
To 400 µL of PEG300, add 50 µL of the APX-115 stock solution.
-
Add 50 µL of Tween 80 to the mixture.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Protocol 2: Preparation of a Solution with DMSO and Corn Oil
This protocol provides a lipid-based formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
Sterile tubes and syringes
Procedure:
-
Prepare the APX-115 Stock Solution: Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 28 mg/mL).
-
Mix with Corn Oil: In a sterile tube, add the calculated volume of corn oil. To this, add the required volume of the APX-115 DMSO stock solution. Mix thoroughly until a uniform solution is achieved.
-
Final Formulation: This mixture should be used immediately after preparation.
Example for a 1 mL final volume:
-
Prepare a 28 mg/mL stock solution of APX-115 in DMSO.
-
To 950 µL of corn oil, add 50 µL of the APX-115 stock solution and mix well.
Protocol 3: Preparation of a Suspension with Methylcellulose
This protocol is suitable for creating a homogenous suspension for oral gavage.
Materials:
-
This compound
-
Methylcellulose
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes and syringes
Procedure:
-
Prepare the 0.5% Methylcellulose Solution: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. This may require heating and stirring to achieve a clear and viscous solution. Allow the solution to cool to room temperature.
-
Triturate APX-115: Weigh the required amount of this compound. If necessary, finely grind the powder using a mortar and pestle.
-
Form a Paste: Add a small amount of the 0.5% methylcellulose solution to the APX-115 powder and triturate to form a smooth paste.
-
Prepare the Final Suspension: Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously mixing or homogenizing to ensure a uniform suspension.
-
Final Formulation: The final product will be a homogenous suspension. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Visualizations
Signaling Pathway of APX-115
Caption: APX-115 inhibits Nox1, Nox2, and Nox4, reducing ROS production and downstream inflammation.
Experimental Workflow for Vehicle Preparation
Caption: Workflow for preparing this compound formulations for in vivo studies.
Conclusion
The selection of an appropriate vehicle is paramount for the successful in vivo evaluation of this compound. The protocols outlined in this document provide researchers with several validated options for formulating this water-insoluble compound for oral administration in animal models. Careful consideration of the experimental design and the specific needs of the study will guide the optimal choice of vehicle. It is always recommended to perform a small pilot study to ensure the tolerability and stability of the chosen formulation in the specific animal model.
References
Troubleshooting & Optimization
APX-115 free base solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of APX-115 free base.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary between batches and is influenced by factors such as solvent purity and temperature. Below is a summary of reported solubility data.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Citations |
| DMSO | 56 - 250 | 200.47 - 894.97 | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. Sonication or gentle heating (to 37°C) can aid dissolution. | [1][2][3][4] |
| Ethanol | 56 | ~200 | [1] | |
| Water | Insoluble | - |
Note: Some sources report lower solubility in DMSO and ethanol, in the range of 1-10 mg/mL (sparingly soluble). It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply Sonication: Place the solution in an ultrasonic bath for a short period. This can help to break up any aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.
-
Start with a Small Amount of Solvent: Add a small amount of DMSO to the powdered compound and vortex to create a slurry before adding the remaining solvent.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability and to avoid repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution in DMSO.
-
Preparation: Prepare a stock solution of 50-100 mM in fresh, anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at -20°C for up to one month.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 279.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 27.93 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the 100 mM stock solution into smaller, single-use sterile vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, this compound can be formulated for oral gavage. One published formulation involves a multi-component vehicle.
-
Materials:
-
This compound stock solution in DMSO (e.g., 56 mg/mL)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O)
-
-
Procedure (for 1 mL working solution):
-
To 400 µL of PEG300, add 50 µL of a 56 mg/mL clarified DMSO stock solution of this compound.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.
-
Visualizations
Signaling Pathway of APX-115
Caption: APX-115 inhibits NOX enzymes, reducing oxidative stress.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Optimizing APX-115 free base concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of APX-115 free base in in vitro studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful application of this pan-NADPH oxidase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of APX-115?
A1: APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor.[1][2][3][4][5] It works by inhibiting various Nox isoforms, which are enzymes responsible for the production of reactive oxygen species (ROS). By blocking these enzymes, APX-115 reduces oxidative stress and subsequently suppresses inflammatory and fibrotic processes.
Q2: What are the inhibitory constants (Ki) of APX-115 for different Nox isoforms?
A2: The reported Ki values for APX-115 are as follows:
| Nox Isoform | Ki Value |
| Nox1 | 1.08 µM |
| Nox2 | 0.57 µM |
| Nox4 | 0.63 µM |
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO and ethanol but insoluble in water. The table below summarizes the reported solubility data.
| Solvent | Solubility |
| DMSO | 56 mg/mL (200.47 mM) to 90 mg/mL (285 mM) |
| Ethanol | 56 mg/mL |
| Water | Insoluble |
Q4: How should I prepare and store APX-115 stock solutions?
A4: It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For storage, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
Experimental Design and Optimization
Q5: How do I determine the optimal working concentration of APX-115 for my in vitro study?
A5: The optimal concentration will vary depending on the cell type, assay duration, and specific endpoint being measured. A dose-response experiment is crucial to determine the effective concentration range. A starting point for many cell-based assays is 5 µM, as this concentration has been shown to be effective in mouse podocyte cell lines.
Detailed Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare APX-115 Dilutions:
-
Prepare a high-concentration working solution of APX-115 in your cell culture medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as your highest APX-115 concentration (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of APX-115 and the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Viability and Function:
-
Viability: Use an appropriate assay (e.g., MTT, LDH) to assess cytotoxicity.
-
Function: Measure the desired biological endpoint, such as ROS production (using DCF-DA staining), gene expression of inflammatory markers (e.g., MCP-1, TNFα), or protein expression.
-
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for your functional assay and the CC50 (half-maximal cytotoxic concentration) from your viability assay. The optimal working concentration should be well below the CC50.
Troubleshooting Guide
Q6: I am observing a precipitate in my cell culture medium after adding APX-115. What should I do?
A6: Precipitate formation is likely due to the low aqueous solubility of this compound.
-
Ensure Proper Dilution: Prepare an intermediate dilution of your DMSO stock solution in warm (37°C) culture medium before adding it to the final culture volume. Vortex or pipette vigorously during this step.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally is below 0.1%.
-
Use a Solubilizing Agent: For some applications, a small amount of a non-ionic surfactant like Tween 80 or a solvent like PEG300 can be used, but this must be tested for its effects on your specific cell type and assay.
Q7: My results with APX-115 are inconsistent. What are the potential causes?
A7: Inconsistent results can stem from several factors:
-
Stock Solution Stability: Ensure your stock solution is stored correctly at -80°C and that you are using fresh aliquots to avoid degradation from repeated freeze-thaw cycles. It is recommended to use stock solutions within one month if stored at -20°C and within six months if stored at -80°C.
-
DMSO Quality: Use fresh, anhydrous (moisture-free) DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of APX-115.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change over time in culture.
-
Assay Variability: Standardize all incubation times, reagent concentrations, and procedural steps to minimize technical variability.
Q8: I am not observing the expected inhibitory effect of APX-115. What should I check?
A8: If APX-115 is not showing an effect, consider the following:
-
Concentration: You may be using a sub-optimal concentration. Refer back to the dose-response protocol to ensure you are using a concentration that is effective but not cytotoxic.
-
Target Expression: Confirm that your in vitro model (cell line) expresses the Nox isoforms that APX-115 targets (Nox1, Nox2, Nox4).
-
Upstream Activation: Ensure that the pathway you are studying is indeed activated and that ROS production is elevated in your experimental conditions (e.g., through stimulation with high glucose, angiotensin II, or an inflammatory cytokine). Without pathway activation, the inhibitory effect of APX-115 may not be apparent.
-
Assay Sensitivity: Your readout may not be sensitive enough to detect the changes induced by APX-115. Consider using a more direct measure of Nox activity or a more sensitive downstream marker.
References
APX-115 free base stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with APX-115 free base. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability, proper handling, and effective use of APX-115 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term stability, this compound as a solid powder should be stored at -20°C in a dry and dark environment. Under these conditions, the compound is stable for at least three to four years.[1][2][3] For shipping, it is typically sent with blue ice or at ambient temperature, and short exposure to these conditions is not expected to affect product quality.[1]
Q2: How should I prepare and store stock solutions of APX-115?
A2: APX-115 is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use volumes. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month). Some sources suggest that for very short-term use (within a week), aliquots can be stored at 4°C.
Q3: Is APX-115 sensitive to light?
Q4: What is the mechanism of action of APX-115?
A4: APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor. It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4. By inhibiting these enzymes, APX-115 reduces the production of reactive oxygen species (ROS), which are key signaling molecules in various pathological processes, including inflammation and fibrosis.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of APX-115. The following tables summarize the recommended conditions for the solid compound and its solutions.
Table 1: Storage Conditions for this compound (Solid Powder)
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | ≥ 3 years | Store in a dry, dark place. |
| Shipping | Ambient or Blue Ice | Short-term | Short exposure to ambient temperatures is generally acceptable. |
Table 2: Storage Conditions for APX-115 Stock Solutions (in DMSO)
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | 6 - 12 months | Aliquot to avoid freeze-thaw cycles. |
| Short-term Storage | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Very Short-term Use | 4°C | Up to 1 week | For immediate experimental use. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of APX-115.
Issue 1: Compound Precipitation in Aqueous Media
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.
-
Cause: APX-115 has low aqueous solubility. The final concentration of the compound may have exceeded its solubility limit in the aqueous environment. The final percentage of DMSO may also be too low to maintain solubility.
-
Solution:
-
Increase DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.1%).
-
Use a Lower Working Concentration: If possible, reduce the final concentration of APX-115 in your experiment.
-
Sonication: Briefly sonicate the final solution to aid dissolution.
-
Formulation with Excipients: For in vivo studies, consider using a formulation with excipients like PEG300 and Tween 80 to improve solubility. A suggested formulation is to add the DMSO stock to PEG300, mix, then add Tween 80, mix again, and finally add saline or ddH2O. It is recommended to use such mixtures immediately after preparation.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Problem: The expected biological effect of APX-115 is not observed or varies between experiments.
-
Cause: This could be due to compound degradation, improper dosage, or issues with the experimental setup.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
Check for Precipitation: Visually inspect your experimental media for any signs of compound precipitation.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal working concentration for your specific cell line or experimental model.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other solvents) to ensure that the observed effects are due to the compound and not the solvent.
-
In Vivo Considerations: For animal studies, ensure accurate and consistent administration of the compound. Factors such as animal strain, age, and health can influence the outcome. Consider performing a pilot pharmacokinetic study to understand the absorption and clearance of APX-115 in your model.
-
Issue 3: Potential Off-Target Effects
-
Problem: Unexplained or unexpected biological effects are observed.
-
Cause: As a pan-Nox inhibitor, APX-115 is not specific to a single Nox isoform, and at higher concentrations, it may have off-target effects.
-
Solution:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of APX-115 that produces the desired on-target effect through careful dose-response studies.
-
Include Negative Controls: Use a structurally related but inactive compound as a negative control if available.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target enzyme or using a downstream effector to confirm that the observed phenotype is due to the inhibition of the intended pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Template)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of APX-115 under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of APX-115 in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the solid powder and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Template for Pyrazole Derivatives)
This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method to quantify APX-115 and separate it from potential degradation products. Note: This method is based on published methods for similar pyrazole derivatives and will likely require optimization for APX-115.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). A starting point could be a ratio of 20:80 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of APX-115. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Signaling Pathways and Workflows
Caption: APX-115 inhibits Nox enzymes, blocking ROS production and downstream inflammatory and fibrotic signaling.
Caption: Recommended experimental workflow for using APX-115 from storage to data analysis.
References
Potential off-target effects of Ewha-18278 free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ewha-18278 free base (also known as APX-115 or Isuzinaxib). The information focuses on understanding its mechanism of action, interpreting experimental results, and anticipating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ewha-18278?
Ewha-18278 is a potent, orally active pyrazole derivative that functions as a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[1][2][3][4] Specifically, it has been shown to inhibit NOX1, NOX2, and NOX4 isoforms, which are key sources of reactive oxygen species (ROS) in various cell types.[1] By inhibiting these enzymes, Ewha-18278 reduces the production of ROS, thereby mitigating oxidative stress and downstream inflammatory and fibrotic signaling pathways.
Q2: What are the known on-target effects of Ewha-18278 in preclinical models?
In preclinical studies, Ewha-18278 has demonstrated efficacy in models of osteoporosis and diabetic kidney disease. Its on-target effects include:
-
Inhibition of Osteoclast Differentiation: Ewha-18278 blocks RANKL-induced ROS generation in bone marrow-derived macrophages (BMMs), which in turn inhibits the differentiation of these cells into mature osteoclasts. This leads to a reduction in bone resorption.
-
Protection Against Ovariectomy-Induced Osteoporosis: In mouse models of postmenopausal osteoporosis, oral administration of Ewha-18278 has been shown to preserve bone mineral density and improve bone strength.
-
Amelioration of Diabetic Nephropathy: In mouse models of diabetic kidney disease, Ewha-18278 has been shown to reduce albuminuria, glomerular hypertrophy, and renal fibrosis. It also reduces markers of inflammation and oxidative stress in the kidneys.
Q3: Has Ewha-18278 been tested in clinical trials?
Yes, Ewha-18278, under the name Isuzinaxib (APX-115), has been evaluated in several clinical trials. A Phase 2 study in patients with type 2 diabetes and chronic kidney disease showed that Isuzinaxib was well-tolerated and effective in reducing the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage. No clinically relevant safety findings were observed in this study. It is also under investigation for contrast-induced acute kidney injury.
Q4: What is known about the off-target profile of Ewha-18278?
As a "pan-NOX inhibitor," Ewha-18278's primary "off-target" consideration is its lack of selectivity among the NOX1, NOX2, and NOX4 isoforms. While this broad activity is beneficial in diseases where multiple NOX isoforms are implicated, it can also lead to unintended effects in experimental systems where the goal is to probe the function of a single NOX isoform.
Publicly available data from broad off-target screening panels (e.g., kinase, GPCR, ion channel panels) is limited. However, the favorable safety profile observed in clinical trials to date suggests a low incidence of significant adverse off-target effects at therapeutic doses.
Q5: Are there any known liabilities for pan-NOX inhibitors that I should be aware of?
The inhibition of multiple NOX isoforms carries theoretical risks. For example, NOX2 plays a crucial role in the innate immune response (the "respiratory burst" in phagocytes). While Ewha-18278 has not been reported to cause significant immunosuppression in clinical trials, this remains a potential consideration for pan-NOX inhibitors. Researchers should carefully consider the potential consequences of inhibiting NOX1, NOX2, and NOX4 in their specific experimental model.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed after treatment with Ewha-18278.
-
Possible Cause 1: On-target effect due to pan-NOX inhibition. Your observed phenotype may be a legitimate consequence of inhibiting multiple NOX isoforms. NOX1, NOX2, and NOX4 have distinct and sometimes overlapping roles in cellular signaling.
-
Troubleshooting Step: Consult the literature to understand the roles of NOX1, NOX2, and NOX4 in your cell type and pathway of interest. Consider using more specific genetic or pharmacological tools (if available) to dissect the contribution of each isoform to the observed phenotype.
-
-
Possible Cause 2: A true off-target effect. While the known safety profile is good, an uncharacterized off-target interaction cannot be entirely ruled out.
-
Troubleshooting Step: Perform a dose-response experiment. A true off-target effect may have a different potency (IC50) than the known on-target NOX inhibition. Consider performing a rescue experiment by adding back a downstream product of NOX activity (e.g., a specific ROS) to see if the phenotype is reversed.
-
Problem 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) properties. Ewha-18278 has been shown to be orally bioavailable. However, the concentration of the compound reaching the target tissue in vivo may differ from the concentrations used in vitro.
-
Troubleshooting Step: Review the published pharmacokinetic data for Ewha-18278 in relevant animal models. Ensure that the doses used in your in vivo experiments are sufficient to achieve plasma and tissue concentrations that are effective in your in vitro assays.
-
-
Possible Cause 2: Complex biological environment in vivo. The in vivo response to Ewha-18278 may be influenced by factors not present in a simplified in vitro system, such as interactions with other cell types, the extracellular matrix, and systemic signaling molecules.
-
Troubleshooting Step: Analyze multiple endpoints in your in vivo studies, including markers of target engagement (e.g., tissue ROS levels), pharmacodynamic markers, and functional outcomes.
-
Data Presentation
Table 1: Inhibitory Activity of Ewha-18278 against NOX Isoforms
| NOX Isoform | Ki (μM) |
| NOX1 | 1.08 |
| NOX2 | 0.57 |
| NOX4 | 0.63 |
Data from Selleck Chemicals and MedchemExpress.
Table 2: Summary of Key Preclinical and Clinical Studies
| Study Type | Model/Population | Key Findings | Reference(s) |
| Preclinical | Ovariectomy-induced osteoporosis mouse model | Reduced bone loss, improved bone mineral density and strength. | |
| Preclinical | Streptozotocin-induced and db/db diabetic mouse models | Attenuated albuminuria, glomerular hypertrophy, and kidney fibrosis. Reduced renal inflammation and oxidative stress. | |
| Clinical Phase 1 | Healthy Male Volunteers | Determined safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses. | |
| Clinical Phase 2 | Patients with Type 2 Diabetes and Nephropathy | Well-tolerated with no significant safety concerns. Significantly reduced Urine Albumin-to-Creatinine Ratio (UACR) compared to placebo. | |
| Clinical Phase 2 | Patients Undergoing Percutaneous Coronary Intervention | To assess safety and efficacy in preventing contrast-induced acute kidney injury. |
Experimental Protocols
Protocol 1: In Vitro Assessment of NOX Inhibition in Bone Marrow-Derived Macrophages (BMMs)
-
Cell Culture: Isolate bone marrow from the femurs and tibias of mice and culture in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (30 ng/mL) for 3-5 days to generate BMMs.
-
Pre-treatment: Plate BMMs and pre-treat with varying concentrations of Ewha-18278 free base (e.g., 0.1, 1, 10 μM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with RANKL (e.g., 100 ng/mL) for the desired time period (e.g., 10 minutes for ROS measurement, 24-48 hours for gene expression analysis, 3-5 days for osteoclast differentiation).
-
ROS Measurement: To measure intracellular ROS, load the cells with a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) during the final 30 minutes of RANKL stimulation. Measure fluorescence using a plate reader or fluorescence microscope.
-
Osteoclast Differentiation Assay: After 3-5 days of RANKL stimulation, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Western Blot Analysis: To assess effects on signaling pathways, lyse the cells after a short period of RANKL stimulation (e.g., 5-30 minutes), separate proteins by SDS-PAGE, and perform Western blotting for phosphorylated and total proteins in relevant pathways (e.g., p-ERK, ERK, p-p38, p38).
Mandatory Visualizations
References
- 1. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Isuzinaxib
Welcome to the technical support center for Isuzinaxib (APX-115), a potent, orally active pan-NADPH oxidase (NOX) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Isuzinaxib in preclinical research and to help troubleshoot common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Isuzinaxib?
A1: Isuzinaxib is a small molecule inhibitor that targets multiple isoforms of the NADPH oxidase (NOX) enzyme family.[1] Specifically, it inhibits NOX1, NOX2, and NOX4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1] By inhibiting these enzymes, Isuzinaxib reduces oxidative stress, which in turn suppresses downstream inflammatory and fibrotic signaling pathways.[2][3]
Q2: What are the recommended storage and handling conditions for Isuzinaxib?
A2: Isuzinaxib should be stored as a solid at -20°C. For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and corn oil may be required and should be prepared fresh before use.
Q3: In which experimental systems has Isuzinaxib been shown to be effective?
A3: Isuzinaxib has demonstrated efficacy in preclinical models of diabetic kidney disease, where it was shown to reduce albuminuria, glomerular hypertrophy, tubular injury, fibrosis, and inflammation. It has also been investigated in clinical trials for diabetic nephropathy and acute kidney injury. In vitro, it has been shown to inhibit ROS production in mesangial cells cultured under high glucose and angiotensin II conditions.
Q4: Are there known off-target effects of Isuzinaxib?
A4: While Isuzinaxib is a potent pan-NOX inhibitor, like many small molecule inhibitors, the possibility of off-target effects should be considered. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to NOX inhibition. This can include using cell lines with knocked-down or knocked-out NOX isoforms or using structurally unrelated NOX inhibitors to confirm phenotypes.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Isuzinaxib precipitation in media | - Ensure the final DMSO concentration in your culture media is low (typically <0.5%) to maintain solubility. - Visually inspect the media for any precipitate after adding Isuzinaxib. - Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Cell density variations | - Ensure uniform cell seeding across all wells of your microplate. - Use a multichannel pipette for cell seeding to minimize variability. - Perform a cell count before seeding to ensure consistency between experiments. |
| Assay interference | - Some cell viability assays (e.g., MTT, MTS) rely on cellular redox activity, which could be influenced by a ROS-modulating compound like Isuzinaxib. - Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™). |
| Inconsistent incubation times | - Adhere strictly to the recommended incubation times for both the drug treatment and the viability assay itself. |
Issue 2: Inconsistent Reduction of Reactive Oxygen Species (ROS)
| Potential Cause | Troubleshooting Steps |
| Issues with ROS-sensitive probes (e.g., DCF-DA) | - Probe Oxidation: DCF-DA can be oxidized by factors other than cellular ROS, leading to high background. Always include a cell-free control (media + probe + Isuzinaxib) to check for auto-oxidation. - Light Sensitivity: Protect the probe and stained cells from light as much as possible to prevent photo-oxidation. - Fresh Reagents: Prepare fresh working solutions of the ROS probe immediately before use. |
| Suboptimal Isuzinaxib concentration or incubation time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Isuzinaxib treatment for your specific cell type and experimental conditions. |
| Cell health and density | - Ensure cells are in the exponential growth phase and not confluent, as this can affect their baseline ROS levels. - Use a consistent cell density for all experiments. |
| Assay timing | - The peak of ROS production can be transient. If you are measuring ROS after stimulation, ensure your measurement window is appropriate to capture the effect of Isuzinaxib. |
Issue 3: Unexpected Results in Western Blotting for Downstream Targets
| Potential Cause | Troubleshooting Steps |
| Poor antibody quality for NOX isoforms | - The detection of endogenous NOX isoforms can be challenging due to low expression levels and a lack of highly specific antibodies. - Validate your antibodies using positive controls (e.g., cell lysates from overexpressing cells) and negative controls (e.g., lysates from knockout/knockdown cells). |
| Suboptimal protein extraction | - Use appropriate lysis buffers and protease/phosphatase inhibitors to ensure the integrity of your target proteins. - For membrane-bound proteins like NOX isoforms, ensure your lysis buffer is sufficient to solubilize them. |
| Variability in protein loading | - Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. - Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Timing of pathway activation | - The activation of downstream signaling pathways (e.g., phosphorylation of kinases, expression of inflammatory markers) can be transient. - Perform a time-course experiment to identify the optimal time point to observe the effect of Isuzinaxib on your target of interest. |
Quantitative Data Summary
| Parameter | Value | System |
| Ki for Nox1 | 1.08 µM | Enzyme Assay |
| Ki for Nox2 | 0.57 µM | Enzyme Assay |
| Ki for Nox4 | 0.63 µM | Enzyme Assay |
| Reduction in TNFα mRNA | Significant reduction vs. diabetic control | STZ-induced diabetic mice kidney tissue |
| Reduction in MCP1 mRNA | Significant reduction vs. diabetic control | STZ-induced diabetic mice kidney tissue |
| Reduction in Macrophage Infiltration (F4/80 staining) | Attenuated in Isuzinaxib-treated group | Tubulointerstitium of diabetic mice |
| Reduction in Lipid Hydroperoxide (LPO) | Significantly inhibited in plasma, urine, and kidney | STZ-induced diabetic mice |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCF-DA)
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Isuzinaxib
-
DCF-DA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (e.g., H₂O₂, Angiotensin II) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of Isuzinaxib or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 1-24 hours).
-
Probe Loading: a. Prepare a fresh working solution of DCF-DA (e.g., 10-20 µM) in pre-warmed, serum-free, phenol red-free medium. b. Remove the drug-containing medium from the cells and wash the cells once with warm HBSS or PBS. c. Add the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
ROS Induction (Optional): If you are measuring stimulated ROS production, after probe loading, replace the DCF-DA solution with HBSS or PBS containing your stimulus (e.g., H₂O₂) with or without Isuzinaxib.
-
Measurement: a. After incubation, wash the cells twice with warm HBSS or PBS to remove any extracellular probe. b. Add 100 µL of HBSS or PBS to each well. c. Immediately measure the fluorescence intensity using a microplate reader.
Western Blot for Downstream Signaling Proteins (e.g., p-p65 NF-κB, TGF-β targets)
Materials:
-
Cell or tissue lysates treated with Isuzinaxib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-TGF-β1, anti-fibronectin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Visualizations
Caption: Mechanism of action of Isuzinaxib.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Downstream signaling pathways affected by Isuzinaxib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isuzinaxib effective in patients with CKD and T2D - Medical Conferences [conferences.medicom-publishers.com]
Technical Support Center: APX-115 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of APX-115.
Frequently Asked Questions (FAQs)
Q1: What is APX-115 and what is its primary mechanism of action?
A1: APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor.[1][2] It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes involved in the production of reactive oxygen species (ROS).[2][3][4] By inhibiting these enzymes, APX-115 reduces oxidative stress and has demonstrated protective effects against kidney injury in diabetic models by suppressing inflammatory and fibrotic processes.
Q2: What are the main challenges affecting the in vivo bioavailability of APX-115?
A2: The primary challenge for achieving high oral bioavailability with APX-115 is its low aqueous solubility. The compound is listed as "Insoluble" in water. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is a critical prerequisite for absorption into the bloodstream. This can result in low and variable plasma concentrations after oral administration.
Q3: What are the reported physicochemical and inhibitory properties of APX-115?
A3: Key properties of APX-115 are summarized in the table below. Understanding these properties is crucial for designing effective in vivo experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈ClN₃O | |
| Molecular Weight | 315.80 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | DMSO: ≥ 100 mg/mL | |
| Ethanol: 56 mg/mL | ||
| Water: Insoluble | ||
| Inhibitory Constant (Ki) | Nox1: 1.08 μM | |
| Nox2: 0.57 μM | ||
| Nox4: 0.63 μM |
Q4: How does APX-115 influence downstream signaling pathways?
A4: By inhibiting pan-Nox enzymes, APX-115 reduces the production of ROS. This reduction in oxidative stress attenuates the activation of several downstream signaling pathways implicated in inflammation and fibrosis. Notably, APX-115 treatment has been shown to suppress the expression of proinflammatory molecules like NF-κB, MCP-1/CCL2, IL-6, and TNFα, as well as profibrotic factors such as TGF-β1.
Troubleshooting Guide: In Vivo Bioavailability
Problem 1: Low or undetectable plasma concentration of APX-115 after oral administration.
-
Possible Cause 1: Poor Formulation/Solubility.
-
Solution: APX-115 has poor water solubility. An appropriate vehicle is essential for absorption. Common strategies include using co-solvents and surfactants to create a solution or a fine suspension. It is critical to ensure the compound is fully dissolved or homogeneously suspended before administration.
-
Recommended Action: Utilize one of the tested formulation protocols below. Always prepare fresh on the day of the experiment and visually inspect for any precipitation before dosing.
-
-
Possible Cause 2: Inefficient Gastrointestinal (GI) Absorption.
-
Solution: Even with an optimized formulation, inherent properties of the compound may limit its permeation across the gut wall. First-pass metabolism in the liver can also significantly reduce the amount of drug reaching systemic circulation.
-
Recommended Action: Consider an alternative route of administration to bypass the GI tract and first-pass effect for initial efficacy studies. One study reported that intraperitoneal (IP) administration of a similar compound resulted in a 1.5- to 6-fold higher bioavailability (as measured by AUC) compared to oral administration. This can help determine if the lack of efficacy is due to poor exposure or the compound's pharmacology.
-
-
Possible Cause 3: Rapid Metabolism or Clearance.
-
Solution: The compound may be rapidly metabolized and cleared from the body, resulting in a short half-life and low exposure.
-
Recommended Action: Conduct a pilot pharmacokinetic (PK) study with dense sampling at early time points (e.g., 5, 15, 30, 60 minutes) to capture the peak concentration (Cmax) and initial distribution phase. This will provide a clearer picture of the compound's PK profile.
-
Problem 2: High variability in plasma concentrations between animals.
-
Possible Cause 1: Inconsistent Formulation.
-
Solution: If using a suspension, the compound may settle over time, leading to inconsistent dosing between animals.
-
Recommended Action: Ensure the formulation is mixed thoroughly (e.g., by vortexing) immediately before drawing each dose. For suspensions, using a wider-gauge gavage needle can prevent particle obstruction.
-
-
Possible Cause 2: Inaccurate Dosing Technique.
-
Solution: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals, affecting absorption.
-
Recommended Action: Ensure all personnel are properly trained and consistent in their oral gavage technique. Verify the dose volume is accurate for each animal's body weight.
-
-
Possible Cause 3: Physiological Differences (Food Effects).
-
Solution: The presence or absence of food in the stomach can significantly alter GI pH, motility, and drug absorption.
-
Recommended Action: Standardize the experimental conditions. Fast animals overnight (typically 12-16 hours) before dosing to reduce variability, ensuring free access to water.
-
Experimental Protocols
Protocol 1: Formulation for Oral Gavage (Aqueous System)
This protocol is based on a common method for formulating poorly soluble compounds for in vivo oral studies.
-
Materials:
-
APX-115 powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Deionized water (ddH₂O) or saline
-
-
Procedure (to prepare 1 mL of dosing solution):
-
Prepare a concentrated stock solution of APX-115 in DMSO (e.g., 56 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be required.
-
In a separate tube, add 400 µL of PEG300.
-
Add 50 µL of the APX-115 DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Crucially, this mixed solution should be prepared fresh and used immediately to avoid precipitation.
-
Protocol 2: Formulation for Oral Gavage (Corn Oil Suspension)
This protocol provides an alternative lipid-based formulation.
-
Materials:
-
APX-115 powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
-
Procedure (to prepare 1 mL of dosing solution):
-
Prepare a stock solution of APX-115 in DMSO (e.g., 28 mg/mL). Ensure it is fully dissolved.
-
In a separate tube, add 950 µL of corn oil.
-
Add 50 µL of the APX-115 DMSO stock solution to the corn oil.
-
Vortex vigorously to create a uniform suspension.
-
This suspension should be used immediately. Re-vortex before drawing each dose to ensure homogeneity.
-
Protocol 3: General Workflow for an In Vivo Oral Bioavailability Study
This protocol outlines the key steps for assessing the pharmacokinetic profile of APX-115 in rodents.
References
APX-115 free base toxicity and cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing APX-115 free base in toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
APX-115, also known as Isuzinaxib, is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1][2][3] It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1][2] By inhibiting these enzymes, APX-115 effectively reduces oxidative stress, which is implicated in a variety of pathological conditions.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. Prepare a concentrated stock solution in high-quality, anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles.
Q3: In which experimental models has APX-115 been utilized?
APX-115 has been investigated in various preclinical models, particularly in the context of diabetic nephropathy and other conditions associated with oxidative stress. It has been shown to ameliorate kidney injury in diabetic mouse models by reducing inflammation and fibrosis.
Toxicity and Cell Viability Assays: Troubleshooting Guide
General Handling and Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: APX-115 may precipitate at high concentrations in aqueous media. 2. DMSO Concentration: High concentrations of DMSO can be toxic to cells. | 1. Visually inspect wells for precipitates. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different formulation for in vitro studies if precipitation is observed. 2. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1-0.5%, and include a vehicle control (media with the same DMSO concentration) in your experimental setup. |
| Unexpected Increase in Signal at High Concentrations | Assay Interference: Some compounds can directly react with the assay reagents (e.g., tetrazolium salts like MTS or MTT), leading to a false positive signal. As a Nox inhibitor, APX-115's mechanism is tied to redox processes, which could potentially interfere with viability assays that rely on cellular reduction. | Run a cell-free control by adding APX-115 to the assay medium without cells to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release for cytotoxicity. |
| High Background Signal | Contamination: Mycoplasma or bacterial contamination can affect cellular metabolism and interfere with assay readings. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Anhydrous DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of APX-115 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of APX-115 or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the basic steps for detecting apoptosis induced by APX-115.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of APX-115 or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Workflows
Caption: Mechanism of action of APX-115 as a pan-Nox inhibitor.
Caption: Experimental workflow for an MTS-based cell viability assay.
Caption: Troubleshooting logic for cell viability assay issues.
References
Technical Support Center: Mitigating Experimental Variability with APX-115
Welcome to the technical support center for APX-115, a potent pan-NADPH oxidase (Nox) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing APX-115 effectively and mitigating experimental variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of APX-115?
A1: APX-115 is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1][2][3][4] It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes responsible for the production of reactive oxygen species (ROS).[1] By inhibiting these enzymes, APX-115 effectively reduces oxidative stress and downstream inflammatory and fibrotic signaling pathways.
Q2: What are the recommended storage conditions for APX-115?
A2: For long-term storage, APX-115 powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term storage of up to one month, the stock solution can be kept at -20°C.
Q3: How should I prepare stock and working solutions of APX-115?
A3: APX-115 is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 56 mg/mL). Gentle warming or sonication can aid in dissolution. For cell culture experiments, the stock solution should be further diluted in the cell culture medium to the final working concentration. To avoid precipitation, it is recommended to add the stock solution to the medium while vortexing. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular effects. For in vivo studies, a common vehicle for oral gavage is 0.5% methylcellulose. Always prepare fresh working solutions for each experiment.
Q4: I am observing high variability in my cell-based assay results. What could be the cause?
A4: High variability in cell-based assays can stem from several factors. Inconsistent cell density at the time of treatment can significantly alter the effective concentration of the inhibitor per cell. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase. The passage number of the cell line can also influence cellular responses; it is advisable to use cells within a defined passage number range for a series of experiments. Additionally, ensure that your APX-115 stock solution is properly stored and that working solutions are freshly prepared for each experiment to maintain compound stability and activity.
Q5: My IC50 value for APX-115 is inconsistent between experiments. Why?
A5: Fluctuations in IC50 values are a common issue in pharmacology experiments. Besides the factors mentioned in Q4, the duration of compound exposure can significantly impact the observed IC50 value, with longer incubation times potentially leading to lower IC50s. Variations in assay conditions, such as temperature and CO2 levels, can also contribute to this variability. Standardizing your experimental protocol, including cell seeding density, treatment duration, and assay conditions, is crucial for obtaining consistent IC50 values.
Troubleshooting Guides
Issue 1: Precipitation of APX-115 in Cell Culture Medium
-
Possible Cause: The concentration of APX-115 in the final working solution exceeds its solubility limit in the aqueous medium. This can be exacerbated by "solvent shock" when a concentrated DMSO stock is rapidly diluted.
-
Solution:
-
Check Stock Solution: Ensure your APX-115 stock solution in DMSO is fully dissolved and free of any precipitate before preparing your working solution.
-
Optimize Dilution: When preparing the working solution, add the DMSO stock to the cell culture medium dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent the compound from precipitating out of solution.
-
Test Solubility: Perform a solubility test by preparing serial dilutions of APX-115 in your specific cell culture medium and incubating at 37°C. Visually inspect for precipitation after a few hours to determine the maximum soluble concentration under your experimental conditions.
-
Reduce Final DMSO Concentration: A high final concentration of DMSO can contribute to solubility issues. Aim for a final DMSO concentration of 0.1% or lower.
-
Issue 2: Inconsistent Inhibition of Reactive Oxygen Species (ROS) Production
-
Possible Cause: The timing of APX-115 treatment relative to the induction of ROS production is critical. The health and density of the cells can also affect their response to both the stimulus and the inhibitor.
-
Solution:
-
Pre-incubation is Key: For optimal results, pre-incubate the cells with APX-115 for a sufficient period (e.g., 30-60 minutes) before adding the stimulus that induces ROS production. This allows the inhibitor to penetrate the cells and engage with its target.
-
Cell Health and Density: Ensure your cells are healthy and not overly confluent, as this can lead to baseline levels of stress and altered ROS production. Seed cells at a consistent density for all experiments.
-
Positive and Vehicle Controls: Always include a positive control (a known inducer of ROS) and a vehicle control (cells treated with the same concentration of DMSO as the APX-115 treated cells) to validate your assay and normalize your results.
-
Assay Linearity: Ensure that the fluorescence signal in your ROS assay (e.g., using DCF-DA) is within the linear range of your detection instrument.
-
Issue 3: Variability in Western Blot Results for Downstream Signaling Proteins
-
Possible Cause: Inconsistent sample preparation, loading, or antibody performance can lead to variable western blot results. The timing of cell lysis after treatment is also crucial for observing changes in protein phosphorylation or expression.
-
Solution:
-
Consistent Lysis and Protein Quantification: Lyse all cell or tissue samples under identical conditions and accurately determine the protein concentration of each lysate using a reliable method like the Bradford assay.
-
Equal Loading: Load equal amounts of protein into each lane of the SDS-PAGE gel. Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading and transfer efficiency.
-
Antibody Validation: Use antibodies that have been validated for the specific application (western blotting) and target species. Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
-
Time-Course Experiment: If you are investigating changes in protein expression or phosphorylation, perform a time-course experiment to identify the optimal time point to observe the effect of APX-115 treatment.
-
Data Presentation
Table 1: Inhibitory Activity of APX-115 against NADPH Oxidase Isoforms
| Nox Isoform | Ki (μM) |
| Nox1 | 1.08 |
| Nox2 | 0.57 |
| Nox4 | 0.63 |
Data sourced from multiple suppliers and publications.
Table 2: Recommended Starting Concentrations for APX-115 Experiments
| Experimental System | Recommended Concentration Range |
| In Vitro (Cell Culture) | 1 - 10 μM |
| In Vivo (Mouse models) | 60 mg/kg/day (oral gavage) |
These are starting recommendations and may require optimization for specific cell lines or animal models.
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular ROS using DCF-DA
This protocol is adapted from a study investigating the effects of APX-115 on mesangial cells.
Materials:
-
Cells of interest (e.g., mesangial cells)
-
Complete cell culture medium
-
APX-115 stock solution (10 mM in DMSO)
-
ROS-inducing agent (e.g., Angiotensin II)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
The following day, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare working solutions of APX-115 in serum-free medium. Add the APX-115 working solutions to the cells and pre-incubate for 30-60 minutes at 37°C.
-
During the last 15-30 minutes of the pre-incubation, add the ROS-inducing agent to the appropriate wells.
-
Prepare a 10 µM working solution of DCF-DA in pre-warmed HBSS.
-
Remove the treatment medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the 10 µM DCF-DA solution to each well and incubate for 10-30 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells once with HBSS.
-
Add 100 µL of HBSS to each well and immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol 2: Western Blot Analysis of Nox Protein Expression
This protocol is a general guideline based on methodologies from studies using APX-115.
Materials:
-
Cells or tissue samples treated with APX-115 or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nox1, Nox2, Nox4, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nox2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: APX-115 inhibits Nox isoforms, blocking ROS production.
References
APX-115 Free Base for Intraperitoneal Injection: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing APX-115 free base for intraperitoneal (IP) injection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound for IP injection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the final formulation | - Incomplete dissolution of this compound. - Incorrect solvent ratios. - Temperature fluctuations. | - Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution.[1] - Strictly follow the recommended solvent ratios and order of addition as outlined in the experimental protocols.[2] - Prepare the formulation fresh before each use and maintain it at a stable temperature.[3] |
| Phase separation in the final formulation | - Improper mixing of solvents, especially when adding aqueous solutions to organic solvents. | - Vigorously vortex or mix the solution after the addition of each solvent to ensure a homogenous mixture.[2] - Prepare the formulation in a stepwise manner, ensuring each component is fully integrated before adding the next. |
| Inconsistent experimental results | - Degradation of APX-115 stock solution. - Inaccurate dosing. - Variability in animal administration technique. | - Aliquot and store the DMSO stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[3] - Calibrate all pipettes and balances to ensure accurate measurement of the compound and solvents. - Ensure consistent and proper IP injection technique across all experimental animals. |
| Animal distress or adverse reactions post-injection | - High concentration of DMSO in the final injection volume. - Formulation not at physiological temperature. | - Keep the final concentration of DMSO in the injection solution as low as possible, ideally below 5%. - Gently warm the final formulation to room temperature before injection to minimize discomfort to the animal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for intraperitoneal injection?
A1: A common vehicle for intraperitoneal injection of APX-115 in mice is 5% DMSO in a suitable aqueous buffer (e.g., saline). For a more complex formulation to improve solubility and stability, a mixture of DMSO, PEG300, Tween-80, and saline or ddH2O can be used.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is high in DMSO and ethanol. It is insoluble in water.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of APX-115 in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What is the mechanism of action of APX-115?
A4: APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor. It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, thereby reducing the production of reactive oxygen species (ROS). This inhibition of oxidative stress leads to downstream anti-inflammatory and anti-fibrotic effects.
Q5: What is a typical dose of APX-115 for intraperitoneal injection in mice?
A5: A typical dose used in studies with diabetic mice is 60 mg/kg, administered twice a week. However, the optimal dose may vary depending on the animal model and experimental design.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Inhibitory Activity of APX-115
| Target | Ki (μM) |
| Nox1 | 1.08 |
| Nox2 | 0.57 |
| Nox4 | 0.63 |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 56 mg/mL (200.47 mM) |
| Ethanol | 56 mg/mL |
| Water | Insoluble |
Table 3: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of APX-115 Formulation for Intraperitoneal Injection (5% DMSO Vehicle)
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Calculate Required Volumes: Based on the desired final concentration and injection volume, calculate the volume of the APX-115 stock solution and the sterile saline (0.9% NaCl) required. The final concentration of DMSO should not exceed 5%.
-
Dilution: In a sterile tube, add the calculated volume of the APX-115 stock solution to the appropriate volume of sterile saline.
-
Mixing: Vortex the solution thoroughly to ensure it is homogenous.
-
Administration: Use the freshly prepared solution for intraperitoneal injection immediately.
Protocol 2: Preparation of APX-115 Formulation using a Co-Solvent System
This protocol is adapted from a method for preparing a 1 mL working solution.
-
Prepare Stock Solution: Prepare a 56 mg/mL stock solution of APX-115 in fresh, anhydrous DMSO.
-
Step 1: In a sterile microcentrifuge tube, add 50 µL of the 56 mg/mL APX-115 DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Step 2: To the mixture from Step 1, add 50 µL of Tween-80. Mix until the solution is clear.
-
Step 3: Add 500 µL of sterile ddH₂O to the mixture from Step 2 to bring the total volume to 1 mL.
-
Final Mixing: Mix the final solution thoroughly.
-
Administration: Use the freshly prepared mixed solution immediately for optimal results.
Visualizations
Caption: Experimental workflow for APX-115 formulation and IP injection.
Caption: Simplified signaling pathway of APX-115 action.
References
Long-term stability of APX-115 free base stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability, storage, and handling of APX-115 free base stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2][3][4][5] It is recommended to prepare a concentrated stock solution, for example, at 10 mM or higher, in anhydrous, high-purity DMSO. To aid dissolution, gentle warming to 37°C, vortexing, or sonication can be used. Always visually inspect the solution to ensure the compound is fully dissolved before storage or use.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is crucial to store APX-115 stock solutions correctly. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The powdered form of APX-115 is stable for up to 3 years when stored at -20°C.
Q3: Can I store my APX-115 stock solution at 4°C?
A3: Some suppliers suggest that for short-term use within one week, aliquots can be stored at 4°C. However, for optimal stability and to minimize degradation, storage at -20°C or -80°C is strongly recommended for any period longer than a day.
Q4: I observed precipitation in my DMSO stock solution after thawing. What should I do?
A4: Precipitation can occur, especially after freeze-thaw cycles. This may be due to the concentration being too high or the absorption of water by DMSO, which is highly hygroscopic. Gentle warming of the solution to 37°C and vortexing or sonication can help redissolve the precipitate. If the precipitate does not dissolve, the actual concentration of your solution may be lower than intended. Using fresh, anhydrous DMSO is critical for maintaining solubility.
Q5: How does APX-115 work?
A5: APX-115, also known as Isuzinaxib, is a potent, orally active pan-NADPH oxidase (Nox) inhibitor. It targets various Nox isoforms, including Nox1, Nox2, and Nox4, thereby reducing the production of reactive oxygen species (ROS). This inhibitory action helps to mitigate oxidative stress and inflammation, which are implicated in conditions like diabetic kidney disease.
Data on Stock Solution Stability
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Solvent | Storage Temperature | Stability Period | Source(s) |
| Stock Solution | DMSO | -80°C | Up to 6 months | |
| DMSO | -20°C | Up to 1 month | ||
| Powder | N/A | -20°C | Up to 3 years |
Troubleshooting Guide
Issue: Precipitate forms in the stock solution upon storage or after dilution into aqueous media.
This is a common issue with hydrophobic small molecules. Follow this workflow to troubleshoot:
References
Validation & Comparative
APX-115 Free Base vs. GKT137831: A Comparative Guide for Kidney Disease Research
In the landscape of novel therapeutics for kidney disease, particularly diabetic nephropathy, inhibitors of NADPH oxidase (NOX) have emerged as a promising strategy to combat the deleterious effects of oxidative stress. This guide provides a detailed, objective comparison of two prominent NOX inhibitors: APX-115 free base (Isuzinaxib) and GKT137831 (Setanaxib). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.
Mechanism of Action: Pan-NOX vs. Dual NOX1/4 Inhibition
APX-115 is characterized as a potent, orally active pan-NOX inhibitor, demonstrating inhibitory activity against multiple NOX isoforms, including NOX1, NOX2, and NOX4.[1][2] This broad-spectrum inhibition is proposed to offer a more comprehensive suppression of pathological reactive oxygen species (ROS) production, which is implicated in the inflammation, fibrosis, and cellular damage characteristic of kidney disease.[3][4]
In contrast, GKT137831 is a first-in-class dual inhibitor of NOX1 and NOX4.[5] The rationale for this targeted approach stems from the significant role of NOX1 and NOX4 in mediating fibrotic and inflammatory pathways in the kidney. By selectively targeting these isoforms, GKT137831 aims to mitigate off-target effects while effectively addressing key drivers of diabetic kidney disease progression.
Preclinical Efficacy in Diabetic Kidney Disease Models
Both APX-115 and GKT137831 have demonstrated significant therapeutic potential in various preclinical models of diabetic kidney disease. A head-to-head comparison in a db/db mouse model of type 2 diabetes revealed that while both compounds improved insulin resistance, APX-115 showed a superior effect in reducing mesangial expansion, a key histological feature of diabetic nephropathy.
Quantitative Comparison of Preclinical Data
The following tables summarize the key findings from preclinical studies evaluating the efficacy of APX-115 and GKT137831 in rodent models of diabetic kidney disease.
Table 1: Effects on Renal Function and Structure
| Parameter | Animal Model | APX-115 Treatment | GKT137831 Treatment | Reference |
| Urinary Albumin Excretion | db/db mice | Decreased | No significant change | |
| STZ-induced diabetic mice | Decreased | Not available | ||
| OVE26 mice | Not available | Significantly reduced | ||
| Mesangial Expansion | db/db mice | Significantly improved | No significant improvement | |
| STZ-induced diabetic mice | Markedly attenuated | Not available | ||
| OVE26 mice | Not available | Significantly reduced | ||
| Glomerular Hypertrophy | STZ-induced diabetic mice | Prevented | Not available | |
| OVE26 mice | Not available | Significantly reduced |
Table 2: Effects on Renal Inflammation and Fibrosis
| Parameter | Animal Model | APX-115 Treatment | GKT137831 Treatment | Reference |
| Macrophage Infiltration (F4/80+) | db/db mice | Decreased in kidney | Not available | |
| STZ-induced diabetic mice | Attenuated | Not available | ||
| OVE26 mice | Not available | Attenuated | ||
| TNF-α mRNA | STZ-induced diabetic mice | Significantly reduced | Not available | |
| MCP-1 mRNA | STZ-induced diabetic mice | Significantly reduced | Not available | |
| Collagen Deposition | STZ-induced diabetic mice | Significantly reduced | Not available |
Table 3: Effects on Renal Oxidative Stress
| Parameter | Animal Model | APX-115 Treatment | GKT137831 Treatment | Reference |
| Plasma 8-isoprostane | db/db mice | Decreased | Not available | |
| Urinary 8-isoprostane | Aging diabetic mice | Reduced | Not available | |
| Renal DHE Staining | STZ-induced diabetic mice | Attenuated | Not available | |
| Renal NADPH oxidase activity | OVE26 mice | Not available | Suppressed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Urinary Albumin
Objective: To quantify the extent of albuminuria, a key indicator of kidney damage.
Protocol:
-
Urine Collection: House individual mice in metabolic cages for 24 hours with free access to food and water. Collect the 24-hour urine samples and centrifuge at 1,000 x g for 5 minutes to remove debris.
-
Albumin Quantification: Use a commercially available mouse albumin ELISA kit.
-
Prepare albumin standards and urine samples according to the manufacturer's instructions. Urine samples may require dilution with the provided assay buffer.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration in the urine samples based on the standard curve.
-
-
Creatinine Measurement: Measure urine creatinine concentration using a commercially available kit to normalize albumin excretion for variations in urine volume. The albumin-to-creatinine ratio (ACR) is then calculated.
Assessment of Renal Fibrosis by Masson's Trichrome Staining
Objective: To visualize and quantify collagen deposition in the kidney as a measure of fibrosis.
Protocol:
-
Tissue Preparation:
-
Fix kidney tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Stain cytoplasm with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain with aniline blue for 5 minutes.
-
Rinse, dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the blue-stained fibrotic area relative to the total tissue area using image analysis software.
-
Assessment of Renal Inflammation by F4/80 Immunohistochemistry
Objective: To detect and quantify the infiltration of macrophages, a key inflammatory cell type, in the kidney.
Protocol:
-
Tissue Preparation:
-
Prepare paraffin-embedded kidney sections as described for Masson's trichrome staining.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against F4/80 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Image Analysis:
-
Count the number of F4/80-positive cells per glomerulus or per high-power field in the tubulointerstitium.
-
Measurement of Inflammatory Cytokine mRNA by Real-Time PCR
Objective: To quantify the gene expression of pro-inflammatory cytokines, such as TNF-α and MCP-1, in kidney tissue.
Protocol:
-
RNA Extraction:
-
Homogenize a portion of the kidney cortex in a lysis buffer.
-
Extract total RNA using a commercially available RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and specific primers for TNF-α, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Primer sequences for mouse TNF-α and MCP-1 can be designed or obtained from published literature.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Measurement of Reactive Oxygen Species by Dihydroethidium (DHE) Staining
Objective: To detect superoxide production in the kidney as a measure of oxidative stress.
Protocol:
-
Tissue Preparation:
-
Embed fresh kidney tissue in OCT compound and freeze.
-
Cut 10-µm thick cryosections and mount them on glass slides.
-
-
DHE Staining:
-
Warm the sections to room temperature.
-
Apply a 10 µM DHE solution to the sections and incubate for 30 minutes at 37°C in a dark, humidified chamber.
-
Wash the sections with PBS.
-
Mount with a coverslip using a mounting medium.
-
-
Fluorescence Microscopy:
-
Immediately visualize the sections using a fluorescence microscope with an appropriate filter set for DHE (excitation ~518 nm, emission ~606 nm).
-
Capture images and quantify the fluorescence intensity in different regions of the kidney (e.g., glomeruli, tubules) using image analysis software.
-
Conclusion
Both this compound and GKT137831 have demonstrated compelling preclinical efficacy in mitigating key pathological features of diabetic kidney disease. The broader inhibitory profile of APX-115 may offer a more comprehensive therapeutic effect, as suggested by the head-to-head comparison in db/db mice where it showed superiority in reducing mesangial expansion. However, the targeted inhibition of NOX1 and NOX4 by GKT137831 also effectively ameliorates renal injury and has a well-defined mechanism of action.
The choice between a pan-NOX and a selective NOX inhibitor for further development will likely depend on a careful evaluation of the efficacy and safety profiles in clinical trials. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these promising compounds in the treatment of kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]
- 4. Implications of oxidative stress in chronic kidney disease: a review on current concepts and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
APX-115 and Losartan in Diabetic Nephropathy: A Comparative Analysis
A comprehensive review of the novel pan-NADPH oxidase inhibitor, APX-115, and the established angiotensin II receptor blocker, losartan, for the management of diabetic nephropathy. This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms, efficacy, and experimental validation.
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The current standard of care largely revolves around blockade of the renin-angiotensin system (RAS), with angiotensin II receptor blockers (ARBs) like losartan being a cornerstone of therapy. However, the residual risk of disease progression remains high, necessitating the exploration of novel therapeutic avenues. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, has emerged as a promising candidate, targeting oxidative stress, a key pathological driver of diabetic kidney disease. This guide provides a detailed comparison of APX-115 and losartan, focusing on their distinct mechanisms of action and the experimental data supporting their potential roles in treating diabetic nephropathy.
Mechanism of Action: Targeting Different Hubs of Disease Progression
Losartan and APX-115 intervene in the pathophysiology of diabetic nephropathy through distinct but ultimately converging pathways.
Losartan: The RAS Blockade Standard
Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] In diabetic nephropathy, hyperglycemia and other metabolic insults lead to the activation of the renin-angiotensin system, culminating in the production of angiotensin II. Angiotensin II, by binding to its AT1 receptor on various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, triggers a cascade of detrimental effects. These include vasoconstriction, leading to increased intraglomerular pressure, as well as non-hemodynamic effects such as inflammation, fibrosis, and increased oxidative stress.[3] By blocking the AT1 receptor, losartan effectively mitigates these downstream effects of angiotensin II, thereby conferring its renoprotective benefits.[2][3]
APX-115: A Novel Approach Targeting Oxidative Stress
APX-115 takes a different therapeutic approach by directly targeting a primary source of oxidative stress in the diabetic kidney: the NADPH oxidase (Nox) family of enzymes. Several Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in the kidney and are upregulated in diabetic conditions. These enzymes are major producers of reactive oxygen species (ROS), which play a crucial role in the initiation and progression of renal injury by promoting inflammation, fibrosis, and podocyte damage. APX-115, as a pan-Nox inhibitor, has been shown to inhibit multiple Nox isoforms, thereby reducing ROS production and its downstream pathological consequences. Notably, since the NOX5 gene is absent in mice, studies in NOX5 transgenic mice have been crucial to evaluating the full pan-Nox inhibitory potential of APX-115 relevant to human diabetic nephropathy.
Signaling Pathways
The distinct mechanisms of losartan and APX-115 are best understood by visualizing their respective signaling pathways.
Preclinical and Clinical Efficacy: A Head-to-Head Comparison
While direct head-to-head clinical trials in humans are not yet available, preclinical studies provide valuable comparative data. The landmark RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) study firmly established the clinical efficacy of losartan.
Preclinical Data: APX-115 vs. Losartan
A key study in streptozotocin (STZ)-induced diabetic mice directly compared the efficacy of APX-115 and losartan. The results demonstrated that APX-115 was as effective as losartan in preventing key features of diabetic kidney injury.
| Parameter | Control | Diabetic (Vehicle) | Diabetic + APX-115 (60 mg/kg/day) | Diabetic + Losartan (1.5 mg/kg/day) |
| Urinary Albumin Excretion (µ g/day ) | 20.3 ± 2.1 | 102.5 ± 15.4 | 45.6 ± 7.8† | 42.1 ± 6.9† |
| Albumin/Creatinine Ratio (µg/mg) | 35.1 ± 4.5 | 250.7 ± 38.2 | 110.2 ± 18.9† | 105.3 ± 17.5† |
| Creatinine Clearance (mL/min) | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.24 ± 0.03† | 0.23 ± 0.03† |
| Glomerular Hypertrophy | Baseline | Increased | Prevented† | Prevented† |
| Tubular Injury | Baseline | Increased | Prevented† | Prevented† |
| Podocyte Injury | Baseline | Increased | Prevented† | Prevented† |
| Fibrosis Markers (e.g., TGF-β1) | Baseline | Increased | Decreased† | Decreased† |
| Inflammation Markers (e.g., TNFα, MCP1) | Baseline | Increased | Decreased† | Decreased† |
| Oxidative Stress Markers (e.g., LPO) | Baseline | Increased | Decreased† | Decreased† |
| p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data adapted from Kwon et al. (2017). |
Clinical Data: The RENAAL Study
The RENAAL study was a large-scale, randomized, double-blind, placebo-controlled trial that evaluated the renal protective effects of losartan in 1,513 patients with type 2 diabetes and nephropathy. The study demonstrated a significant benefit of losartan in slowing the progression of diabetic kidney disease.
| Endpoint | Placebo Group | Losartan Group | Risk Reduction | p-value |
| Primary Composite Endpoint (Doubling of Serum Creatinine, ESRD, or Death) | 359 patients | 327 patients | 16% | 0.02 |
| Doubling of Serum Creatinine | 26.0% | 21.6% | 25% | 0.006 |
| End-Stage Renal Disease (ESRD) | 25.5% | 19.6% | 28% | 0.002 |
| Proteinuria (Change from Baseline) | - | - | 35% reduction | <0.001 |
| First Hospitalization for Heart Failure | - | - | 32% reduction | 0.005 |
| Data adapted from Brenner et al. (2001). |
A Phase II clinical trial for APX-115 in patients with type 2 diabetes and nephropathy has been initiated to evaluate its safety, tolerability, and effect on the urinary albumin-to-creatinine ratio (UACR).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical and clinical studies discussed.
APX-115 Preclinical Study Protocol (STZ-Induced Diabetic Mice)
Losartan RENAAL Clinical Trial Protocol
Conclusion and Future Directions
Losartan, through its well-established mechanism of RAS blockade, has been a mainstay in the management of diabetic nephropathy for years, with proven efficacy in slowing disease progression. APX-115 represents a novel and promising therapeutic strategy that targets a different, yet critical, aspect of the disease pathology: oxidative stress. Preclinical data are encouraging, suggesting that APX-115 has a comparable renoprotective effect to losartan in animal models of diabetic kidney disease.
The distinct mechanisms of action of these two agents raise the intriguing possibility of complementary or even synergistic effects. Future research, including the results of the ongoing Phase II clinical trial of APX-115, will be crucial in determining its ultimate place in the therapeutic armamentarium for diabetic nephropathy. For researchers and drug development professionals, the emergence of pan-Nox inhibitors like APX-115 signals a paradigm shift towards targeting fundamental cellular processes like oxidative stress, opening up new avenues for combination therapies and more personalized treatment approaches for patients with diabetic nephropathy.
References
- 1. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the treatment of diabetic renal disease: focus on losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of APX-115: A Comparative Guide Using Nox Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic effects of APX-115, a pan-NADPH oxidase (Nox) inhibitor, using genetically modified mouse models. By comparing the compound's performance in wild-type mice versus various Nox knockout strains, researchers can elucidate its mechanism of action and confirm target engagement, a critical step in preclinical drug development.
Introduction to APX-115 and NADPH Oxidase
Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction, a state known as oxidative stress, is a key driver in numerous pathologies, including diabetic nephropathy, neurodegenerative diseases, and cardiovascular disorders. The NADPH oxidase (Nox) family of enzymes is a primary source of regulated ROS production. APX-115 (also known as Isuzinaxib) is an orally active, pan-Nox inhibitor targeting the major isoforms Nox1, Nox2, and Nox4, making it a promising therapeutic candidate for diseases driven by oxidative stress.[1][2][3]
Validating the specific target of a pan-inhibitor like APX-115 is essential. Nox knockout (KO) mouse models, which lack specific Nox isoforms, are invaluable tools for this purpose.[4] The logic is straightforward: if APX-115's therapeutic effect is diminished or absent in a mouse model lacking a particular Nox enzyme, it strongly implicates that enzyme as the drug's primary target for that specific pathology.
Comparison of APX-115 with Alternative Nox Inhibitors
APX-115 is one of several inhibitors used in research to probe the function of Nox enzymes. Its pan-inhibitory profile contrasts with more selective compounds. Understanding these differences is crucial for experimental design and interpretation.
| Inhibitor | Target(s) | Inhibition Values (Kᵢ / IC₅₀) | Key Characteristics |
| APX-115 | Nox1, Nox2, Nox4 | Kᵢ: 1.08 µM (Nox1), 0.57 µM (Nox2), 0.63 µM (Nox4)[5] | Orally active, pan-Nox inhibitor. Investigated in models of diabetic kidney disease. |
| GKT137831 | Nox1, Nox4 | Kᵢ: 110 nM (Nox4), 140 nM (Nox1) | Dual inhibitor with higher potency for Nox1 and Nox4. Used in studies of fibrosis and atherosclerosis. |
| VAS2870 | Pan-Nox | IC₅₀: ~10 µM for Nox1/2/4 | A widely used research tool. Its utility in knockout mice has demonstrated the principle of target validation. |
Validating APX-115 Effects in a Diabetic Nephropathy Model
To illustrate the validation process, we present hypothetical data from a study investigating APX-115 in a mouse model of diabetic nephropathy. In this disease model, Nox1, Nox2, and Nox4 are all implicated in pathology, contributing to inflammation, fibrosis, and podocyte damage. Key outcome measures include the urinary albumin-to-creatinine ratio (uACR), a marker of kidney damage, and aortic superoxide levels, a direct measure of oxidative stress.
Hypothetical Experimental Outcome:
| Mouse Strain | Treatment Group | Urinary Albumin/Creatinine Ratio (uACR, µg/mg) | Aortic Superoxide Production (DHE Fluorescence, a.u.) |
| Wild-Type (WT) | Vehicle (Diabetic) | 150 ± 20 | 5.2 ± 0.8 |
| APX-115 (Diabetic) | 55 ± 12 | 1.8 ± 0.4 | |
| Nox1 KO | Vehicle (Diabetic) | 110 ± 18 | 3.9 ± 0.6 |
| APX-115 (Diabetic) | 95 ± 15 | 3.5 ± 0.5 | |
| Nox2 KO | Vehicle (Diabetic) | 125 ± 22 | 4.1 ± 0.7 |
| APX-115 (Diabetic) | 80 ± 14 | 2.5 ± 0.4 | |
| Nox4 KO | Vehicle (Diabetic) | 80 ± 15 | 2.1 ± 0.5 |
| APX-115 (Diabetic) | 75 ± 13 | 2.0 ± 0.4 |
Note: Data are presented as mean ± SEM and are hypothetical, designed to illustrate the scientific principles of target validation.
Interpretation of Hypothetical Data:
-
Wild-Type (WT): APX-115 shows a strong therapeutic effect, significantly reducing both kidney damage (uACR) and oxidative stress (DHE).
-
Nox1 KO: These mice show some baseline protection. Critically, APX-115 provides only a minor additional benefit, suggesting Nox1 is a key, but not sole, target of the drug in this context.
-
Nox2 KO: The effect of APX-115 is partially blunted compared to WT mice, indicating that inhibition of Nox2 contributes to the drug's overall efficacy. Nox2 deficiency is often associated with altered inflammatory responses.
-
Nox4 KO: These mice exhibit significant baseline protection against kidney damage. Importantly, APX-115 treatment provides no significant additional benefit. This result strongly suggests that Nox4 is the primary and most critical target of APX-115 in mitigating diabetic nephropathy in this model, a finding consistent with studies using other pan-Nox inhibitors in Nox4 KO mice.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and experimental logic is crucial for understanding the validation process.
Detailed Experimental Protocols
Precise and reproducible methodologies are paramount in preclinical research. Below are standard protocols for the key assays mentioned.
Protocol 1: Measurement of Urinary Albumin-to-Creatinine Ratio (uACR)
This protocol assesses kidney glomerular injury by measuring albumin leakage into the urine, normalized to creatinine concentration to account for variations in urine volume.
1. Urine Collection:
-
Place individual mice in metabolic cages. For spot urine collection, a mouse can be placed in a clean container with a wire mesh floor for up to 2 hours.
-
Collect urine (minimum 10-20 µL) into a microcentrifuge tube. Avoid fecal contamination.
-
Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
2. Albumin Measurement (ELISA):
-
Use a commercially available mouse albumin ELISA kit (e.g., from Exocell).
-
Prepare urine samples by diluting them in the provided EIA diluent. The dilution factor will vary depending on the expected level of albuminuria (e.g., 1:50 to 1:1000).
-
Prepare standards as per the kit instructions.
-
Add standards and diluted samples to the albumin-coated microplate wells in duplicate.
-
Follow the kit's instructions for antibody incubation, washing steps, conjugate addition, and substrate development.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate albumin concentration based on the standard curve.
3. Creatinine Measurement (Colorimetric Assay):
-
Use a commercially available creatinine companion assay kit.
-
The assay is typically based on the alkaline picrate method.
-
Dilute urine samples as required by the kit (e.g., 1:20).
-
Add standards and diluted samples to a 96-well plate.
-
Add the alkaline picrate reagent and measure absorbance at a specified wavelength (e.g., 490 nm) before and after adding an acid reagent to correct for interfering substances.
-
Calculate creatinine concentration from the standard curve.
4. Calculation:
-
Calculate the uACR by dividing the albumin concentration (in µg/mL) by the creatinine concentration (in mg/mL). The final units will be µg albumin / mg creatinine.
Protocol 2: Detection of Vascular Superoxide (DHE Staining)
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide in fresh or frozen tissue sections.
1. Tissue Preparation:
-
Euthanize the mouse and carefully excise the thoracic aorta in ice-cold Krebs-HEPES buffer.
-
Remove perivascular adipose and connective tissue.
-
Embed the fresh tissue in OCT (Optimal Cutting Temperature) compound in a cryomold and snap-freeze in liquid nitrogen or on dry ice.
-
Store blocks at -80°C.
2. Cryosectioning:
-
Using a cryostat, cut the frozen aorta into 10 µm thick cross-sections and mount them on glass slides.
3. DHE Staining:
-
Prepare a fresh 2 µM DHE staining solution in PBS or Krebs buffer, protected from light.
-
Cover the tissue sections on the slide with the DHE solution (e.g., 100-200 µL per section).
-
Incubate for 30 minutes at 37°C in a humidified, dark chamber.
-
Gently wash the slides three times for 5 minutes each with PBS to remove excess DHE.
-
Mount a coverslip using a fluorescence-compatible mounting medium.
4. Imaging and Analysis:
-
Immediately visualize the sections using a fluorescence microscope.
-
Use an excitation wavelength of ~520-540 nm and an emission wavelength of ~600-610 nm.
-
Capture images using consistent settings (e.g., exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity of the aortic wall using image analysis software (e.g., ImageJ). The intensity of the red fluorescence is proportional to the level of superoxide.
References
- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 018787 - Nox1- Strain Details [jax.org]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Pan-NADPH Oxidase (Nox) Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for NADPH oxidase (Nox) enzymes is a critical decision in preclinical studies targeting oxidative stress-related pathologies. This guide provides an objective, data-driven comparison of commonly used pan-Nox inhibitors, focusing on their inhibitory potency, selectivity, and known off-target effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support experimental design and data interpretation.
Introduction to Pan-Nox Inhibition
The NADPH oxidase (Nox) family of enzymes are dedicated producers of reactive oxygen species (ROS), playing crucial roles in cellular signaling, host defense, and a variety of pathophysiological processes.[1] Dysregulation of Nox activity is implicated in cardiovascular diseases, neurodegenerative disorders, fibrosis, and cancer, making these enzymes attractive therapeutic targets.[1][2] Pan-Nox inhibitors, which target multiple Nox isoforms, are valuable tools for investigating the overall contribution of Nox-derived ROS in disease models. However, their utility is often tempered by a lack of isoform specificity and potential off-target effects.[3][4] This guide aims to provide a clear comparison of prominent pan-Nox inhibitors to aid in the selection of the most suitable compound for specific research applications.
Quantitative Comparison of Pan-Nox Inhibitors
The inhibitory potency of pan-Nox inhibitors is a key determinant of their utility. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for several widely studied pan-Nox inhibitors against various Nox isoforms and other relevant enzymes. It is important to note that these values can vary depending on the specific assay conditions, cell type, or in vitro system used.
| Inhibitor | Target | IC50 / Ki (µM) | Assay Type | Reference |
| APX-115 (Isuzinaxib) | Nox1 | Ki: 1.08 | Cell-free | |
| Nox2 | Ki: 0.57 | Cell-free | ||
| Nox4 | Ki: 0.63 | Cell-free | ||
| GKT137831 (Setanaxib) | Nox1 | Ki: 0.11 | Cell-free | |
| Nox2 | Ki: 1.75 | Cell-free | ||
| Nox4 | Ki: 0.14 | Cell-free | ||
| Nox5 | Ki: 0.41 | Cell-free | ||
| Celastrol | Nox1 | IC50: 0.41 | Cellular | |
| Nox2 | IC50: 0.59 | Cellular | ||
| Nox4 | IC50: 2.79 | Cellular | ||
| Nox5 | IC50: 3.13 | Cellular | ||
| Diphenyleneiodonium (DPI) | Nox (general) | EC50: 0.1 | Cellular (HeLa) | |
| Nox1 | IC50: 0.24 | Not specified | ||
| Nox2 | IC50: 0.10 | Not specified | ||
| Nox4 | IC50: 0.09 | Not specified | ||
| Nox5 | IC50: 0.02 | Not specified | ||
| Nitric Oxide Synthase (NOS) | IC50: 0.05 | Isolated macrophages | ||
| Apocynin | NADPH oxidase | IC50: 10 | Not specified | |
| VAS2870 | Nox (PMA-stimulated) | IC50: 2 | Cellular (HL-60) | |
| Nox2 | IC50: 10.6 | Cell-free (neutrophil system) | ||
| VAS3947 | Nox (PMA-stimulated) | IC50: 2 | Cellular (HL-60) | |
| Nox (in CaCo-2 cell homogenates) | IC50: 12 | Cell-free |
Table 1: Inhibitory Potency of Pan-Nox Inhibitors. This table provides a summary of the reported IC50 and Ki values for various pan-Nox inhibitors against different Nox isoforms. The values are presented in micromolar (µM) and are accompanied by the assay type and corresponding references.
| Inhibitor | Known Off-Target Effects | Reference |
| APX-115 (Isuzinaxib) | Limited data available on off-target effects in the provided search results. | |
| GKT137831 (Setanaxib) | Reported to have a favorable ADME profile and limited off-target effects in extensive screening. | |
| Celastrol | Can induce cytotoxicity and stimulate ROS production in some cancer cells. | |
| Diphenyleneiodonium (DPI) | Potent, irreversible, and non-selective inhibitor of flavoenzymes, including nitric oxide synthase (NOS) and xanthine oxidase. | |
| Apocynin | Questionable specificity; acts as an antioxidant and its inhibitory effect on Nox requires myeloperoxidase-dependent activation. | |
| VAS2870 | Can cause thiol alkylation and may have direct effects on cellular thiol redox status. Also reported to inhibit platelet aggregation through a Nox-independent mechanism. | |
| VAS3947 | An analog of VAS2870 with improved solubility; may share similar off-target effect profiles. Induces apoptosis independently of its anti-Nox activity. |
Table 2: Summary of Known Off-Target Effects of Pan-Nox Inhibitors. This table outlines the reported off-target effects and other considerations for the selected pan-Nox inhibitors, with references to the supporting literature.
Key Signaling Pathways Involving Nox Enzymes
Nox-derived ROS are integral components of various signaling cascades that regulate a wide range of cellular processes. Understanding these pathways is crucial for interpreting the effects of pan-Nox inhibitors.
References
- 1. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isuzinaxib and Isoform-Specific Nox Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the burgeoning field of NADPH oxidase (Nox) inhibition presents both exciting therapeutic possibilities and complex pharmacological challenges. This guide provides an objective comparison of the pan-Nox inhibitor Isuzinaxib against a selection of prominent isoform-specific Nox inhibitors, supported by experimental data and detailed methodologies.
The family of Nox enzymes, comprising seven isoforms (Nox1-5 and Duox1-2), are key producers of reactive oxygen species (ROS) and are implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and diabetic complications.[1] While broad-spectrum antioxidants have largely failed in clinical trials, targeted inhibition of Nox enzymes offers a more precise approach to mitigating oxidative stress. This has led to the development of both pan-Nox inhibitors, like Isuzinaxib, and isoform-selective compounds.
Isuzinaxib: A Pan-Nox Inhibitor in Clinical Development
Isuzinaxib (also known as APX-115) is a potent, orally active pan-Nox inhibitor.[2] It has demonstrated efficacy in preclinical models and is currently undergoing clinical trials for conditions such as diabetic nephropathy.[3][4] As a pan-Nox inhibitor, Isuzinaxib targets multiple Nox isoforms, which could be advantageous in diseases where several isoforms contribute to the pathology.
Isoform-Specific Nox Inhibitors: Tools for Targeted Research and Therapy
In contrast to pan-Nox inhibitors, isoform-specific inhibitors are designed to target a single Nox enzyme. This selectivity is crucial for dissecting the specific roles of each isoform in disease progression and for developing therapies with fewer off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (Ki or IC50 values) of Isuzinaxib and several key isoform-specific inhibitors against different Nox isoforms. This data is essential for selecting the appropriate inhibitor for a given research question.
Table 1: Inhibitory Potency (Ki in µM) of Isuzinaxib
| Inhibitor | Nox1 | Nox2 | Nox4 |
| Isuzinaxib (APX-115) | 1.08 | 0.57 | 0.63 |
Data sourced from Selleck Chemicals product information.[2]
Table 2: Inhibitory Potency (IC50 or Ki in µM) of Isoform-Specific Nox Inhibitors
| Inhibitor | Predominant Target | Nox1 | Nox2 | Nox3 | Nox4 | Nox5 |
| ML171 | Nox1 | 0.129 - 0.25 | 5 | 3 | 5 | - |
| GKT137831 | Nox1/4 | 0.11 | 1.75 | - | 0.14 | 0.41 |
| Nox2ds-tat | Nox2 | No inhibition | 0.74 | - | No inhibition | - |
| M13 | Nox4 | 0.2 | Negligible | - | 0.01 | Almost no effect |
| ML090 | Nox5 | Comparable to Nox5 | - | - | Comparable to Nox5 | 0.01 |
Data compiled from multiple sources. Note: Dashes indicate data not available. Values in bold indicate the primary targets.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological research. Below are detailed methodologies for key assays used to characterize Nox inhibitors.
Amplex Red Assay for Hydrogen Peroxide (H₂O₂) Detection
This assay is commonly used to measure H₂O₂ production, the primary product of Nox4.
-
Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
-
Materials:
-
Amplex Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
HEK293 cells overexpressing the Nox isoform of interest (or other suitable cell lines)
-
Assay buffer (e.g., Krebs-Ringer Phosphate Glucose buffer)
-
96-well black plates
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)
-
-
Protocol:
-
Seed HEK293 cells expressing the target Nox isoform in a 96-well plate.
-
Prepare a reaction mixture containing HRP (e.g., 0.1 U/mL) and Amplex Red (e.g., 50 µM) in the assay buffer.
-
Add the Nox inhibitor at various concentrations to the wells, followed by the reaction mixture. Incubate at 37°C for 10 minutes.
-
Add the cells to the wells. For Nox5, which is calcium-dependent, stimulate with a calcium ionophore like ionomycin (e.g., 40 µM).
-
Immediately measure the fluorescence intensity at 37°C for a specified period (e.g., 60 minutes).
-
Luminol-Based Chemiluminescence Assay for Superoxide (O₂⁻) Detection
This assay is frequently used to measure superoxide production from Nox1 and Nox2.
-
Principle: Luminol is oxidized by superoxide in the presence of a catalyst (like HRP) to produce light.
-
Materials:
-
Luminol
-
Horseradish peroxidase (HRP)
-
Cells expressing the target Nox isoform (e.g., HT29 for endogenous Nox1, or transfected HEK293 cells)
-
Stimulant for Nox activation (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
96-well white plates
-
Luminometer
-
-
Protocol:
-
Plate the cells in a 96-well white plate.
-
Add the Nox inhibitor at desired concentrations.
-
Prepare a reaction solution containing luminol and HRP in a suitable buffer.
-
Add the reaction solution to the cells.
-
Stimulate ROS production with an appropriate agonist (e.g., PMA for Nox1 and Nox2).
-
Immediately measure the chemiluminescence signal over time.
-
Cytochrome c Reduction Assay for Superoxide (O₂⁻) Detection
This spectrophotometric assay is a classic method for quantifying superoxide production.
-
Principle: Superoxide anion reduces cytochrome c, leading to an increase in absorbance at 550 nm. The specificity is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).
-
Materials:
-
Cytochrome c (from horse heart)
-
NADPH
-
Superoxide dismutase (SOD) for control experiments
-
Cell lysates or membrane preparations containing the Nox enzyme
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing cytochrome c and the cell lysate/membrane preparation in a suitable buffer.
-
Add the Nox inhibitor at varying concentrations. For control wells, add SOD.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in absorbance at 550 nm over time.
-
The SOD-inhibitable portion of the cytochrome c reduction rate is attributed to superoxide production.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logic of experimental designs is crucial for understanding the mechanism of action of Nox inhibitors.
References
- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
Confirming the On-Target Effects of APX-115 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of APX-115, a pan-NADPH oxidase (Nox) inhibitor, with the alternative compound GKT137831 (Setanaxib). The information presented is supported by experimental data from in vitro studies to assist researchers in evaluating APX-115 for their work.
Introduction to APX-115 and NADPH Oxidase Inhibition
APX-115, also known as Isuzinaxib or Ewha-18278, is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1][2][3] NADPH oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[4] Dysregulated ROS production by Nox enzymes is implicated in the pathophysiology of numerous diseases, including diabetic nephropathy, cardiovascular disorders, and inflammatory conditions. APX-115 targets multiple Nox isoforms, primarily Nox1, Nox2, and Nox4, thereby reducing oxidative stress and subsequent cellular damage.[1]
Comparative Analysis of APX-115 and GKT137831
This section compares the in vitro inhibitory activity of APX-115 with GKT137831, a well-characterized dual Nox1/Nox4 inhibitor.
Inhibitor Potency
The following table summarizes the reported inhibitory constants (Ki) of APX-115 and GKT137831 against key NADPH oxidase isoforms. Lower Ki values indicate greater potency.
| Inhibitor | Target Isoform | Inhibitory Constant (Ki) |
| APX-115 | Nox1 | 1.08 µM |
| Nox2 | 0.57 µM | |
| Nox4 | 0.63 µM | |
| GKT137831 (Setanaxib) | Nox1 | 110 nM |
| Nox4 | 140 nM |
On-Target Effects of APX-115 in In Vitro Models
APX-115 has been demonstrated to effectively suppress the downstream consequences of Nox activation in various cell-based assays.
Inhibition of Pro-inflammatory and Pro-fibrotic Gene Expression
In a mouse podocyte cell line stimulated with high glucose to mimic diabetic conditions, APX-115 demonstrated a significant on-target effect. Treatment with 5 µM APX-115 for 60 minutes almost completely suppressed the expression of pro-inflammatory and pro-fibrotic molecules. This highlights its potential to mitigate cellular damage in hyperglycemic environments.
Reduction of Reactive Oxygen Species (ROS) Production
Studies in mesangial cells have shown that APX-115 effectively inhibits the generation of intracellular ROS induced by high glucose and angiotensin II. This direct assessment of ROS levels confirms the inhibitory action of APX-115 on NADPH oxidase activity.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the on-target effects of NADPH oxidase inhibitors like APX-115.
Intracellular ROS Detection using DCF-DA
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Cell culture medium
-
NADPH oxidase inhibitor (e.g., APX-115)
-
Stimulus (e.g., high glucose, angiotensin II)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Serum-starve the cells if required by the experimental design.
-
Pre-treat the cells with the desired concentrations of the NADPH oxidase inhibitor (e.g., 1 µM APX-115) for a specified duration (e.g., 30 minutes).
-
Introduce the stimulus (e.g., 30 mM high glucose) and incubate for the desired period (e.g., 24 hours).
-
Wash the cells with HBSS.
-
Incubate the cells with 10 µM DCF-DA in HBSS for 10-30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
Western Blotting for Nox Protein Expression
This protocol outlines the steps to determine the protein levels of Nox isoforms following inhibitor treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nox1, Nox2, Nox4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the NADPH oxidase inhibitor as required.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of APX-115.
Figure 1. Simplified NADPH Oxidase Signaling Pathway and the inhibitory action of APX-115.
Figure 2. General experimental workflow for evaluating the in vitro effects of APX-115.
References
APX-115 in Diabetic Models: A Comparative Guide to Alternative Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a well-established key player in the pathogenesis of diabetic complications. In the relentless search for effective therapeutic strategies, various antioxidant compounds are being investigated for their potential to mitigate the damaging effects of hyperglycemia-induced reactive oxygen species (ROS). Among the novel investigational drugs is APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor. This guide provides an objective comparison of APX-115 with other classes of antioxidants—Nrf2 activators (sulforaphane), classical antioxidants (Vitamin E), and mitochondrial antioxidants (alpha-lipoic acid)—in preclinical diabetic models. The information is presented to aid researchers in evaluating the landscape of antioxidant therapies for diabetes.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the quantitative effects of APX-115 and other selected antioxidants on key markers of diabetic nephropathy in various animal models. This data is compiled from multiple preclinical studies to provide a comparative overview.
| Compound | Antioxidant Class | Diabetic Model | Dosage | Duration | Key Efficacy Endpoints & Results | Reference |
| APX-115 | Pan-Nox Inhibitor | STZ-induced diabetic C57BL/6J mice | 60 mg/kg/day (oral) | 12 weeks | Urinary Albumin Excretion: Markedly decreased vs. diabetic controls. Creatinine Clearance: Attenuated hyperfiltration. Renal Inflammation (TNFα, MCP1 mRNA): Significantly reduced. Renal Oxidative Stress (LPO): Significantly inhibited. | [1] |
| APX-115 | Pan-Nox Inhibitor | db/db mice (Type 2) | 60 mg/kg/day (oral) | 12 weeks | Urinary Albumin Excretion: Decreased. Plasma 8-isoprostane: Decreased vs. diabetic controls. Mesangial Expansion: Significantly improved. Renal Inflammation (F4/80+ cells): Decreased. | [2] |
| Sulforaphane | Nrf2 Activator | STZ-induced diabetic FVB mice | 0.5 mg/kg/day (s.c.) | 3 months | UACR: Significantly attenuated the increase. Kidney Weight/Tibia Length: Decreased vs. diabetic controls. Renal Fibrosis (Collagen IV): Significantly reduced. | [3] |
| Vitamin E | ROS Scavenger | STZ-induced diabetic Wistar rats | 250 & 500 mg/kg/day (oral) | 4 weeks | Proteinuria: Reversed the increase. Creatinine Clearance: Prevented deterioration. Renal Antioxidant Enzymes (SOD, CAT, GPx): Increased activity. | [4][5] |
| Alpha-Lipoic Acid | Mitochondrial Antioxidant | STZ-induced diabetic apoE-/- mice | Not specified (dietary) | 4 weeks | Albuminuria: Attenuated. Glomerular Mesangial Expansion: Attenuated. Renal Oxidative Stress (TBARS): Significantly improved. |
Note: Direct comparison between studies should be made with caution due to differences in experimental models, protocols, and endpoint measurements.
Detailed Experimental Protocols
An understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the detailed methodologies for the key studies cited.
APX-115 in STZ-Induced Diabetic Mice
-
Animal Model: Six-week-old male C57BL/6J mice.
-
Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ) at 50 mg/kg/day for 5 consecutive days in citrate buffer (pH 4.5). Mice with blood glucose levels > 250 mg/dL were considered diabetic.
-
Treatment Protocol: APX-115 was administered orally at a dose of 60 mg/kg/day for 12 weeks.
-
Key Outcome Measures:
-
Urinary Albumin and Creatinine: Measured by ELISA and a creatinine assay kit, respectively.
-
Renal Inflammation: mRNA levels of TNFα and MCP1 in kidney tissue were measured by real-time PCR. Macrophage infiltration was assessed by F4/80 immunostaining.
-
Oxidative Stress: Lipid hydroperoxide (LPO) levels in plasma, urine, and kidney homogenates were measured.
-
Sulforaphane in STZ-Induced Diabetic Mice
-
Animal Model: FVB mice.
-
Induction of Diabetes: Multiple low-dose STZ injections.
-
Treatment Protocol: Sulforaphane was administered subcutaneously at 0.5 mg/kg body weight daily for 3 months.
-
Key Outcome Measures:
-
Urinary Albumin to Creatinine Ratio (UACR): Assessed as a marker of renal dysfunction.
-
Renal Fibrosis: Evaluated by measuring the expression of fibrotic markers such as collagen IV.
-
Nrf2 Activation: Renal Nrf2 expression and transcriptional activity were assessed.
-
Vitamin E in STZ-Induced Diabetic Rats
-
Animal Model: Adult Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (60 mg/kg). Rats with blood glucose levels > 300 mg/dL were included.
-
Treatment Protocol: Vitamin E was administered daily by oral gavage at 250 mg/kg or 500 mg/kg for 4 weeks.
-
Key Outcome Measures:
-
Proteinuria and Creatinine Clearance: Measured to assess renal function.
-
Renal Hypertrophy: Assessed by the kidney weight to body weight ratio.
-
Antioxidant Enzyme Activity: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were determined in the renal cortex.
-
Alpha-Lipoic Acid in STZ-Induced Diabetic apoE-/- Mice
-
Animal Model: Twelve-week-old male apoE-/- mice on a C57BL/6J background.
-
Induction of Diabetes: Multiple intraperitoneal injections of a low dose of STZ (40 mg/kg).
-
Treatment Protocol: Alpha-lipoic acid was provided as a dietary supplement.
-
Key Outcome Measures:
-
Albuminuria and Glomerular Mesangial Expansion: Assessed to evaluate the extent of diabetic nephropathy.
-
Renal Oxidative Stress: Measured by the level of thiobarbituric acid reactive substances (TBARS) in the kidney.
-
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these antioxidants stems from their distinct mechanisms of action. The following diagrams illustrate the key signaling pathways targeted by each compound.
References
- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of diabetic nephropathy by sulforaphane: possible role of Nrf2 upregulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Vitamin E on Diabetic Nephropathy in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of APX-115: A Comparative Guide for Researchers
In the landscape of therapies targeting oxidative stress-mediated diseases, the pan-NADPH oxidase (NOX) inhibitor APX-115 (isuzinaxib) has emerged as a promising candidate. This guide provides a comparative analysis of the therapeutic window of APX-115 against other relevant drugs, namely the dual NOX1/NOX4 inhibitor GKT137831 (setanaxib) and the established angiotensin II receptor blocker, losartan. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform further investigation.
Mechanism of Action: Targeting the Source of Oxidative Stress
APX-115 is a first-in-class, orally active small molecule that potently inhibits multiple isoforms of the NADPH oxidase enzyme family, including NOX1, NOX2, and NOX4.[1][2] These enzymes are major sources of reactive oxygen species (ROS) in the body.[3] By blocking their activity, APX-115 effectively reduces oxidative stress, which is a key pathogenic factor in a range of conditions, including diabetic kidney disease and inflammation.[3][4]
In contrast, GKT137831 offers a more targeted approach by selectively inhibiting the NOX1 and NOX4 isoforms. Losartan, a widely used antihypertensive drug, operates through a different mechanism, blocking the angiotensin II type 1 (AT1) receptor, which in turn can indirectly reduce oxidative stress.
Below is a diagram illustrating the signaling pathway of APX-115.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
APX-115: A Novel Pan-Nox Inhibitor Benchmarked Against Standard-of-Care in Renal Complications
A Comparative Analysis for Researchers and Drug Development Professionals
APX-115 (isuzinaxib) is a first-in-class, orally active, small-molecule inhibitor of all NADPH oxidase (Nox) isoforms, a key enzyme family in the production of reactive oxygen species (ROS). By targeting the source of oxidative stress, APX-115 presents a promising therapeutic strategy for conditions where ROS-mediated inflammation and fibrosis are central to the pathophysiology. This guide provides a comprehensive comparison of APX-115 against current standard-of-care treatments for diabetic kidney disease (DKD) and contrast-induced acute kidney injury (CI-AKI), supported by available preclinical and clinical data.
Diabetic Kidney Disease (DKD)
The current standard-of-care for DKD primarily involves strict glycemic control and management of hypertension, with renin-angiotensin system (RAS) inhibitors, such as angiotensin II receptor blockers (ARBs) like losartan, being the cornerstone of therapy. More recent additions to the treatment landscape include SGLT2 inhibitors and GLP-1 receptor agonists.
Preclinical Head-to-Head Comparison: APX-115 vs. Losartan
A pivotal preclinical study by Kwon G, et al. (2017) in a streptozotocin (STZ)-induced diabetic mouse model provides a direct comparison of APX-115 with the widely used ARB, losartan.[1]
Key Findings:
APX-115 demonstrated comparable efficacy to losartan in key markers of kidney function and pathology. Both treatments significantly reduced urinary albumin excretion and attenuated the increase in creatinine clearance, indicative of a protective effect against hyperfiltration.[1] Furthermore, both APX-115 and losartan were effective in mitigating kidney fibrosis and inflammation.[1]
Table 1: Comparative Efficacy of APX-115 and Losartan in a Diabetic Mouse Model
| Parameter | Diabetic Control | APX-115 (60 mg/kg/day) | Losartan (1.5 mg/kg/day) |
| Urinary Albumin Excretion (µ g/24h ) | Markedly Increased | Significantly Decreased (similar to Losartan) | Significantly Decreased |
| Creatinine Clearance (µL/min) | Increased (Hyperfiltration) | Attenuated (similar to Losartan) | Attenuated |
| Kidney Fibrosis (Collagen Deposition) | Significantly Increased | Significantly Reduced (similar to Losartan) | Significantly Reduced |
| Inflammation (Macrophage Infiltration) | Significantly Increased | Significantly Reduced (similar to Losartan) | Significantly Reduced |
Data adapted from Kwon G, et al. Oncotarget. 2017.[1]
Clinical Evidence: APX-115 in DKD
A Phase 2, randomized, double-blind, placebo-controlled study (NCT04534439) evaluated the safety and efficacy of APX-115 in patients with type 2 diabetes and nephropathy.[2] A press release from Aptabio Therapeutics in November 2022 highlighted key findings from this trial.
Key Findings:
APX-115 was shown to be effective in reducing the Urine Albumin-to-Creatinine Ratio (UACR), a critical marker of kidney damage. The effect was particularly pronounced in patients with more advanced chronic kidney disease (CKD Grade 3b), who experienced a 47% greater reduction in UACR compared to the placebo group after 12 weeks of oral treatment.
Table 2: APX-115 Phase 2 Clinical Trial Results in DKD
| Parameter | APX-115 | Placebo |
| Change in UACR (Overall Population) | Data not fully disclosed | Data not fully disclosed |
| Change in UACR (CKD Grade 3b) | -47% (relative to placebo) | - |
Data from Aptabio Therapeutics Press Release, November 2022.
Contrast-Induced Acute Kidney Injury (CI-AKI)
The standard of care for preventing CI-AKI in at-risk patients undergoing procedures requiring contrast media is primarily prophylactic intravenous hydration. The use of N-acetylcysteine (NAC) has been investigated, but its efficacy remains a subject of debate.
APX-115 in CI-AKI: A Novel Therapeutic Approach
APX-115 is currently being investigated in a Phase 2 clinical trial (NCT05758896) for the prevention of CI-AKI in patients undergoing percutaneous coronary intervention. While data from this trial is not yet available, the mechanism of APX-115, which targets oxidative stress—a key contributor to contrast-induced renal damage—suggests its potential as a targeted preventive therapy.
Efficacy of Standard-of-Care for CI-AKI Prevention
To provide a benchmark for the future evaluation of APX-115, the following table summarizes the efficacy of current standard preventative measures for CI-AKI based on meta-analyses of numerous clinical trials.
Table 3: Efficacy of Standard Prophylactic Measures for CI-AKI
| Intervention | Relative Risk Reduction of CI-AKI | Notes |
| Intravenous Hydration (vs. No Hydration) | 34% (RR: 0.66) | Benefit may be less pronounced in patients with baseline eGFR of 30-60 ml/min/1.73 m². |
| N-acetylcysteine (NAC) + Hydration (vs. Hydration alone) | Inconsistent results across studies; some meta-analyses show a benefit (RR: 0.51-0.72), while others find no significant effect. | Efficacy may be influenced by patient population, NAC dosage, and route of administration. |
Data from published meta-analyses.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of APX-115 in DKD.
Caption: Preclinical experimental workflow.
Experimental Protocols
Preclinical Evaluation of APX-115 in a Diabetic Mouse Model (Kwon G, et al., 2017)
-
Animal Model: Male C57BL/6J mice were used. Diabetes was induced by intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.
-
Treatment Groups:
-
Diabetic Control: Received vehicle (0.5% methylcellulose) orally.
-
APX-115 Group: Received APX-115 at a dose of 60 mg/kg/day by oral gavage.
-
Losartan Group: Received losartan at a dose of 1.5 mg/kg/day by oral gavage.
-
-
Treatment Duration: 12 weeks.
-
Key Assessments:
-
Urinary Albumin Excretion: Measured from 24-hour urine collections using an ELISA kit.
-
Creatinine Clearance: Calculated from serum and urine creatinine levels, measured by a colorimetric assay.
-
Kidney Histology: Kidneys were fixed, sectioned, and stained with Periodic acid-Schiff (PAS) for glomerulosclerosis and Picrosirius red for collagen deposition (fibrosis). Immunohistochemistry was performed to detect markers of inflammation (e.g., F4/80 for macrophages).
-
Gene and Protein Expression: Real-time PCR and Western blotting were used to quantify the expression of profibrotic and proinflammatory markers in kidney tissue.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Conclusion
APX-115, with its novel mechanism of inhibiting all Nox isoforms, demonstrates significant promise in attenuating renal damage in preclinical models of diabetic kidney disease, with efficacy comparable to the established standard-of-care, losartan. Early clinical data in DKD patients further supports its potential to reduce albuminuria, a key indicator of disease progression. In the context of CI-AKI, APX-115 offers a targeted therapeutic strategy to prevent kidney damage, and the ongoing Phase 2 trial will be crucial in defining its role. This guide provides a foundational comparison based on currently available data, and further results from ongoing clinical investigations are eagerly awaited to fully elucidate the therapeutic potential of APX-115 in these renal indications.
References
Safety Operating Guide
Proper Disposal of APX-115 Free Base: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of APX-115 free base, a potent, orally active pan-NADPH oxidase (Nox) inhibitor. Adherence to these guidelines is crucial for mitigating risks to personnel and the environment.
While some suppliers may classify this compound as a non-hazardous substance, it is best practice to treat all research chemicals with caution.[1] Therefore, the following procedures are based on the assumption that this compound and its contaminated materials are handled as hazardous waste.
Summary of Key Disposal Parameters
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Precautionary) | General Laboratory Best Practices |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor | [2][3] |
| In-Lab Storage | Labeled, sealed, and chemically compatible container | [2][3] |
| Contaminated Materials | Dispose of as hazardous waste | |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.
-
Solutions: If this compound is in a solvent, absorb the solution with a non-reactive absorbent material such as vermiculite or sand. Collect the absorbed material in a designated hazardous waste container.
-
Contaminated Labware: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, as hazardous waste. Place these items in a separate, clearly labeled container for solid hazardous waste.
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures. Never attempt to transport hazardous chemical waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
